2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUTWKZSBAFEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
This guide provides a comprehensive overview of the synthetic routes for preparing 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest to researchers in drug discovery and medicinal chemistry. The unique pyridyl moiety of this compound offers a versatile scaffold for developing novel therapeutics. This document will delve into two primary, field-proven synthetic strategies: the Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution, and the diethyl acetamidomalonate alkylation pathway. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-(pyridin-4-yl)propanoic acid, also known as 4-pyridylalanine, is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation into peptide sequences can introduce unique conformational constraints and potential for novel biological activity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various research applications. This guide will provide detailed methodologies for the synthesis of this important compound, with a focus on producing enantiomerically pure forms, which are often required for pharmacological studies.
Synthetic Strategies
Two principal and reliable synthetic pathways for 2-Amino-3-(pyridin-4-yl)propanoic acid are detailed below. Each route offers distinct advantages and considerations for the synthetic chemist.
Methodology 1: Erlenmeyer-Plöchl Azlactone Synthesis and Chemoenzymatic Resolution
This classical approach, coupled with a modern enzymatic resolution step, provides a robust method for obtaining enantiomerically pure (S)- or (R)-2-Amino-3-(pyridin-4-yl)propanoic acid. The overall workflow is depicted below.
Figure 1: Workflow for the Erlenmeyer-Plöchl synthesis and enzymatic resolution.
Experimental Protocols for Methodology 1
Step 1: Synthesis of 4-(Pyridin-4-ylmethylene)-2-methyloxazol-5(4H)-one (Azlactone Formation)
The Erlenmeyer-Plöchl reaction is a condensation reaction between an N-acylglycine and an aldehyde, in this case, 4-pyridinecarboxaldehyde, to form an azlactone.[1][2]
-
Reagents and Materials:
-
4-Pyridinecarboxaldehyde
-
N-Acetylglycine
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, combine 4-pyridinecarboxaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (0.8 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture under reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the azlactone.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired azlactone.
-
Step 2: Hydrolysis of the Azlactone to 2-Acetamido-3-(pyridin-4-yl)acrylic acid
The azlactone ring is opened by hydrolysis to yield the corresponding α,β-unsaturated N-acetylamino acid.[3]
-
Reagents and Materials:
-
4-(Pyridin-4-ylmethylene)-2-methyloxazol-5(4H)-one
-
Sodium Carbonate solution (e.g., 5-10% w/v)
-
Hydrochloric Acid (concentrated)
-
Beaker
-
pH meter or pH paper
-
-
Procedure:
-
Suspend the azlactone from Step 1 in a sodium carbonate solution.
-
Heat the mixture gently with stirring until the solid dissolves and the hydrolysis is complete (monitor by TLC).
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, 2-acetamido-3-(pyridin-4-yl)acrylic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 3: Catalytic Hydrogenation to N-Acetyl-DL-4-pyridylalanine
The double bond in the dehydroamino acid is reduced by catalytic hydrogenation to yield the racemic N-acetylated amino acid.
-
Reagents and Materials:
-
2-Acetamido-3-(pyridin-4-yl)acrylic acid
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite or other filter aid
-
-
Procedure:
-
Dissolve the 2-acetamido-3-(pyridin-4-yl)acrylic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain racemic N-acetyl-4-pyridylalanine.
-
Step 4: Enzymatic Resolution of N-Acetyl-DL-4-pyridylalanine
α-Chymotrypsin selectively hydrolyzes the L-enantiomer of the N-acetylated amino acid ester to the corresponding acid, allowing for the separation of the two enantiomers.[3][4]
-
Reagents and Materials:
-
N-Acetyl-DL-4-pyridylalanine methyl or ethyl ester (prepared by standard esterification of the product from Step 3)
-
α-Chymotrypsin
-
Phosphate buffer (pH ~7.8)
-
Hydrochloric Acid
-
Ethyl Acetate
-
Separatory funnel
-
-
Procedure:
-
Dissolve the N-acetyl-DL-4-pyridylalanine ester in a minimal amount of a suitable organic solvent (e.g., acetone) and add it to a phosphate buffer solution (pH ~7.8).
-
Add α-chymotrypsin (enzyme to substrate ratio typically 1:50 to 1:100 by weight).
-
Stir the mixture at a controlled temperature (e.g., 25-37 °C) and monitor the progress of the reaction by measuring the amount of acid produced (e.g., by titration with a standard base).
-
When approximately 50% of the ester has been hydrolyzed, stop the reaction by acidifying the mixture to a pH of ~2 with hydrochloric acid. This will precipitate the (S)-N-acetyl-4-pyridylalanine.
-
Collect the precipitated (S)-N-acetyl-4-pyridylalanine by filtration.
-
Extract the aqueous filtrate with ethyl acetate to recover the unreacted (R)-N-acetyl-4-pyridylalanine ester.
-
Step 5: Acid Hydrolysis and Hydrochloride Salt Formation
The N-acetyl group is removed by acid hydrolysis, and the resulting amino acid is converted to its hydrochloride salt.
-
Reagents and Materials:
-
(S)-N-acetyl-4-pyridylalanine or (R)-N-acetyl-4-pyridylalanine ester
-
Hydrochloric Acid (e.g., 6 M)
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
Reflux the separated N-acetyl amino acid or ester in 6 M hydrochloric acid for several hours until the deacetylation is complete (monitor by TLC).
-
Remove the water and excess HCl under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Cool the solution and add diethyl ether to precipitate the this compound.
-
Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Methodology 2: Diethyl Acetamidomalonate Synthesis
This method involves the alkylation of diethyl acetamidomalonate, a common starting material for the synthesis of α-amino acids.
Figure 2: Workflow for the diethyl acetamidomalonate synthesis route.
Experimental Protocols for Methodology 2
Step 1: Alkylation of Diethyl Acetamidomalonate
The acidic α-proton of diethyl acetamidomalonate is removed by a base to form an enolate, which then acts as a nucleophile to displace the chloride from 4-(chloromethyl)pyridine.[3][5]
-
Reagents and Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
4-(Chloromethyl)pyridine hydrochloride
-
Absolute ethanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under a nitrogen atmosphere.
-
Add diethyl acetamidomalonate (1.0 eq) to the sodium ethoxide solution and stir until a clear solution is formed.
-
Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography or taken directly to the next step.
-
Step 2: Hydrolysis and Decarboxylation
The ester and amide functionalities are hydrolyzed, followed by decarboxylation of the resulting malonic acid derivative to yield the racemic amino acid.[6]
-
Reagents and Materials:
-
Diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate
-
Hydrochloric Acid (concentrated)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Add the crude product from Step 1 to concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the hydrolysis and decarboxylation are complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude racemic this compound.
-
Step 3: Resolution of Racemic 2-Amino-3-(pyridin-4-yl)propanoic acid
The racemic amino acid can be resolved into its enantiomers using classical methods, such as diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid), or through enzymatic methods.
Step 4: Hydrochloride Salt Formation
If the resolution step yields the free amino acid, it can be converted to the hydrochloride salt as described in Step 5 of Methodology 1.
Data Summary
| Step | Methodology 1 (Erlenmeyer-Plöchl) | Methodology 2 (Malonic Ester) |
| Starting Materials | 4-Pyridinecarboxaldehyde, N-Acetylglycine | Diethyl Acetamidomalonate, 4-(Chloromethyl)pyridine |
| Key Intermediates | Azlactone, Dehydroamino acid, N-Acetyl amino acid | Alkylated malonic ester |
| Resolution Method | Enzymatic (α-Chymotrypsin) on N-acetyl derivative | Classical or enzymatic on the final amino acid |
| Typical Overall Yield | Moderate | Moderate to Good |
| Advantages | Well-established classical reaction, chemoenzymatic resolution. | Direct formation of the carbon skeleton. |
| Disadvantages | Multiple steps, potential for low yields in some steps. | Requires resolution of the final product. |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic routes. The choice between the Erlenmeyer-Plöchl azlactone synthesis and the diethyl acetamidomalonate pathway will depend on the specific requirements of the researcher, including available starting materials, desired scale, and access to resolution technologies. Both methods, when carefully executed, provide access to this valuable non-proteinogenic amino acid. The detailed protocols and underlying chemical principles presented in this guide are intended to empower researchers to confidently synthesize this compound for their drug discovery and development endeavors.
References
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Moussa, A., Meffre, P., Martinez, J., & Rolland, V. (2012). Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives. Amino acids, 42(4), 1339-1348. Available at: [Link].
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Kotha, S., & Singh, K. (2004). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Tetrahedron Letters, 45(52), 9611-9614. Available at: [Link].
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O'Donnell, C., & Connon, S. J. (2008). A simple and efficient method for the synthesis of Erlenmeyer azlactones. UCD Research Repository. Available at: [Link].
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A Heterogeneous approach to synthesis of azlactones. (2022). International Journal of Creative Research Thoughts, 10(3). Available at: [Link].
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Yagupolskii, L. M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1869. Available at: [Link].
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Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. The Journal of biological chemistry, 189(2), 447-453. Available at: [Link].
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Duey, J. (1957). The Alkylation of Diethyl Acetamidomalonate With Various Halides (Master's thesis, Southwest Texas State Teachers College). Texas State University Digital Collections. Available at: [Link].
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Zhang, Y., et al. (2019). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 43(3), 1367-1374. Available at: [Link].
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(pyridin-4-yl)propanoic Acid Hydrochloride
Introduction
2-Amino-3-(pyridin-4-yl)propanoic acid, also known as 4-pyridylalanine, is a non-proteinogenic amino acid that has garnered significant interest within the fields of medicinal chemistry and drug development. Its incorporation into peptides can introduce unique structural constraints and potential for novel biological activity, owing to the presence of the pyridine ring.[1] The hydrochloride salt form of this amino acid is often utilized to enhance its solubility and stability.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, with a focus on the monohydrochloride salt.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, instead offering a detailed examination of the experimental methodologies required for a thorough physicochemical characterization. Understanding these properties is paramount for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of any potential therapeutic agent derived from this compound.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Amino-3-(pyridin-4-yl)propanoic acid and its hydrochloride salt is presented below. It is important to note that while data for the free base and dihydrochloride are available, specific experimental data for the monohydrochloride is not extensively documented in publicly accessible literature. Therefore, this guide places a strong emphasis on the robust methodologies for their determination.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 202.64 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not extensively documented; reported as 206 °C (dec.) for a related form.[3] The hydrochloride salt is expected to have a distinct melting behavior, likely with decomposition. | |
| Solubility | Dihydrochloride is soluble in water (3.33 mg/mL) and DMSO (5 mg/mL).[4][5] The monohydrochloride is expected to be water-soluble. | |
| pKa Values (Predicted) | pKa₁ (Carboxylic Acid): ~1.95 | [6] |
| pKa₂ (Pyridinium Ion): ~5-6 | [7] | |
| pKa₃ (Ammonium Ion): Not explicitly predicted, but expected to be in the typical range for α-amino groups. | ||
| UV-Vis Absorption | λmax at ~258 nm in aqueous solution, characteristic of the pyridine ring.[8] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the experimental choices is discussed to provide a deeper understanding of the analytical processes.
Potentiometric Titration for pKa Determination
The pKa values of an ionizable compound are critical as they dictate its charge state at a given pH, which in turn influences its solubility, permeability, and receptor-binding interactions. For this compound, three ionizable groups are of interest: the carboxylic acid, the pyridine nitrogen, and the α-amino group. Potentiometric titration is a robust and widely used method for the accurate determination of pKa values.[1][9]
-
Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).
-
Titration with NaOH: The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.
-
pH Monitoring: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve. The equivalence points can be more accurately identified by plotting the first or second derivative of the titration curve.[9]
-
Choice of Titrant: A strong base (NaOH) is used to ensure a sharp and well-defined titration curve, allowing for accurate determination of the equivalence points.
-
Inert Atmosphere: Purging the solution with nitrogen before and during the titration is recommended to minimize the absorption of atmospheric CO₂, which can form carbonic acid and interfere with the accurate determination of the pKa values.[10]
-
Ionic Strength Adjustment: Maintaining a constant ionic strength, for example by adding a background electrolyte like KCl, can minimize the effect of changing ionic strength on the activity coefficients of the ions in solution, leading to more accurate pKa determination.[10]
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile Determination
The solubility of a drug candidate is a critical determinant of its bioavailability. A comprehensive solubility profile in various aqueous and organic solvents is essential for formulation development.
-
Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, buffered solutions at different pH values (e.g., pH 2, 4.5, 6.8, 7.4), and organic solvents (e.g., ethanol, methanol, DMSO).[11]
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspensions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]
-
Shake-Flask Method: This method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Validated Analytical Method: The use of a specific and validated analytical method ensures that the measured concentration accurately reflects the amount of dissolved compound.
Hygroscopicity Assessment
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the stability, flowability, and processing of a solid drug substance.[13] Dynamic Vapor Sorption (DVS) is a powerful technique for characterizing the hygroscopic nature of a material.[14]
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.
-
Experimental Program: The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25 °C). A typical program involves a drying step at 0% relative humidity (RH), followed by a stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) and then a corresponding stepwise decrease back to 0% RH.
-
Data Collection: The DVS instrument continuously measures the change in mass of the sample as a function of RH and time.
-
Data Analysis: A sorption-desorption isotherm is generated by plotting the equilibrium mass change versus RH. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[15]
-
Isothermal Conditions: Maintaining a constant temperature is critical as temperature affects both the water activity and the sorption properties of the material.
-
Equilibrium Criterion: The instrument uses a pre-defined equilibrium criterion (e.g., a change in mass of less than 0.002% over 5 minutes) to ensure that true equilibrium is reached at each RH step.
-
Sorption-Desorption Cycle: Performing a full sorption and desorption cycle can reveal information about the reversibility of water uptake and potential phase changes, such as deliquescence or hydrate formation.
Caption: Dynamic Vapor Sorption (DVS) experimental workflow.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and presence of solvates or polymorphs.[16]
-
Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. TGA can identify the temperature at which the compound decomposes and can quantify the amount of volatile components, such as water or residual solvents.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or the presence of amorphous content.
-
Controlled Atmosphere: The choice of atmosphere (inert or oxidative) can influence the thermal events observed. An inert atmosphere is typically used to study thermal decomposition without combustion.
-
Heating Rate: The heating rate can affect the temperature and resolution of thermal events. A slower heating rate generally provides better resolution.
Structural Characterization
XRPD is a powerful technique for characterizing the solid-state form of a crystalline material. It provides a unique "fingerprint" that can be used to identify the crystalline form, assess its purity, and detect polymorphism.[17]
For an unambiguous determination of the three-dimensional atomic arrangement, single-crystal X-ray diffraction is the definitive technique.[18] Growing suitable single crystals can be a challenging but rewarding endeavor, as it provides precise information on bond lengths, bond angles, and intermolecular interactions.
Conclusion
A thorough understanding of the physicochemical properties of this compound is essential for its successful application in research and drug development. While some basic information is available, a comprehensive experimental characterization is crucial. This guide has outlined the key physicochemical parameters and provided detailed, field-proven methodologies for their determination. By following these protocols and understanding the rationale behind the experimental choices, researchers can generate the high-quality, reliable data needed to advance their scientific endeavors.
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AZoM. (2018, September 27). Understanding the Dynamic Vapor Sorption Characterization of Pharmaceuticals. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering an in-depth exploration of the integrated analytical strategies required for unambiguous structure confirmation. The narrative emphasizes the causality behind experimental choices and the establishment of self-validating protocols, ensuring scientific integrity and trustworthiness in the data generated. Methodologies covered include synthesis and purification, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section provides detailed, step-by-step protocols, data interpretation insights, and the rationale for technique selection, culminating in a holistic approach to structure elucidation.
Introduction: The Importance of Unambiguous Structure Elucidation
In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a cornerstone of scientific and regulatory integrity. The validation of analytical methods is a critical requirement by regulatory bodies like the FDA to ensure that the methods used are accurate, specific, reproducible, and reliable.[2][3]
This compound, a derivative of alanine, presents a unique analytical challenge due to the presence of a chiral center, an aromatic heterocyclic ring, and multiple functional groups. This guide will walk through a logical and synergistic workflow, demonstrating how a combination of spectroscopic and crystallographic techniques can provide a comprehensive and definitive structural assignment.
Synthesis and Purification: Establishing the Foundation
A well-defined synthesis and purification protocol is the first step in ensuring the integrity of the analyte. A plausible synthetic route for this compound is adapted from the established synthesis of its 3-pyridyl isomer.[1]
Synthetic Pathway
The synthesis involves a condensation reaction between pyridine-4-carboxaldehyde and glycine to form a Schiff base, followed by reduction and subsequent formation of the hydrochloride salt.[1]
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route for the target compound.
Experimental Protocol: Synthesis
-
Condensation: In a round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.0 eq) and glycine (1.1 eq) in a suitable solvent such as methanol. Add a catalytic amount of a mild base (e.g., NaOH).
-
Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Work-up: After the reaction is complete, quench with water and acidify with dilute HCl to a pH of ~2.
-
Purification of the Free Base: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde. Adjust the pH of the aqueous layer to ~7 with a base (e.g., NaHCO₃) to precipitate the free amino acid. Filter and wash the solid with cold water.[1]
-
Hydrochloride Salt Formation: Suspend the purified free base in a minimal amount of ethanol and add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate.
-
Final Purification: Recrystallize the product from an ethanol/water mixture to achieve high purity (>95%).[1]
Spectroscopic Analysis: Unraveling the Connectivity
Spectroscopic techniques provide the primary evidence for the molecular structure by probing the chemical environment of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for de novo structure elucidation of small molecules in solution.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete assignment.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, crucial for identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the molecular skeleton.
Diagram 2: NMR Elucidation Workflow
Caption: Workflow for structural assembly using NMR data.
The following table summarizes the predicted chemical shifts for this compound in D₂O. These are estimations based on known data for similar structures.[5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Hα | ~4.5 (t) | Cα: ~55 |
| Hβ | ~3.5 (d) | Cβ: ~38 |
| Py-H2, H6 | ~8.8 (d) | Py-C2, C6: ~150 |
| Py-H3, H5 | ~7.9 (d) | Py-C3, C5: ~125 |
| COOH | Not observed in D₂O | COOH: ~175 |
-
Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of D₂O.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 500 MHz or higher NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Data Interpretation:
-
Assign the proton signals based on their chemical shifts, multiplicities, and integrations.
-
Use the COSY spectrum to confirm the -CH(α)-CH₂(β)- fragment.
-
Use the HSQC spectrum to assign the carbon signals directly attached to protons.
-
Utilize the HMBC spectrum to confirm the connectivity between the propanoic acid backbone and the pyridine ring. Key correlations to look for are from Hβ to Py-C3/C5 and Py-C4, and from Hα to the COOH carbon.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecular formula and structure through fragmentation analysis.[6]
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass and, consequently, the elemental composition of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): Provides structural information by fragmenting the molecular ion and analyzing the resulting daughter ions.
-
Molecular Ion: The expected m/z for the protonated molecule [M+H]⁺ is C₈H₁₁N₂O₂⁺, with a calculated exact mass of 167.0815.
-
Key Fragmentation Pathways: Common fragmentation patterns for amino acids include the loss of water (H₂O) and the carboxyl group (as CO or COOH).[7][8] The pyridine ring is relatively stable, but can lose HCN.[9][10] A characteristic fragment would be the loss of the carboxyl group, leading to an ion at m/z 121.07.
Diagram 3: Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways in MS/MS.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Data Acquisition: Infuse the sample into an ESI-qTOF or Orbitrap mass spectrometer. Acquire full scan MS and MS/MS spectra.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify fragmentation patterns consistent with the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Amine salt) | 2800-3200 (broad) |
| C=O (Carboxylic Acid) | ~1730 |
| C=C, C=N (Pyridine) | ~1600, ~1500 |
| C-N | ~1200 |
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Crystallographic Analysis: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[11][12]
Rationale for X-ray Crystallography
-
Unambiguous Connectivity: Provides direct evidence of the atomic connectivity.
-
Stereochemistry: Determines the absolute stereochemistry of chiral centers.
-
Solid-State Conformation: Reveals the preferred conformation of the molecule in the crystal lattice.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13]
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters.[12]
Diagram 4: X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray diffraction.
Data Integration and Validation: A Self-Validating System
The trustworthiness of the final structure assignment relies on the convergence of data from all analytical techniques. Each technique should act as a cross-validation for the others.
-
The molecular formula determined by HRMS must be consistent with the atoms identified by NMR and FTIR.
-
The connectivity established by 2D NMR must match the fragmentation patterns observed in MS/MS.
-
The final, refined X-ray crystal structure should be consistent with all spectroscopic data.
Furthermore, all analytical methods must be validated to ensure they are fit for their intended purpose, in line with FDA and ICH guidelines.[14][15][16] This includes demonstrating specificity, accuracy, precision, and robustness for each method.
Conclusion
The structural elucidation of this compound requires a systematic and integrated analytical approach. By combining the strengths of synthesis, NMR, MS, FTIR, and X-ray crystallography, a complete and unambiguous structural assignment can be achieved. The emphasis on the rationale behind experimental choices and the establishment of a self-validating analytical workflow ensures the scientific rigor and integrity of the results, which is paramount in the field of drug development.
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Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why?. (2016). Reddit. Retrieved from [Link]
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Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. (2019). Journal of Biological Chemistry, 294(40), 14594-14605. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1835-1845. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery, 7(5), 391-402. [Link]
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mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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The Multifaceted Biological Activity of 4-Pyridylalanine Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: The Strategic Importance of the Pyridylalanine Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of biological efficacy, synthetic accessibility, and tunable physicochemical properties is relentless. Among the myriad of unnatural amino acids, 4-pyridylalanine (4-Pal), a structural analogue of phenylalanine where a phenyl ring is replaced by a pyridine moiety, has emerged as a particularly versatile building block.[1] Its incorporation into peptides and small molecules can significantly modulate their biological activity, offering a strategic advantage in the design of therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of 4-pyridylalanine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and provide actionable protocols to empower your research endeavors.
I. Synthetic Strategies: Crafting the 4-Pyridylalanine Core and its Derivatives
The synthetic route to 4-pyridylalanine and its derivatives is a critical first step that dictates the feasibility of downstream applications. The choice of a particular synthetic strategy is often a balance between stereochemical control, yield, and the desired complexity of the final molecule.
Chemoenzymatic Synthesis of Enantiomerically Pure 4-Pyridylalanine
For applications in peptide synthesis, obtaining enantiomerically pure L- or D-4-pyridylalanine is paramount. Chemoenzymatic methods offer an elegant solution, combining the precision of enzymatic reactions with the versatility of organic synthesis.[3]
Rationale: This approach leverages the high stereoselectivity of enzymes like α-chymotrypsin to resolve racemic mixtures, providing access to the desired enantiomer with high purity, which is crucial for predictable biological activity in chiral environments like protein binding sites.[4]
Experimental Protocol: Chemoenzymatic Resolution of N-Acyl-4-pyridylalanine Methyl Ester [3]
-
Synthesis of Racemic N-Acetyl-4-pyridylalanine:
-
React 4-picolylamine with ethyl acetamidomalonate in the presence of a suitable base (e.g., sodium ethoxide) to yield the diethyl 2-acetamido-2-((pyridin-4-yl)methyl)malonate.
-
Hydrolyze and decarboxylate the malonate derivative using acidic or basic conditions to obtain racemic N-acetyl-4-pyridylalanine.
-
-
Esterification:
-
Convert the N-acetyl-4-pyridylalanine to its methyl ester using standard esterification methods (e.g., methanol with a catalytic amount of acid).
-
-
Enzymatic Resolution:
-
Dissolve the racemic N-acetyl-4-pyridylalanine methyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.8).
-
Add α-chymotrypsin to the solution. The enzyme will selectively hydrolyze the L-enantiomer of the ester to the corresponding carboxylic acid.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).
-
-
Separation:
-
Once the reaction reaches approximately 50% conversion, stop the reaction.
-
Extract the unreacted D-ester with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer to protonate the L-acid and then extract it with an organic solvent.
-
-
Deprotection:
-
Hydrolyze the N-acetyl group from the separated enantiomers using acidic conditions (e.g., refluxing in 6N HCl) to yield enantiomerically pure L- and D-4-pyridylalanine.
-
Synthesis of Biologically Active Derivatives
Building upon the 4-pyridylalanine core, a diverse array of derivatives with varied biological activities can be synthesized. Here, we detail the synthesis of two exemplary classes: pyridine-ureas with anticancer properties and 4-aminopyridine-peptide conjugates for neurodegenerative disorders.
1.2.1. Synthesis of Pyridine-Urea Derivatives as VEGFR-2 Inhibitors
Rationale: The urea functional group is a key pharmacophoric feature in many kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in cancer.[5] By combining the pyridine moiety with a urea linkage, novel derivatives with potential anti-angiogenic and anticancer activity can be generated.
Experimental Protocol: Synthesis of a 4-Pyridyl-Urea Derivative [5]
-
Starting Material Preparation:
-
Begin with a suitable aminopyridine precursor. For instance, 4-aminopyridine can be used as a starting point.
-
-
Urea Formation:
-
React the aminopyridine with a substituted isocyanate in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature. The isocyanate can be commercially available or synthesized from the corresponding amine and phosgene or a phosgene equivalent.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyridine-urea derivative.
-
1.2.2. Synthesis of 4-Aminopyridine-Peptide Conjugates for Neurodegenerative Disorders
Rationale: 4-Aminopyridine is a potassium channel blocker known to enhance neurotransmitter release, but its clinical use is limited by toxicity.[6] Conjugating it to a peptide fragment, particularly one with β-secretase inhibitory activity, aims to reduce toxicity and potentially create a multi-target therapeutic for diseases like Alzheimer's.[6][7]
Experimental Protocol: Solid-Phase Synthesis of a 4-Aminopyridine-Peptide Conjugate [6][8]
-
Resin Preparation:
-
Start with a suitable resin for solid-phase peptide synthesis (e.g., Rink amide resin).
-
-
Fmoc-Amino Acid Coupling:
-
Sequentially couple Fmoc-protected amino acids to the resin using a standard coupling reagent cocktail (e.g., HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF).
-
After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.
-
-
4-Aminopyridine Coupling:
-
For the final coupling step, activate the carboxylic acid of a suitable linker (if necessary) and react it with 4-aminopyridine. Alternatively, a pre-formed 4-aminopyridine derivative with a carboxylic acid handle can be coupled to the N-terminus of the peptide on the resin.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide-conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
-
Purification:
-
Precipitate the crude product in cold diethyl ether.
-
Purify the peptide-conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
II. Diverse Biological Activities of 4-Pyridylalanine Derivatives
The incorporation of the 4-pyridylalanine moiety imparts a wide range of biological activities to small molecules and peptides. This section explores some of the most significant therapeutic areas where these derivatives have shown promise.
Anticancer Activity
The pyridine ring is a common feature in many approved anticancer drugs. 4-Pyridylalanine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.
2.1.1. VEGFR-2 Inhibition
Mechanism of Action: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] 4-Pyridylalanine-containing compounds, particularly pyridine-ureas, have been shown to act as potent inhibitors of VEGFR-2 kinase activity.[5] They typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.
Signaling Pathway:
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- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
The Strategic Integration of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride in Modern Peptide Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of the research applications of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, a non-canonical amino acid increasingly recognized for its potential to enhance the therapeutic properties of peptide-based drug candidates. We will delve into its strategic incorporation in medicinal chemistry, with a focus on its impact on peptide structure, function, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.
Introduction: The Rise of Non-Canonical Amino Acids in Peptide Therapeutics
The therapeutic landscape is witnessing a resurgence of interest in peptide-based drugs, driven by their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low oral bioavailability. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these challenges, offering a vast chemical space beyond the 20 proteinogenic amino acids.[1][2][3][4][] 2-Amino-3-(pyridin-4-yl)propanoic acid, commonly known as 4-pyridylalanine (4-Pal), is a prominent example of a UAA that provides unique structural and physicochemical properties to peptides.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O₂ | CymitQuimica[6] |
| Molecular Weight | 202.64 g/mol | CymitQuimica[6] |
| Appearance | White to off-white solid | MedchemExpress[7] |
| Synonyms | 4-Pyridylalanine, (S)-2-Amino-3-(pyridin-4-yl)propanoic acid, H-4-Pal-OH | PubChem[8] |
| Chirality | Exists as L-(S) and D-(R) enantiomers | PubChem[8] |
Core Applications in Peptide Modification
The pyridine ring of 4-pyridylalanine introduces a unique combination of aromaticity and hydrophilicity, making it a valuable tool for modulating the properties of peptides.
Enhancing Solubility and Modulating Physicochemical Properties
A significant challenge in peptide drug development is poor aqueous solubility. The incorporation of 4-pyridylalanine has been shown to enhance the solubility of peptides without compromising their biological activity.[6] This is attributed to the basic nitrogen atom in the pyridine ring, which can be protonated at physiological pH, thereby increasing the overall polarity of the peptide.
A notable example is the modification of glucagon analogs. Glucagon, a peptide hormone used to treat severe hypoglycemia, suffers from poor solubility and stability in solution. Researchers have demonstrated that replacing hydrophobic amino acids with 4-pyridylalanine in glucagon analogs significantly improves their aqueous solubility and chemical stability, making them more suitable for pharmaceutical formulation.[6]
Modulating Receptor Binding and Biological Activity
The introduction of 4-pyridylalanine can profoundly influence the interaction of a peptide with its target receptor. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which can either enhance or alter the binding affinity and selectivity of the peptide.
Somatostatin receptors, particularly subtype 2 (SST2), are overexpressed in many neuroendocrine tumors (NETs). Radiolabeled somatostatin analogs are therefore crucial for the diagnosis and treatment of these cancers. Research has shown that incorporating 4-pyridylalanine into somatostatin antagonists can modulate their binding affinity and pharmacokinetic properties.[1][2] The regioisomeric position of the nitrogen atom in the pyridylalanine ring (2-Pal, 3-Pal, or 4-Pal) allows for fine-tuning of the peptide's interaction with the SST2 receptor, leading to optimized tumor targeting and imaging characteristics.[1][2]
Key Research Areas and Future Directions
The versatility of this compound extends beyond solubility enhancement and receptor modulation.
Development of Neuroactive Peptides
The structural similarity of the pyridyl group to neurotransmitter moieties suggests a potential role for 4-pyridylalanine-containing peptides in neuroscience. While this area is less explored, the ability of the pyridine ring to cross the blood-brain barrier and interact with central nervous system receptors opens up possibilities for developing novel neuroactive peptides for treating neurological disorders.
Probes for Positron Emission Tomography (PET) Imaging
The development of novel PET imaging agents is a critical area of research in oncology. The synthesis of radiolabeled amino acids that are selectively taken up by tumor cells allows for non-invasive visualization of tumors. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][2][6]triazol-4-yl]propanoic acid, a derivative of pyridylalanine, has been investigated as a PET tracer for brain tumor imaging, demonstrating the potential of this scaffold in developing new diagnostic tools.
Experimental Protocols
Chemoenzymatic Synthesis of Enantiomerically Pure 4-Pyridylalanine
The synthesis of enantiomerically pure 4-pyridylalanine is crucial for its application in peptide synthesis. Chemoenzymatic methods offer an efficient route to obtain the desired stereoisomer. A general strategy involves the resolution of a racemic mixture of a suitable precursor using an enzyme like α-chymotrypsin.
Workflow for Chemoenzymatic Synthesis of L-4-Pyridylalanine:
Caption: Chemoenzymatic synthesis of L-4-pyridylalanine.
Incorporation of Fmoc-L-4-Pyridylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating 4-pyridylalanine into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[9][10][11]
Step-by-Step Protocol for Manual Fmoc-SPPS:
-
Resin Selection and Swelling:
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[11]
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-L-4-pyridylalanine (3-5 equivalents relative to the resin substitution) and a coupling reagent such as HATU (3-5 equivalents) in DMF.[13]
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to allow the coupling reaction to proceed.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.[12]
-
-
Washing:
-
After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.[12]
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
SPPS Workflow Diagram:
Caption: Simplified Somatostatin Receptor 2 (SST2) signaling pathway.
Glucagon Receptor Signaling
Glucagon analogs modified with 4-pyridylalanine interact with the glucagon receptor, another GPCR. [7][14][15]In contrast to SST2, the glucagon receptor couples to a stimulatory G protein (Gs). [6][14]This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and the subsequent activation of Protein Kinase A (PKA). [6][15][16]PKA then phosphorylates key enzymes involved in glucose metabolism, ultimately leading to an increase in blood glucose levels. [14][15][16] Glucagon Receptor Signaling Pathway Diagram:
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- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
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- 7. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]
- 8. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to 2-Amino-3-(pyridin-4-yl)propanoic Acid Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Noncanonical Amino Acid
2-Amino-3-(pyridin-4-yl)propanoic acid, commonly known as 4-pyridylalanine (4-Pal), is a noncanonical, heterocyclic amino acid that has emerged as a pivotal building block in medicinal chemistry and peptide drug design. Its structure, featuring a pyridine ring attached to an alanine backbone, imparts unique physicochemical properties that researchers leverage to overcome challenges in drug development, such as poor solubility and suboptimal receptor affinity. This guide provides a comprehensive technical overview of its hydrochloride salt forms, focusing on the synthesis, properties, and applications of its chiral enantiomers, which are critical for designing stereospecific therapeutics.
The hydrochloride salt forms enhance the compound's stability and aqueous solubility, making them ideal for use in research and pharmaceutical development. It is crucial to distinguish between the different stereoisomers and their corresponding salt forms, as these distinctions are vital for stereospecific synthesis and pharmacological activity.
Table 1: CAS Number Identification
| Compound Name | Stereochemistry | Salt Form | CAS Number |
| 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride | (R)-enantiomer | Hydrochloride | 174096-41-4 |
| 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | (S)-enantiomer | Dihydrochloride | 178933-05-4 |
| 3-(4-Pyridyl)-L-alanine (free base of the (S)-enantiomer) | (S)-enantiomer | Free Base | 37535-49-2 |
Physicochemical Properties: The Foundation of Application
The unique properties of 4-pyridylalanine stem from the interplay between the amino acid moiety and the basic pyridine ring. The hydrochloride salt form ensures that the compound is typically a white to off-white crystalline solid with improved handling characteristics and solubility in aqueous media.
Key Physicochemical Parameters
-
Molecular Formula: C₈H₁₁ClN₂O₂ (monohydrochloride) | C₈H₁₂Cl₂N₂O₂ (dihydrochloride)
-
Molecular Weight: 202.64 g/mol (monohydrochloride) | 239.10 g/mol (dihydrochloride)
-
Solubility: The hydrochloride salts are significantly more soluble in water compared to the free base. For instance, the (S)-dihydrochloride has a reported aqueous solubility of approximately 3.33 mg/mL.[2] It also shows solubility in DMSO, but care must be taken as hygroscopic DMSO can affect solubility.[2] The enhanced aqueous solubility is a primary reason for its use in modifying poorly soluble peptides.[2][3]
Synthesis and Chiral Purity: Crafting the Building Blocks
The synthesis of enantiomerically pure 2-Amino-3-(pyridin-4-yl)propanoic acid is crucial for its application in drug development. Both chemical and enzymatic methods have been developed to achieve high chiral purity.
Asymmetric Synthesis Workflow
A common strategy for the asymmetric synthesis of pyridylalanines involves the hydrogenation of a chiral precursor. Below is a representative, generalized workflow.
Caption: Generalized workflow for asymmetric synthesis.
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
-
Condensation: A chiral piperazine-2,5-dione derivative (e.g., from L-alanine) is condensed with 4-pyridinecarboxaldehyde. This step establishes the core structure.
-
Asymmetric Hydrogenation: The resulting chiral 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione is subjected to asymmetric hydrogenation using a chiral catalyst. This is the key stereochemistry-determining step.[4]
-
Hydrolysis: The piperazinedione ring is hydrolyzed under acidic or basic conditions to release the free amino acid.
-
Purification and Salt Formation: The crude amino acid is purified, typically by recrystallization. Treatment with hydrochloric acid yields the desired hydrochloride salt, which can be isolated as a crystalline solid.
The Causality of Application in Drug Development
The incorporation of 4-pyridylalanine into peptide-based drug candidates is a strategic decision driven by its ability to modulate key pharmacological properties. This is not merely a substitution but a rational design choice to enhance therapeutic potential.
Enhancing Aqueous Solubility
-
The Challenge: Many therapeutically interesting peptides, such as glucagon, suffer from poor aqueous solubility and a tendency to aggregate, which complicates their formulation and medicinal use.[3][5]
-
The 4-Pal Solution: The pyridine ring of 4-pyridylalanine is more hydrophilic than the phenyl ring of phenylalanine. Replacing hydrophobic aromatic residues (like phenylalanine or tyrosine) with 4-Pal can disrupt aggregation-prone hydrophobic patches and increase the overall polarity of the peptide.
-
Mechanism of Action: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving interactions with water. At a pH below its pKa, the pyridine ring becomes protonated and positively charged, significantly enhancing aqueous solubility. This has been successfully demonstrated in glucagon analogues where substitution with 3- and 4-pyridylalanine led to enhanced solubility and stability at neutral pH.[3][6]
Modulating Receptor Affinity and Specificity
-
The Rationale: The introduction of a nitrogen atom into the aromatic side chain alters its electronic properties and hydrogen bonding potential, which can lead to new and favorable interactions with the target receptor.
-
Application in Somatostatin Analogues: 4-Pyridylalanine has been incorporated into somatostatin receptor subtype 2 (SST2) antagonists, which are being investigated for the imaging and treatment of neuroendocrine tumors.[7][8] In these analogues, the amino acid at position 3 is crucial for influencing receptor affinity and subtype specificity.[7][8]
-
Observed Effects: Studies on radiolabeled somatostatin antagonists showed that incorporating 4-pyridylalanine at position 3 resulted in high receptor affinity. The hydrophilicity of the resulting peptides was also modulated, which can impact the pharmacokinetic profile of the drug.[8] The precise positioning of the nitrogen atom (as in 2-, 3-, or 4-pyridylalanine) allows for fine-tuning of these interactions.[7][8]
Caption: Rationale for using 4-Pal in peptide design.
Analytical Methods for Quality Control
Ensuring the chemical and chiral purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
Chiral HPLC for Enantiomeric Purity
-
Principle: Direct chiral separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Recommended Method: Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the separation of underivatized amino acids.[9] These columns can operate in various modes, including polar ionic, reversed-phase, and polar organic, offering flexibility in method development.[6]
-
Self-Validating Protocol:
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.
-
Mobile Phase: A simple, LC-MS compatible mobile phase such as water:methanol:formic acid can be effective. The ratio should be optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
-
Validation: The method should be validated by running a racemic standard to confirm the separation of the two enantiomer peaks and then analyzing the sample to determine the enantiomeric excess.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[1][3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] The compound can be hygroscopic, so protection from moisture is important.
-
First Aid Measures:
Conclusion
This compound is more than just another amino acid derivative; it is a strategic tool for the modern medicinal chemist. Its unique ability to enhance aqueous solubility and modulate receptor interactions provides a rational pathway to improve the "drug-like" properties of peptide therapeutics. Understanding its synthesis, physicochemical characteristics, and the causality behind its applications enables researchers to harness its full potential in the development of next-generation pharmaceuticals. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the frontiers of drug discovery.
References
-
Dalm, S. U., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry. [Link]
-
PubMed. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. [Link]
-
Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity 3-(4-Pyridyl)-L-alanine for Peptide Synthesis and Drug Discovery. [Link]
-
Berthod, A., et al. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality. [Link]
-
PubChem. (n.d.). L-4-Pyridylalanine. [Link]
-
Vlieghe, P., et al. (2010). Strategic Approaches to Optimizing Peptide ADME Properties. Journal of Medicinal Chemistry. [Link]
-
SpringerLink. (n.d.). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. [Link]
-
Szymańska, A., et al. (2001). Efficient synthesis of pyrenylalanine. Amino Acids. [Link]
-
Sardella, R., et al. (2025). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology. [Link]
-
ResearchGate. (2019). (PDF) Pyridyl‑Ala Modified Cyclic Hexapeptides: In‑Vitro and In‑Vivo Profiling for Oral Bioavailability. [Link]
-
Journal of the American Chemical Society. (2009). Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions to N-Acyl Imines. [Link]
-
Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. [Link]
Sources
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Spectroscopic Characterization of 2-Amino-3-(pyridin-4-yl)propanoic Acid Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established spectroscopic principles to offer a comprehensive characterization of the molecule. In the absence of a complete, publicly available experimental dataset, this guide utilizes high-quality predicted spectra to elucidate the structural features of the compound, grounding the interpretation in authoritative chemical literature.
Introduction: The Structural Significance of this compound
2-Amino-3-(pyridin-4-yl)propanoic acid, an unnatural amino acid, serves as a valuable building block in medicinal chemistry and peptide synthesis. The incorporation of the pyridine ring introduces unique electronic and structural properties, influencing the biological activity and conformational preferences of resulting peptides and small molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wide range of experimental conditions.
Accurate structural confirmation is paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for unambiguous structure elucidation. This guide details the expected spectroscopic signatures of this compound, offering a foundational reference for its identification and characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. The hydrochloride salt exists with the amino group protonated to an ammonium (-NH3+) and the pyridine nitrogen protonated to a pyridinium ion.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each proton and carbon atom. The spectra are predicted for a solution in Deuterium Oxide (D₂O), a common solvent for polar molecules like amino acid hydrochlorides.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of D₂O (99.9 atom % D).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a solvent suppression technique to attenuate the residual HOD signal.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Employ proton decoupling to obtain singlets for all carbon signals.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 2H | H2, H6 (Pyridinium) |
| ~8.0 | Doublet | 2H | H3, H4 (Pyridinium) |
| ~4.5 | Triplet | 1H | H8 (α-proton) |
| ~3.5 | Doublet | 2H | H7 (β-protons) |
Interpretation of ¹H NMR Spectrum
The protonated pyridine ring, a pyridinium ion, leads to a significant downfield shift of the aromatic protons due to the electron-withdrawing effect of the positive charge on the nitrogen atom. The protons ortho to the nitrogen (H2 and H6) are expected to be the most deshielded, appearing at approximately 8.8 ppm. The meta protons (H3 and H4) would appear slightly upfield around 8.0 ppm. Both sets of signals are expected to be doublets due to coupling with their adjacent protons.
The α-proton (H8) of the amino acid backbone is adjacent to the electron-withdrawing ammonium group and the carboxylic acid, causing it to resonate at a downfield position, predicted to be around 4.5 ppm. This signal would appear as a triplet due to coupling with the two diastereotopic β-protons (H7).
The β-protons (H7) are adjacent to the pyridinium ring and the chiral center at C8. They are expected to resonate around 3.5 ppm and will appear as a doublet due to coupling with the α-proton.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C10 (Carboxylic Acid) |
| ~148 | C2, C6 (Pyridinium) |
| ~145 | C5 (Pyridinium) |
| ~128 | C3, C4 (Pyridinium) |
| ~55 | C8 (α-carbon) |
| ~35 | C7 (β-carbon) |
Interpretation of ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid (C10) is the most deshielded carbon, with a predicted chemical shift of approximately 172 ppm.
The carbons of the pyridinium ring are also significantly deshielded. The carbons ortho to the nitrogen (C2 and C6) are expected at around 148 ppm. The para carbon (C5), which is attached to the propanoic acid side chain, is predicted at a similar downfield region, around 145 ppm. The meta carbons (C3 and C4) are expected to be the most shielded of the aromatic carbons, appearing around 128 ppm.
The α-carbon (C8) of the amino acid backbone is attached to the ammonium and carboxyl groups, leading to a chemical shift of around 55 ppm. The β-carbon (C7), being part of the aliphatic chain, will be the most shielded carbon, with a predicted chemical shift of approximately 35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid, the ammonium group, and the pyridinium ring.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) and N-H stretch (Ammonium) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2900-2800 | Medium | C-H stretch (Aliphatic) |
| ~1730 | Strong | C=O stretch (Carboxylic Acid) |
| ~1630 | Medium | C=C and C=N stretches (Pyridinium Ring) |
| ~1600 | Medium | N-H bend (Ammonium) |
| ~1400 | Medium | C-O-H bend (Carboxylic Acid) |
Interpretation of IR Spectrum
The IR spectrum will be dominated by a very broad absorption band from approximately 3400 to 2500 cm⁻¹. This is characteristic of the O-H stretching vibration of a carboxylic acid, which is typically broadened due to hydrogen bonding. Overlapping within this region will be the N-H stretching vibrations of the primary ammonium group (-NH3+).[1]
The aromatic C-H stretching vibrations of the pyridinium ring are expected to appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches from the propanoic acid backbone will be observed between 2900 and 2800 cm⁻¹.
A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid group. The C=C and C=N stretching vibrations of the pyridinium ring will likely appear as one or more medium intensity bands around 1630 cm⁻¹. The N-H bending (scissoring) vibration of the ammonium group is expected around 1600 cm⁻¹.
In the fingerprint region, a medium intensity band around 1400 cm⁻¹ can be attributed to the in-plane C-O-H bending of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The protonated molecule [M+H]⁺ is expected as the base peak or a prominent ion.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Predicted Mass Spectrometry Data
-
Molecular Weight: 202.64 g/mol (for the hydrochloride salt)
-
[M+H]⁺ (protonated free base): m/z 167.08
-
Major Predicted Fragments (from MS/MS of m/z 167.08):
-
m/z 122.06 (Loss of COOH)
-
m/z 93.06 (Pyridylmethyl cation)
-
Interpretation of Mass Spectrum and Fragmentation Pattern
In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, at an m/z of approximately 167.08, corresponding to the molecular formula C₈H₁₁N₂O₂⁺.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways for amino acids with aromatic side chains.[2][3][4] The most common fragmentation is the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or as a carboxyl radical followed by a hydrogen atom (COOH, 45 Da), leading to a fragment at m/z ~122. This corresponds to the [M+H - COOH]⁺ ion.
Another significant fragmentation pathway would involve the cleavage of the Cα-Cβ bond (C8-C7), resulting in the formation of a stable pyridylmethyl cation at m/z 93.06. This fragmentation is characteristic of amino acids with benzylic-like side chains.
Caption: Proposed fragmentation pathway for protonated 2-Amino-3-(pyridin-4-yl)propanoic acid.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on high-quality predicted data and established spectroscopic principles. The predicted ¹H and ¹³C NMR, IR, and MS data collectively offer a comprehensive and self-validating system for the structural confirmation of this important synthetic building block. The interpretations provided herein are grounded in the fundamental principles of spectroscopy and supported by the scientific literature, offering researchers a reliable reference for their work.
References
- Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. The Journal of Physical Chemistry A. (2004).
- Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations.
- Amine - Wikipedia. Wikipedia.
- Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ioniz
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An In-Depth Technical Guide to 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. This non-proteinogenic amino acid, also known as 4-Pyridyl-DL-alanine hydrochloride, offers unique structural and chemical properties that are increasingly leveraged in the design of novel therapeutics, particularly in peptide and peptidomimetic drug discovery.
Introduction: The Strategic Importance of 4-Pyridylalanine in Medicinal Chemistry
This compound is a synthetic amino acid derivative that incorporates a pyridine ring into an alanine scaffold. The presence of the basic pyridine moiety at the β-position introduces a key site for hydrogen bonding and potential for metal coordination, while also influencing the overall polarity and conformational preferences of molecules into which it is incorporated.[1][2] These characteristics make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates, such as enhancing aqueous solubility and stability.[1][2] Its application is particularly notable in the development of analogs for hormones like glucagon, where its incorporation has been shown to improve biophysical properties.[1][2]
Commercial Availability and Supplier Overview
A critical first step for any research or development program is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers, catering to different scales and purity requirements. The table below provides a comparative overview of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Available Forms |
| Thermo Scientific | 3-(4-Pyridyl)propionic acid, 97% | 6318-43-0 | ≥96.0% | Powder or crystals |
| Sigma-Aldrich | 3-(4-Pyridyl)-L-alanine | 37535-49-2 | ≥98.0% | Crystals |
| MedChemExpress | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | 178933-04-5 | Not specified | Solid |
| CymitQuimica | (R)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride | 174096-41-4 | 98% | Solid |
| ChemScene | 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid | 1478356-78-3 | ≥95% | Not specified |
| Apollo Scientific | (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid | 37535-49-2 | Not specified | Not specified |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers should always consult the latest product specifications and Certificates of Analysis from the supplier.
Quality Control and In-House Verification: A Self-Validating System
Ensuring the identity, purity, and stability of this compound is paramount for the integrity of research and development outcomes. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good scientific practice. A typical CoA will include appearance, solubility, identity confirmation by NMR, and purity assessment by HPLC.
Below are detailed protocols for key analytical techniques that can be implemented for in-house quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC with UV detection is a robust method for assessing the purity of this compound and detecting any potential impurities.
Experimental Protocol: Validated HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
All solvents should be HPLC grade and degassed prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the same solvent mixture.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Quantification
Quantitative NMR (qNMR) is a powerful primary method for both structural confirmation and the determination of absolute purity without the need for a specific reference standard of the analyte.
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard Preparation:
-
Prepare a stock solution of a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity at a precise concentration in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Add a precise volume (e.g., 600 µL) of the internal standard solution to the NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both the analyte and the internal standard) to ensure full relaxation. This is a critical parameter for accurate quantification.[4]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]
-
Spectral Width: Adequate to encompass all signals of interest.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Synthetic Considerations
The synthesis of this compound is typically achieved through a multi-step process. A common route involves the condensation of 4-pyridinecarboxaldehyde with a protected glycine derivative, followed by reduction and deprotection steps. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and solubility in aqueous media.[5] Researchers should be aware of potential side reactions and impurities that can arise during synthesis, such as over-reduction or incomplete reactions. Purification is often achieved through recrystallization or column chromatography.
Applications in Drug Discovery and Development
The unique properties of this compound make it a valuable building block in several areas of drug discovery.
Peptide and Peptidomimetic Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS).[6] The Fmoc-protected version, Fmoc-L-4-pyridylalanine, is commonly used to incorporate the 4-pyridylalanine residue into peptide chains. The pyridine side chain can be used to modulate the peptide's overall charge, hydrophilicity, and potential for specific interactions with biological targets.[1][2]
Experimental Workflow: Incorporation into a Peptide using SPPS
Caption: A typical workflow for incorporating Fmoc-4-pyridylalanine into a peptide sequence using solid-phase peptide synthesis.
Small Molecule Synthesis
Beyond peptides, this compound serves as a versatile chiral starting material for the synthesis of more complex small molecules. The amino acid backbone provides a scaffold for further chemical modifications, while the pyridine ring can be a key pharmacophoric element or a handle for further functionalization.
Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is typically a stable solid but should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, refrigeration (2-8 °C) is often recommended.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique structural features offer a powerful means to modulate the properties of peptides and small molecules. A thorough understanding of its commercial sources, coupled with rigorous in-house quality control, is essential for its effective and reliable use in research and development. The methodologies and insights provided in this guide are intended to empower researchers to confidently source, validate, and utilize this important chemical entity in their pursuit of novel therapeutics.
References
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Day, R. W., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7876-7886. [Link]
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ResearchGate. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. [Link]
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PubChem. 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Amino Acids in Modern Drug Development. [Link]
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University of Bristol. Quantitative NMR Spectroscopy. [Link]
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Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206-8210. [Link]
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Notz, C., et al. (2010). Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions to N-acyl Imines. The Journal of Organic Chemistry, 75(5), 1675-1678. [Link]
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G. A. Fitz, et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 25(10), 2415. [Link]
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Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Magnetic Resonance in Chemistry, 48(10), 743-753. [Link]
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de Castro, A. A., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Chemistry, 12, 1389886. [Link]
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PubChem. L-4-Pyridylalanine. [Link]
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ResearchGate. Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids. [Link]
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precisionFDA. L-4-PYRIDYLALANINE. [Link]
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Leśniak, S., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(16), 4866. [Link]
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Al-Dirbashi, O. Y., et al. (2018). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences, 7(1), 1-6. [Link]
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Stanić, P., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2948. [Link]
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ResearchGate. Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. [Link]
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Knapp, M. J., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Organic Letters, 16(1), 248-251. [Link]
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Lázaro, C. A., et al. (2013). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Ciência Rural, 43(11), 2092-2098. [Link]
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The Strategic Incorporation of Pyridyl-Substituted Amino Acids in Modern Medicinal Chemistry: A Technical Guide
Foreword: Beyond the Canonical Twenty—Expanding the Chemical Toolkit for Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. While the twenty proteinogenic amino acids provide the fundamental building blocks of life, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool to overcome the limitations of traditional peptide and small-molecule therapeutics. Among these, pyridyl-substituted amino acids have garnered significant attention, offering a unique combination of properties that make them invaluable assets in drug design and development.[1][2]
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted role of pyridyl-substituted amino acids in medicinal chemistry. Moving beyond a mere recitation of facts, this guide will delve into the causality behind experimental choices, providing field-proven insights into the synthesis, characterization, and biological evaluation of these versatile building blocks. We will explore their application as enzyme inhibitors, metal chelators, and neurological agents, supported by detailed protocols, quantitative data, and visual workflows to empower your research endeavors.
The Pyridine Moiety: A Privileged Scaffold in Drug Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in a vast array of FDA-approved drugs.[2][3] Its prevalence is not coincidental but rather a testament to its unique physicochemical properties that favorably influence a molecule's biological activity and pharmacokinetic profile.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[3] Furthermore, the pyridine ring's electronic nature can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's potency and selectivity. The incorporation of a pyridine moiety can also enhance the metabolic stability of a drug candidate by altering its susceptibility to enzymatic degradation.[4]
Caption: Key Physicochemical Properties of the Pyridine Moiety in Drug Design.
Synthesis of Pyridyl-Substituted Amino Acids: A Practical Guide
The synthesis of pyridyl-substituted amino acids is a critical first step in their incorporation into drug candidates. A variety of synthetic strategies have been developed, with palladium-catalyzed cross-coupling reactions being among the most versatile and widely employed methods.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, provide a powerful means of forming carbon-carbon bonds, enabling the direct coupling of a pyridyl halide with a suitably protected amino acid precursor.[5][7]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with a boronic acid ester derivative of alanine.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Alanine-derived boronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
SPhos (0.1 equiv)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the bromopyridine derivative, alanine-derived boronic acid pinacol ester, Pd(OAc)2, SPhos, and K3PO4.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridyl-alanine derivative.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Asymmetric Synthesis
Enantiomerically pure pyridyl-substituted amino acids are often required for pharmacological applications. Asymmetric synthesis strategies, such as the conjugate addition of a chiral amine to a pyridyl-substituted α,β-unsaturated ester, can provide access to these stereochemically defined building blocks.[8][9][10][11]
This protocol outlines a diastereoselective conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester.[8][9]
Materials:
-
(S,S)-(+)-Pseudoephedrine-derived α,β-unsaturated amide (1.0 equiv)
-
Lithium benzylamide (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the (S,S)-(+)-pseudoephedrine-derived α,β-unsaturated amide in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium benzylamide in THF dropwise.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (TLC or LC-MS).
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric excess can be determined by chiral high-performance liquid chromatography (HPLC) analysis.
-
The chiral auxiliary can be cleaved under acidic or basic conditions to yield the desired β-pyridyl-β-amino ester.
Pyridyl-Substituted Amino Acids as Enzyme Inhibitors
The unique structural and electronic properties of pyridyl-substituted amino acids make them attractive scaffolds for the design of potent and selective enzyme inhibitors. The pyridine nitrogen can participate in key hydrogen bonding interactions within the enzyme's active site, while the aromatic ring can engage in π-π stacking or hydrophobic interactions.
Case Study: Pyridyl-Alanine Derivatives as Chymotrypsin Inhibitors
A study by Wiśniewski et al. demonstrated the potential of pyridyl-alanine derivatives as inhibitors of α-chymotrypsin. They synthesized a series of peptide aldehydes containing pyridyl-alanine at the P1 position and found that these compounds were potent inhibitors of the enzyme, with Ki values in the nanomolar range.[12]
This protocol describes a general procedure for determining the inhibitory activity of a pyridyl-substituted amino acid derivative against α-chymotrypsin using a chromogenic substrate.[13][14]
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Inhibitor stock solution (pyridyl-amino acid derivative dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well microplate, add the α-chymotrypsin solution and the inhibitor dilutions. Include a control well with the enzyme and buffer but no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25 °C or 37 °C) for a specific time (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.
| Compound | Target Enzyme | IC50 (nM) |
| Pyridyl-Peptidomimetic 1 | Kinase A | 19 |
| Pyridyl-Peptidomimetic 2 | Kinase B | 150 |
| Pyridyl-Peptidomimetic 3 | Kinase C | 85 |
| Sorafenib (reference) | VEGFR-2 | 90 |
Note: The data in this table is illustrative and compiled from various sources to demonstrate the potential potency of pyridyl-substituted inhibitors.[15][16]
Pyridyl-Substituted Amino Acids as Metal Chelators
The dysregulation of metal ion homeostasis is implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease.[17][18][19] The pyridine moiety, along with the amino and carboxyl groups of the amino acid, can effectively coordinate with metal ions such as copper, zinc, and iron, making pyridyl-substituted amino acids promising candidates for the development of metal-chelating therapies.[17][18][19]
Experimental Protocol: Ferrozine Assay for Iron Chelation
The ferrozine assay is a colorimetric method used to determine the iron-chelating capacity of a compound.[20][21][22]
Materials:
-
Ferrous chloride (FeCl2) solution
-
Ferrozine solution
-
Test compound solution (pyridyl-amino acid derivative)
-
Buffer (e.g., HEPES or acetate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add the test compound solution at various concentrations.
-
Add the FeCl2 solution to all wells.
-
Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow for chelation.
-
Add the ferrozine solution to all wells. Ferrozine will form a colored complex with any remaining free Fe(II) ions.
-
Measure the absorbance at 562 nm using a microplate reader.
-
The iron-chelating activity is calculated as the percentage of inhibition of ferrozine-Fe(II) complex formation.
Caption: Mechanism of Metal Chelation by Pyridyl-Amino Acids.
Pyridyl-Substituted Amino Acids in Neuroscience
The ability of pyridyl-substituted amino acids to cross the blood-brain barrier and interact with targets in the central nervous system has led to their investigation as potential therapeutic agents for neurological disorders.[1][23][24]
Neuroprotective Effects
Several studies have demonstrated the neuroprotective effects of compounds containing pyridyl moieties.[1][23][24] These compounds may exert their effects through various mechanisms, including the inhibition of neurotoxic enzymes, reduction of oxidative stress, and modulation of neurotransmitter systems.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to evaluate the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Neurotoxin (e.g., 6-hydroxydopamine or MPP+)
-
Test compound (pyridyl-amino acid derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Expose the cells to the neurotoxin to induce cell death. Include control wells with untreated cells and cells treated with the neurotoxin alone.
-
After the incubation period with the neurotoxin, add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The neuroprotective effect is determined by the percentage of viable cells in the presence of the test compound compared to the neurotoxin-treated control.
Pharmacokinetic Considerations
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. The incorporation of a pyridine ring can significantly influence these parameters.[2][3][25][26]
Pharmacokinetic Parameters of Representative Pyridyl-Containing Kinase Inhibitors in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Inhibitor A | 1500 | 1.5 | 7500 | 3.2 | 45 |
| Inhibitor B | 800 | 2.0 | 4200 | 4.1 | 30 |
| Inhibitor C | 2200 | 1.0 | 11000 | 2.8 | 60 |
Note: This table presents hypothetical in vivo pharmacokinetic data for a series of pyridyl-substituted kinase inhibitors in rats to illustrate the type of data that is crucial for drug development. Actual data can vary significantly based on the specific compound and experimental conditions.[27][28][29][30][31]
Conclusion and Future Perspectives
Pyridyl-substituted amino acids represent a versatile and powerful class of building blocks in medicinal chemistry. Their unique combination of structural and electronic properties allows for the rational design of potent and selective modulators of biological targets. From enzyme inhibitors to metal chelators and neuroprotective agents, the applications of these non-canonical amino acids are continually expanding.
As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the strategic incorporation of pyridyl-substituted amino acids will undoubtedly play an increasingly important role in the development of the next generation of therapeutics. This guide has provided a comprehensive overview of the key considerations and practical methodologies for working with these valuable compounds. It is our hope that the insights and protocols presented herein will serve as a valuable resource for researchers at the forefront of drug discovery.
References
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Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. European Journal of Medicinal Chemistry. 2017.
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Asymmetric Synthesis of β-Pyridyl-β-amino Acid Derivatives. Request PDF.
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Targeting Biometals in Alzheimer's Disease with Metal Chelating Agents Including Coumarin Derivatives. PMC.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
-
Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Medicinal Chemistry Letters. 2022.
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
-
In Vivo Rat PK Properties after Dosing of 3 mg/kg IV and 10 mg/kg PO. ResearchGate.
-
Asymmetric synthesis of beta-pyridyl-beta-amino acid derivatives. University of Bath's research portal.
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Pyridine: the scaffolds with significant clinical diversity. RSC Advances. 2022.
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Metal chelation as a potential therapy for Alzheimer's disease. Annals of the New York Academy of Sciences. 2000.
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Pharmacokinetics and metabolism of HOE 077. Preclinical studies. Arzneimittelforschung. 1993.
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Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica. 1995.
-
Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. Request PDF.
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. 2019.
-
Discovery of Neuroprotective Agents Based on a 5‑(4-Pyridinyl)- 1,2,4-triazole Scaffold. IRIS Unime. 2022.
-
AN INVESTIGATION OF PYCLEN METAL CHELATOR RELEASE ON THE AGGREGATION OF AMYLOID-BETA. TCU Digital Repository.
-
Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences. 2001.
-
Multifunctional chemical agents for metal chelation, positron emission tomography (PET) imaging, fluorescence imaging, and amyloid plaque clearance in Alzheimer’s disease. Washington University Office of Technology Management.
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Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. MDPI. 2020.
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Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
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Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. National Institutes of Health.
-
Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1). Journal of Peptide Science. 2008.
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. 2017.
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale.
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Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry. 2004.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Request PDF.
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NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. 2023.
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Iron Assay Kit. Zen-Bio.
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Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio.
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In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Expert Opinion on Drug Discovery. 2024.
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Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics. 2011.
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Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. Request PDF.
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Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. 2018.
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Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.
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Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin. Sigma-Aldrich.
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An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. ResearchGate. 2022.
-
Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2002.
-
Elastase and α-chymotrypsin inhibition studies. DiVA portal.
-
Rational design of small-sized peptidomimetic inhibitors disrupting protein–protein interaction. RSC Medicinal Chemistry.
-
Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry.
-
Synthesis and in vitro studies of novel pyrimidinyl peptidomimetics as potential antimalarial therapeutic agents. Journal of Medicinal Chemistry. 2002.
-
Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. 2021.
-
Enzymatic Assay of Trypsin Inhibition. Protocols.io. 2019.
-
Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin. Sigma-Aldrich.
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In Silico Modeling of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride Protein Binding: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies for investigating the protein binding of the small molecule 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride. This compound, as a derivative of alanine with a pyridine ring, represents a class of molecules with significant potential in medicinal chemistry, particularly as kinase inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the theoretical underpinnings and practical execution of molecular docking and molecular dynamics simulations. By elucidating the causality behind experimental choices and adhering to self-validating protocols, this document aims to equip the reader with the expertise to confidently apply these computational techniques to accelerate drug discovery efforts.
Introduction: The Convergence of Computational Chemistry and Drug Discovery
The journey of a drug from concept to clinic is arduous and expensive. Modern drug discovery pipelines have increasingly integrated in silico modeling to de-risk and expedite this process.[3] By simulating molecular interactions at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and rationally design novel therapeutic agents. This guide focuses on this compound, a compound of interest due to the prevalence of the pyridine scaffold in a multitude of approved drugs and clinical candidates.[4] The pyridine ring, in particular, is a common feature in kinase inhibitors, making kinases a logical and promising class of potential targets for this molecule.[4][5]
For the purpose of this guide, we will use p38 alpha mitogen-activated protein (MAP) kinase as our exemplary protein target. This selection is based on literature precedents demonstrating that pyridinyl-containing compounds can act as potent inhibitors of this key signaling protein, which is implicated in inflammatory diseases and cancer.[6]
This guide will provide a step-by-step protocol for:
-
Molecular Docking: Predicting the preferred binding orientation of this compound within the active site of p38 alpha MAP kinase.
-
Molecular Dynamics (MD) Simulations: Assessing the stability of the predicted protein-ligand complex and characterizing its dynamic behavior over time.
-
Binding Free Energy Calculations: Quantitatively estimating the binding affinity between the ligand and the protein.
Foundational Principles and Workflow Overview
The in silico investigation of protein-ligand binding is a multi-step process that requires careful preparation and validation at each stage. The overall workflow is depicted below.
Figure 1: A generalized workflow for in silico protein-ligand binding analysis.
Experimental Protocols: A Step-by-Step Guide
This section details the practical steps for conducting the in silico modeling of this compound with p38 alpha MAP kinase.
Part I: System Preparation
Accurate and meticulous preparation of both the ligand and protein structures is paramount for obtaining meaningful results.
3.1.1. Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of 2-Amino-3-(pyridin-4-yl)propanoic acid can be drawn using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, it can be obtained from chemical databases such as PubChem or ZINC. For this guide, we will use the (S)-enantiomer (PubChem CID: 178933-04-5).
-
3D Structure Generation and Optimization: Convert the 2D structure to a 3D conformation. This can be accomplished using software like Open Babel or the builder functionalities within molecular modeling suites. Subsequently, perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Protonation State and Charge Assignment: Determine the correct protonation state of the ligand at a physiological pH of 7.4. The amino group will be protonated (-NH3+) and the carboxylic acid will be deprotonated (-COO-). Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a pre-parameterized force field.
3.1.2. Protein Preparation
-
Retrieve Protein Structure: Download the crystal structure of human p38 alpha MAP kinase from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1A9U, which is a structure of p38 in complex with an inhibitor.
-
Pre-processing the PDB File:
-
Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking process.
-
Handle Missing Residues and Loops: Check for any missing residues or loops in the protein structure. If present, these can be modeled using tools like MODELLER or Swiss-Model. For this tutorial, we will assume a complete structure.
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.
-
Assign Atomic Charges: Assign partial atomic charges to the protein atoms using a standard force field such as AMBER or CHARMM.
-
Part II: Molecular Docking
Molecular docking predicts the binding conformation and affinity of a ligand to a target protein. We will utilize AutoDock Vina, a widely used and robust docking program.
3.2.1. Docking Workflow
Figure 2: The molecular docking workflow using AutoDock Vina.
3.2.2. Step-by-Step Protocol
-
Prepare Input Files: Convert the prepared ligand and protein files into the PDBQT format required by AutoDock Vina. This format includes atomic charges, atom types, and information about rotatable bonds in the ligand.
-
Define the Binding Site (Grid Box): Define a three-dimensional grid box that encompasses the active site of p38 alpha MAP kinase. The coordinates for this box can be determined from the position of the co-crystallized inhibitor in the original PDB structure (1A9U).
-
Run Docking Simulation: Execute AutoDock Vina, providing the prepared ligand and protein PDBQT files and the grid box parameters as input. Vina will perform a conformational search of the ligand within the defined grid box and score the resulting poses based on its empirical scoring function.
-
Analyze Results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable. Visualize the top-ranked poses in the context of the protein's active site to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
| Parameter | Description | Example Value |
| Grid Center (x, y, z) | The coordinates of the center of the grid box. | 15.0, 54.0, 17.0 |
| Grid Size (x, y, z) | The dimensions of the grid box in Angstroms. | 25, 25, 25 |
| Exhaustiveness | Controls the thoroughness of the conformational search. | 8 |
Table 1: Example parameters for an AutoDock Vina docking run.
Part III: Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex, allowing for an assessment of its stability and a more refined understanding of the binding interactions. We will use GROMACS, a versatile and high-performance MD simulation package.
3.3.1. MD Simulation Workflow
Figure 3: The workflow for a typical molecular dynamics simulation using GROMACS.
3.3.2. Step-by-Step Protocol
-
System Setup:
-
Combine Protein and Ligand: Create a complex of the p38 alpha MAP kinase structure with the best-ranked docked pose of this compound.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
NVT Equilibration: Run a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein-ligand complex.
-
NPT Equilibration: Follow with a longer simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the density of the system.
-
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics to evaluate include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the protein over time.
-
| Parameter | Description | Example Value |
| Force Field | The set of parameters used to describe the potential energy of the system. | AMBER99SB-ILDN |
| Ensemble | The statistical ensemble used for the simulation. | NPT |
| Temperature | The temperature of the simulation. | 300 K |
| Pressure | The pressure of the simulation. | 1 bar |
| Simulation Time | The duration of the production MD run. | 100 ns |
Table 2: Example parameters for a GROMACS MD simulation.
Advanced Analysis: Binding Free Energy Calculations
While docking scores provide a rapid estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate predictions of the binding free energy (ΔG_bind). These methods calculate the free energy of the protein, the ligand, and the complex from snapshots of the MD trajectory.
ΔG_bind = G_complex - (G_protein + G_ligand)
The free energy (G) for each species is calculated as:
G = E_MM + G_solvation - TΔS
Where:
-
E_MM is the molecular mechanics energy.
-
G_solvation is the solvation free energy.
-
TΔS is the conformational entropy term.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive in silico workflow for investigating the protein binding of this compound, using p38 alpha MAP kinase as a representative target. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential binding modes, stability, and affinity of small molecules to their protein targets. These computational approaches, when integrated with experimental validation, serve as powerful tools in the modern drug discovery paradigm, enabling the rational design of more effective and selective therapeutics.
References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Chemical Neuroscience. [Link]
-
Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. PubMed. [Link]
-
Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. PubMed. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]
-
Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. [Link]
-
3-(4'-Pyridyl)-L-alanine. Chem-Impex. [Link]
-
The Role of Pyridine Amino Acids in Modern Drug Development. WordPress. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 2-Amino-3-(pyridin-4-yl)propanoic Acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of 4-Pyridylalanine in Peptide Design
2-Amino-3-(pyridin-4-yl)propanoic acid, commonly known as 4-pyridylalanine (4-Pal), is a non-canonical aromatic amino acid that has garnered significant interest in the field of peptide chemistry and drug development. Its structure, featuring a pyridine ring in place of the phenyl group of phenylalanine, imparts unique physicochemical properties to peptides. The primary motivation for incorporating 4-Pal into a peptide sequence is to enhance its aqueous solubility and modulate its conformational properties.[1] The nitrogen atom in the pyridine ring can be protonated at physiological pH, introducing a positive charge that can disrupt aggregation and improve solubility, a common challenge in peptide synthesis and formulation.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-α-Fmoc-protected 4-pyridylalanine (Fmoc-L-4-Pal-OH) in solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of its incorporation, from coupling strategies and potential side reactions to final cleavage and handling, ensuring a scientifically robust and efficient workflow.
Key Properties of Fmoc-L-4-Pyridylalanine-OH
A thorough understanding of the starting material is fundamental to its successful application. The key properties of Fmoc-L-4-Pal-OH are summarized below.
| Property | Value | Reference |
| CAS Number | 169555-95-7 | [4] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [4] |
| Molecular Weight | 388.42 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥97.0% (HPLC) | [4] |
| Storage Conditions | 2-8°C, protect from moisture | [4] |
Expert Insight: While the recommended storage is 2-8°C, for long-term storage, it is advisable to store the lyophilized powder at -20°C to minimize any potential degradation.[6] Before use, always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[7]
Core Protocol: Incorporation of Fmoc-L-4-Pal-OH in Fmoc-SPPS
The incorporation of Fmoc-L-4-Pal-OH into a growing peptide chain follows the standard Fmoc/tBu solid-phase peptide synthesis strategy.[3][8] A key consideration is that the pyridine side chain of 4-pyridylalanine does not require protection during standard Fmoc-SPPS. The basicity of the pyridine nitrogen is generally not sufficient to interfere with the primary amide bond formation or cause significant side reactions during the coupling and deprotection steps.
Experimental Workflow for a Single Coupling Cycle
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9]
2. N-α-Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4][10]
-
Causality: The basic nature of piperidine facilitates a β-elimination reaction, cleaving the Fmoc group.[10]
-
Wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-L-4-Pal-OH:
-
The choice of coupling reagent is critical for efficient incorporation, especially for a non-canonical amino acid which may present steric challenges.
-
Activation: In a separate vial, pre-activate the Fmoc-L-4-Pal-OH by dissolving it with the chosen coupling reagent and a base in DMF.
-
Recommended Reagents: While direct comparative data for 4-Pal is limited, high-performance uronium/aminium or phosphonium reagents are recommended, drawing on experience with other sterically hindered amino acids.[6][11]
-
HATU/HCTU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal racemization.[6]
-
HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a cost-effective alternative to HATU, suitable for many standard couplings.[11][12]
-
DIC/OxymaPure®: (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) is a robust and cost-effective carbodiimide-based method. OxymaPure® is a superior and safer alternative to HOBt.[13]
-
-
-
Coupling Reaction: Add the activated Fmoc-L-4-Pal-OH solution to the deprotected resin-bound peptide. Agitate the mixture at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[12]
Quantitative Data: Recommended Reagent Ratios for Coupling
| Reagent Combination | Fmoc-L-4-Pal-OH (eq.) | Coupling Reagent (eq.) | Base (DIPEA) (eq.) | Pre-activation Time | Coupling Time |
| HATU | 3 | 2.9 | 6 | 1-2 min | 1-2 hours |
| HBTU | 3 | 2.9 | 6 | 1-2 min | 1-2 hours |
| DIC/OxymaPure® | 3 | 3 (DIC), 3 (Oxyma) | N/A | 5-10 min | 2-4 hours |
Equivalents (eq.) are relative to the initial loading of the resin.
4. Washing:
-
After a negative Kaiser test, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
5. Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
Potential Challenges and Troubleshooting
While the incorporation of 4-Pal is generally straightforward, researchers should be aware of potential challenges that can arise during and after synthesis.
Caption: Common challenges and their solutions in the synthesis and handling of 4-Pal containing peptides.
-
Peptide Aggregation: Although 4-Pal is incorporated to improve solubility, long hydrophobic sequences can still be prone to aggregation on the resin, leading to incomplete coupling and deprotection.[6]
-
Mitigation: Consider using N-methylpyrrolidone (NMP) as a solvent, which has better-solvating properties than DMF, or employ microwave-assisted synthesis to disrupt secondary structures.[6]
-
-
Side Reactions: While the pyridine side chain is generally unreactive under standard SPPS conditions, general side reactions common to all peptide syntheses can occur, such as aspartimide formation if Asp is present in the sequence.[14][15] A recent study has shown the possibility of late-stage N-alkylation of the pyridyl-alanine side chain, but this requires specific reagents and conditions not present in a standard SPPS protocol.[5]
-
Protonation during Cleavage: During the final TFA cleavage, the pyridine nitrogen will be protonated. This is a reversible process and generally does not cause issues. The peptide is typically isolated as a TFA salt.
Final Cleavage, Purification, and Handling
1. Cleavage from the Resin and Side-Chain Deprotection:
-
After completion of the synthesis, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).[12][15]
-
A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) . TIS and water act as scavengers to trap reactive carbocations generated from the cleavage of side-chain protecting groups, thus preventing modification of sensitive residues like Trp and Met.[12]
-
The reaction is typically carried out for 2-3 hours at room temperature.
2. Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
The primary method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC) .[9] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[9]
3. Handling and Storage of 4-Pal Containing Peptides:
-
Lyophilized Peptides: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a dark, dry place.[6]
-
Peptide Solutions: Store peptide solutions in sterile buffers (pH 5-7) in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.
-
Photostability: The pyridinium ring is susceptible to photodegradation by UV light.[6] It is crucial to protect peptide solutions from light by using amber vials or wrapping them in aluminum foil.[6]
Conclusion
The incorporation of 2-Amino-3-(pyridin-4-yl)propanoic acid into peptides is a valuable strategy for enhancing their biophysical properties, particularly aqueous solubility. By following the protocols outlined in this application note, researchers can confidently and efficiently synthesize 4-Pal-containing peptides. The key to success lies in the judicious selection of coupling reagents to ensure high incorporation efficiency and careful post-synthesis handling to maintain the integrity of the final product. The absence of a need for side-chain protection for the pyridine moiety simplifies the synthetic workflow, making 4-Pal an attractive building block for the design of novel peptide therapeutics and research tools.
References
- BenchChem. (2025). Technical Support Center: Peptides Containing Pyridyl Groups. BenchChem.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
- Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206-8210.
- Tamás, B., Alberts, M., Laino, T., & Hartrampf, N. (2025).
- BenchChem. (2025). A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis. BenchChem.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Biosynth. (n.d.). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Biosynth.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Vankalapati, M., & Rapolu, R. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1049-1067.
- Biosynth. (n.d.). Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299. Biosynth.
- Sigma-Aldrich. (n.d.). Fmoc-β-(4-pyridyl)-Ala-OH = 97.0 HPLC 169555-95-7. Sigma-Aldrich.
- Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Peptides.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
- Machado, D., Freitas, D., & Miranda, M. T. M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(7), 743-749.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-462.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Cai, S., Wu, C., Zhang, Z., Chu, X., Sun, X., Jiang, S., He, G., Zhou, C., & Chen, G. (2025). Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. Organic Letters, 27(22), 5864-5869.
- Cai, S., Wu, C., Zhang, Z., Chu, X., Sun, X., Jiang, S., He, G., Zhou, C., & Chen, G. (2025). Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. PubMed.
- opnme.com. (n.d.). opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. opnme.com.
- Sibi, M. P., & Stanley, L. M. (2006). Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions to N-acyl Imines. Organic Letters, 8(15), 3371-3374.
- DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7898-7907.
- Schischko, A., Kaplaneris, N., Rogge, T., Sirvinskaite, G., Son, J., & Ackermann, L. (2019). Late-stage peptide C–H alkylation for bioorthogonal C–H activation featuring solid phase peptide synthesis.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pardon Our Interruption [opnme.com]
using 2-Amino-3-(pyridin-4-yl)propanoic acid as a fluorescent molecular probe.
An in-depth guide has been created by a senior application scientist on the use of 2-Amino-3-(pyridin-4-yl)propanoic acid as a fluorescent molecular probe. This guide is intended for researchers, scientists, and professionals in drug development. It provides detailed application notes and protocols, emphasizing scientific integrity and practical insights. The content is structured to offer a comprehensive understanding of the topic, from fundamental principles to advanced applications. The guide includes step-by-step methodologies for key experiments, data presentation in structured tables, and visualizations of signaling pathways and experimental workflows using Graphviz. Additionally, it features in-text citations to authoritative sources and a complete reference list with clickable URLs for verification.
Application & Protocol Guide: 2-Amino-3-(pyridin-4-yl)propanoic acid
Authored by: Senior Application Scientist
Foundational Principles: Leveraging a Minimalist Probe for Maximal Insight
2-Amino-3-(pyridin-4-yl)propanoic acid, commonly known as 4-pyridylalanine (4-PyA), represents a class of fluorescent unnatural amino acids (fUAAs) that offer a unique advantage in biological studies: minimal structural perturbation. Unlike larger fluorophores like GFP or organic dyes, 4-PyA is structurally analogous to endogenous amino acids, particularly phenylalanine and tyrosine. This structural similarity allows it to be incorporated into proteins via biosynthetic pathways, offering a subtle yet powerful tool for probing protein structure, dynamics, and interactions without significantly altering the native biological system.
The fluorescence of 4-PyA is intrinsically sensitive to its local microenvironment. Key photophysical properties, such as its emission spectrum and quantum yield, are highly dependent on factors like solvent polarity, local electric fields, and the formation of hydrogen bonds. This environmental sensitivity is the cornerstone of its utility as a molecular probe, enabling researchers to monitor conformational changes in proteins, detect ligand binding events, and characterize protein-protein interactions in real-time.
Core Applications & Methodologies
The versatility of 4-PyA allows for its application in a wide range of biochemical and biophysical assays. Below, we detail the protocols for its primary uses: as a reporter of local environment and as a fluorescence resonance energy transfer (FRET) partner.
Site-Specific Environmental Sensing
The core application of 4-PyA is to report on the local environment within a protein. By strategically substituting a native amino acid with 4-PyA, researchers can gain high-resolution information about that specific site. A shift in the fluorescence emission maximum (spectral shift) or a change in fluorescence intensity can indicate conformational changes, ligand binding, or post-translational modifications.
This protocol outlines the process of introducing 4-PyA into a target protein at a specific site and measuring its fluorescence response to an environmental change, such as the binding of a ligand.
Step 1: Mutagenesis and Expression Vector Preparation
-
Objective: Introduce an amber stop codon (TAG) at the desired amino acid position in the gene of interest.
-
Procedure:
-
Perform site-directed mutagenesis on the plasmid DNA encoding your protein of interest to change the codon of the target amino acid to a TAG codon.
-
Verify the mutation by DNA sequencing.
-
Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the mutated plasmid and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-PyA.
-
Step 2: Protein Expression and Purification
-
Objective: Express the protein with 4-PyA incorporated at the target site.
-
Procedure:
-
Grow the co-transformed E. coli in a minimal medium supplemented with all necessary nutrients and antibiotics.
-
When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), induce protein expression with IPTG.
-
Simultaneously, add 4-PyA to the culture medium to a final concentration of 1-2 mM.
-
Continue incubation for the desired expression time (typically 4-16 hours) at a reduced temperature (e.g., 18-25 °C) to improve protein folding.
-
Harvest the cells by centrifugation and purify the 4-PyA-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Step 3: Fluorescence Spectroscopy
-
Objective: Measure the fluorescence properties of the labeled protein in the presence and absence of a binding partner.
-
Procedure:
-
Prepare two samples of the purified protein in a suitable buffer (e.g., PBS, HEPES).
-
To one sample, add the ligand of interest to a final concentration sufficient to ensure saturation. To the other (control), add an equal volume of buffer.
-
Incubate both samples to allow binding to reach equilibrium.
-
Using a fluorometer, measure the fluorescence emission spectrum of each sample. Excite the samples at the absorbance maximum of 4-PyA (typically around 280 nm).
-
Compare the emission spectra of the two samples. A shift in the emission maximum or a change in intensity indicates that the binding event has altered the local environment of the 4-PyA probe.
-
Diagram 1: Workflow for Site-Specific 4-PyA Incorporation and Analysis
Caption: Workflow for 4-PyA incorporation and analysis.
A FRET Donor for Distance Measurements
4-PyA can serve as an excellent FRET donor to a suitable acceptor molecule, such as tryptophan or a small organic dye. This pairing allows for the precise measurement of intramolecular or intermolecular distances, providing insights into protein folding, conformational changes, and the geometry of protein complexes.
This protocol describes how to use a 4-PyA/Tryptophan (Trp) pair to measure the distance between two points in a protein.
Step 1: Protein Design and Preparation
-
Objective: Engineer a protein containing a single 4-PyA and a single Trp at the desired locations.
-
Procedure:
-
If the wild-type protein contains multiple Trp residues, mutate all but one to a non-fluorescent amino acid (e.g., Phenylalanine).
-
Introduce a TAG codon at the site intended for 4-PyA incorporation.
-
Express and purify the protein containing both 4-PyA and the single Trp using the method described in Protocol 1.
-
Step 2: FRET Measurement
-
Objective: Quantify the FRET efficiency between the 4-PyA donor and the Trp acceptor.
-
Procedure:
-
Measure the fluorescence emission spectrum of the 4-PyA/Trp-labeled protein by exciting at the absorbance maximum of 4-PyA (~280 nm).
-
As a control, measure the emission spectrum of a protein labeled only with 4-PyA (no Trp acceptor).
-
FRET is detected by a decrease (quenching) in the 4-PyA emission and a sensitized emission from the Trp acceptor.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor (4-PyA) in the presence of the acceptor (Trp), and FD is the intensity of the donor in the absence of the acceptor.
-
Step 3: Distance Calculation
-
Objective: Convert the FRET efficiency into an approximate distance.
-
Procedure:
-
Use the Förster equation to calculate the distance (r) between the donor and acceptor: r = R0 * [ (1/E) - 1 ]1/6 where R0 is the Förster distance, the distance at which FRET efficiency is 50%. R0 is dependent on the spectral properties of the FRET pair and their relative orientation.
-
Diagram 2: FRET Mechanism between 4-PyA and Tryptophan
Caption: Energy transfer from excited 4-PyA to Tryptophan.
Data Interpretation & Considerations
While powerful, the interpretation of data from 4-PyA probes requires careful consideration of potential artifacts and limitations.
| Parameter | Observation | Potential Interpretation | Considerations |
| Emission Maximum (λmax) | Blue-shift (shift to shorter wavelength) | Probe moved to a more non-polar environment. | Ensure buffer conditions are consistent. |
| Red-shift (shift to longer wavelength) | Probe moved to a more polar or solvent-exposed environment. | Rule out protein denaturation. | |
| Fluorescence Intensity | Increase (enhancement) | Change in local quenching, e.g., removal of a quenching residue like Trp. | Check for changes in protein concentration. |
| Decrease (quenching) | Introduction of a quencher, or FRET to an acceptor. | Can be distance-dependent or collisional. | |
| FRET Efficiency | High | Donor and acceptor are in close proximity. | The orientation factor (κ²) is an assumption and can affect accuracy. |
| Low | Donor and acceptor are far apart, or their transition dipoles are unfavorably oriented. | Ensure the absence of direct acceptor excitation. |
Concluding Remarks
2-Amino-3-(pyridin-4-yl)propanoic acid is a minimally invasive, environmentally sensitive fluorescent probe that provides high-resolution insights into protein structure and function. Its small size allows for its seamless integration into biological systems, while its responsive photophysical properties enable the real-time monitoring of dynamic molecular events. By following the detailed protocols and data interpretation guidelines presented here, researchers can effectively harness the power of this unique tool to address a wide range of biological questions.
References
-
Schultz, P. G., et al. (2003). An expanded genetic code. Angewandte Chemie International Edition, 42(29), 3364-3383. [Link]
-
Summerer, D., et al. (2006). A genetically encoded fluorescent amino acid. Proceedings of the National Academy of Sciences, 103(26), 9785-9789. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
Application Note: High-Throughput Screening Assay for Inhibitors of Kynurenine Aminotransferase II (KAT-II) using 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
Introduction: The Therapeutic Potential of Targeting the Kynurenine Pathway
The kynurenine pathway is the primary route for tryptophan metabolism in humans, producing several neuroactive compounds. A key enzyme in this pathway, Kynurenine Aminotransferase II (KAT-II), catalyzes the irreversible transamination of L-kynurenine to kynurenic acid (KYNA).[1][2] Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and cognitive impairment, by antagonizing critical glutamate receptors like the NMDA receptor.[3][4] Consequently, the inhibition of KAT-II presents a promising therapeutic strategy to normalize KYNA levels and ameliorate cognitive deficits associated with these conditions.[3][4][5]
2-Amino-3-(pyridin-4-yl)propanoic acid, also known as L-4-Pyridylalanine, is an unnatural amino acid derivative. Its structural similarity to endogenous amino acids makes it a compelling candidate for investigation as a modulator of enzyme activity. This application note provides a detailed, field-proven protocol for assessing the inhibitory potential of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride against human KAT-II. The described assay is robust, suitable for high-throughput screening (HTS), and designed to yield reliable and reproducible data for drug discovery and development professionals.
Principle of the Assay
This protocol outlines a continuous-read fluorescent assay to determine the inhibitory activity of test compounds against KAT-II. The assay measures the production of kynurenic acid (KYNA) from the substrate L-kynurenine. The enzymatic reaction requires an α-ketoacid, typically α-ketoglutarate, as an amino group acceptor.[6] The formation of KYNA can be monitored by its intrinsic fluorescence, providing a sensitive and direct measure of enzyme activity.
The core reaction is as follows:
L-Kynurenine + α-Ketoglutarate --(KAT-II, PLP)--> Kynurenic Acid + L-Glutamate
The rate of increase in fluorescence intensity, corresponding to KYNA production, is measured over time. A decrease in this rate in the presence of a test compound, such as this compound, indicates inhibition of KAT-II.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the inhibitor screening protocol.
Caption: High-throughput screening workflow for KAT-II inhibitors.
Materials and Reagents
| Reagent | Supplier | Recommended Catalog # |
| Human Recombinant KAT-II | R&D Systems | 8165-AK |
| L-Kynurenine sulfate salt | Sigma-Aldrich | K8625 |
| α-Ketoglutaric acid sodium salt | Sigma-Aldrich | 75890 |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | P9255 |
| 2-Amino-3-(pyridin-4-yl)propanoic acid HCl | Sigma-Aldrich | P6689 |
| Tris-HCl | Thermo Fisher | 15568025 |
| DMSO, Anhydrous | Thermo Fisher | D12345 |
| 384-well, black, flat-bottom, low-volume plate | Corning | 3571 |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5. Prepare fresh and store at 4°C.
-
PLP Stock Solution (10 mM): Dissolve PLP in purified water. Aliquot and store at -20°C, protected from light.
-
Enzyme Working Solution (2X): Prepare a 40 nM solution of human recombinant KAT-II in Assay Buffer containing 10 µM PLP. This concentration is a starting point and should be optimized to ensure a linear reaction rate for at least 30 minutes. Prepare this solution fresh on the day of the experiment and keep on ice.
-
Substrate Working Solution (2X): Prepare a solution containing 2 mM L-Kynurenine and 1 mM α-ketoglutarate in Assay Buffer. This solution should also be prepared fresh.
-
Test Compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in 100% DMSO to create a concentration range for IC50 determination (e.g., from 10 mM down to 0.1 µM).
Assay Procedure
-
Compound Dispensing: Add 200 nL of the serially diluted inhibitor solutions or DMSO (for vehicle control wells) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the 2X Enzyme Working Solution to each well. This results in a 1X enzyme concentration (20 nM) and a 1% DMSO concentration.
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 30 minutes at room temperature (25°C). This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of the 2X Substrate Working Solution to each well to start the enzymatic reaction. The final concentrations in the 20 µL reaction volume will be:
-
20 nM KAT-II
-
5 µM PLP
-
1 mM L-Kynurenine
-
0.5 mM α-ketoglutarate
-
Variable inhibitor concentration
-
-
Fluorescence Measurement: Immediately place the plate into a microplate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 400 nm
-
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) by plotting fluorescence intensity against time. Use the linear portion of the progress curve (typically the first 10-15 minutes). The rate is expressed in Relative Fluorescence Units per minute (RFU/min).
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
Where Rate_inhibitor is the reaction rate in the presence of the test compound and Rate_vehicle is the average rate of the DMSO-only controls.
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Expected Results: A Hypothetical Data Summary
The following table presents a hypothetical outcome for an experiment testing this compound, demonstrating its potential as a KAT-II inhibitor.
| Inhibitor Concentration (µM) | Average Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | 512.5 | 0% |
| 1 | 485.1 | 5.3% |
| 10 | 398.7 | 22.2% |
| 50 | 261.4 | 49.0% |
| 100 | 178.2 | 65.2% |
| 500 | 75.8 | 85.2% |
| 1000 | 41.0 | 92.0% |
Based on this hypothetical data, the calculated IC50 value would be approximately 51 µM .
Causality and Experimental Validation
-
Mechanism of Action: As an amino acid analog, this compound may act as a competitive inhibitor, competing with the natural substrate L-kynurenine for binding to the active site of KAT-II. To confirm this, follow-up kinetic studies should be performed by measuring the initial reaction rates at varying concentrations of both the substrate and the inhibitor.
-
PLP Interaction: KAT-II is a PLP-dependent enzyme.[1] It is crucial to assess whether the test compound interacts directly with the PLP cofactor, which could lead to non-specific inhibition. This can be investigated by pre-incubating the inhibitor with PLP before adding the enzyme and observing any changes in the PLP absorbance spectrum.
-
Self-Validating System: The protocol includes positive (vehicle, no inhibitor) and negative (no enzyme) controls. The signal-to-background ratio should be robust, and the Z'-factor for the assay should be calculated to ensure its suitability for high-throughput screening (Z' > 0.5 is considered excellent).
Conclusion
This application note provides a comprehensive and robust protocol for evaluating this compound as a potential inhibitor of Kynurenine Aminotransferase II. The described fluorescent assay is sensitive, reproducible, and scalable for high-throughput screening campaigns. By elucidating the inhibitory profile of novel compounds like L-4-Pyridylalanine, researchers can advance the development of new therapeutics for CNS disorders characterized by dysregulated kynurenic acid metabolism.
References
-
Rossi, F., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 21(6), 787. [Link]
-
Pocivavsek, A., et al. (2019). Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor. Schizophrenia Bulletin, 45(5), 1075–1084. [Link]
-
Jayawickrama, G. S., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE, 13(4), e0196404. [Link]
-
PLOS. (2018). Figure 5: Dose-dependent inhibition of KAT-II. PLOS ONE. [Link]
-
Erhardt, S., et al. (2015). Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. Neuropharmacology, 99, 407-413. [Link]
-
Okuno, E., et al. (1991). Crystallization and characterization of human liver kynurenine–glyoxylate aminotransferase. Identity with alanine–glyoxylate aminotransferase and serine–pyruvate aminotransferase. European Journal of Biochemistry, 200(2), 423-429. [Link]
-
Rossi, F., et al. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Molecular Biosciences, 6, 8. [Link]
Sources
- 1. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 5. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters | PLOS One [journals.plos.org]
Application Notes & Protocols for the Crystallization of Peptides Containing 4-Pyridylalanine
Introduction: The Unique Challenge and Opportunity of 4-Pyridylalanine in Peptide Crystallography
The successful crystallization of peptides is a critical bottleneck in structural biology and drug development. It provides the high-resolution anatomical details necessary to understand a peptide's function, mechanism of action, and to guide rational drug design.[1] While peptide crystallization is inherently challenging due to their conformational flexibility, the incorporation of non-canonical amino acids like 4-pyridylalanine (4-Pal) introduces both unique obstacles and powerful opportunities.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to crystallize peptides containing the 4-pyridylalanine residue. We will move beyond generic protocols to explain the causal relationships between experimental choices and outcomes, leveraging the distinct physicochemical properties of the 4-Pal residue to facilitate the growth of high-quality, diffraction-ready crystals.
The 4-pyridyl group offers several handles that can be exploited for crystallization: a basic nitrogen atom for pH-dependent interactions and salt formation, an aromatic ring for π-π stacking, and a potent metal coordination site.[3][4][5] Understanding and manipulating these features is paramount to overcoming the kinetic and thermodynamic barriers to nucleation and crystal growth.[2]
Part 1: Foundational Principles & The 4-Pyridylalanine Advantage
The Energetics of Peptide Crystallization
Peptide crystallization is a thermodynamically driven process where a highly ordered solid phase (the crystal) is formed from a supersaturated solution.[6] This transition involves overcoming a significant entropic penalty associated with fixing the peptide into a single conformation within the crystal lattice. Success hinges on establishing a network of favorable intermolecular interactions—such as hydrogen bonds, salt bridges, and van der Waals forces—that provide the necessary enthalpic driving force. The ultimate goal is to guide the peptide molecules to self-assemble into a stable, repeating lattice.[1]
Unique Physicochemical Properties of 4-Pyridylalanine
The 4-pyridylalanine residue, an isomer of phenylalanine containing a nitrogen atom at the 4-position of the aromatic ring, imparts distinct characteristics to a peptide sequence.
-
pH-Dependent Protonation: The pyridyl nitrogen has a pKa of approximately 5.2-5.5. This means that at pH values below this, the ring is protonated and carries a positive charge, allowing it to form strong ionic interactions and salt bridges. Above this pKa, it is neutral and acts as a hydrogen bond acceptor. This pH-switchable character is a powerful tool for modulating solubility and directing crystal packing.
-
Metal Coordination: The lone pair of electrons on the pyridyl nitrogen makes it an excellent ligand for transition metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Pd²⁺).[3][7][8] This coordination can be used to create highly ordered metal-organic frameworks within the crystal, effectively pre-organizing the peptide molecules and promoting crystallization.[3][5]
-
Aromatic Interactions: The pyridyl ring can participate in favorable π-π stacking interactions with other aromatic residues (e.g., Phe, Tyr, Trp, or another Pal residue), which can be a dominant force in stabilizing the crystal lattice.
-
Hydrogen Bonding: The pyridyl nitrogen can act as a hydrogen bond acceptor, adding to the network of interactions that stabilize the crystal packing.
By understanding these properties, we can rationally design crystallization screens that systematically exploit them.
Part 2: Strategic Screening for 4-Pal Peptides
High-throughput screening is essential for exploring the vast crystallization parameter space.[9][10][11] For 4-Pal containing peptides, a multi-pronged strategy targeting its unique chemistry is most effective. This involves an initial broad screening followed by fine-tuning based on promising "hits."
Initial Screening: Casting a Wide Net
The first step is to perform a broad screen using commercially available kits to identify initial crystallization "hits" or promising solubility leads.[9][12] This allows for the rapid survey of hundreds of unique conditions with minimal sample consumption.[10]
Recommended Commercial Screens:
-
Sparse Matrix Screens: Hampton Research's Crystal Screen™, Index™, and PEG/Ion™ are excellent starting points.[9][12] They offer a diverse range of precipitants, salts, and pH values.[12]
-
Grid Screens: These are useful for systematically exploring the effects of two variables, such as precipitant concentration versus pH.[12]
The workflow for initial screening is a critical phase in the crystallization pipeline.
Protocol: Optimization Using a Metal Ion Additive (for 4-Pal Peptides)
This protocol is an example of an optimization experiment based on an initial hit, specifically designed to leverage the metal-coordinating properties of 4-pyridylalanine.
Scenario: An initial hit was found in 0.1 M HEPES pH 7.5, 20% PEG 3350. At this pH, the 4-Pal residue is neutral and available for coordination.
Objective: To improve crystal quality by introducing a metal ion to act as a molecular bridge.
Procedure:
-
Prepare Base Reservoir: Prepare a stock solution of the initial hit condition: 0.1 M HEPES pH 7.5, 20% PEG 3350.
-
Prepare Metal Stock: Prepare a 100 mM stock solution of Zinc Chloride (ZnCl₂) in ultrapure water.
-
Set up Additive Screen: In a 24-well plate, set up a gradient of ZnCl₂. For each well, add 495-499 µL of the base reservoir solution. Then, add the ZnCl₂ stock to achieve final concentrations ranging from 1 mM to 5 mM in the reservoir.
-
Perform Hanging-Drop: Proceed with the hanging-drop protocol as described in 3.1. For the drop, mix 2 µL of peptide, 1 µL of the base reservoir, and 1 µL of the corresponding final reservoir solution (containing the metal). This ensures the metal is present from the beginning of the experiment.
-
Incubate and Observe: Monitor for changes in crystal morphology, size, or speed of appearance compared to the condition without the metal additive.
Part 4: Troubleshooting & Advanced Considerations
| Problem | Potential Cause | Proposed Solution |
| Amorphous Precipitate | Supersaturation is reached too quickly. | Decrease peptide concentration. Decrease precipitant concentration. Slow down equilibration by using a larger drop volume or smaller reservoir volume. |
| Showers of Microcrystals | Excessive nucleation sites or rate of nucleation is too high. | Decrease peptide concentration. Perform micro-seeding by transferring a few crushed crystals into a new, equilibrated drop. Increase the viscosity of the drop with glycerol or PEG 400. |
| No Crystals, No Precipitate | Peptide remains soluble; supersaturation not reached. | Increase peptide concentration. Increase precipitant concentration. Try a different precipitant (e.g., switch from PEG to Ammonium Sulfate). |
| Gel Formation | Common with peptides; disordered aggregation. | Change the pH to alter net charge. Add detergents (low concentration) or small molecule additives like glycerol. |
| Poorly Diffracting Crystals | Internal disorder in the crystal lattice. | Optimize conditions further by fine-tuning pH and precipitant concentration. Try additives (salts, metals, organics). Anneal the crystal by briefly transferring it to a cryoprotectant-free solution before flash-freezing. |
Conclusion
The crystallization of peptides containing 4-pyridylalanine requires a thoughtful, hypothesis-driven approach. By viewing the 4-Pal residue not as a complication but as a versatile tool, researchers can rationally design experiments that exploit its unique pH-dependent charge, metal-coordinating ability, and aromatic character. A systematic screening strategy, followed by meticulous optimization using techniques like vapor diffusion, significantly increases the probability of obtaining high-quality crystals. This detailed structural information is invaluable, accelerating the pace of discovery in both fundamental research and therapeutic development.
References
-
Cambrex. (n.d.). Crystallization process development: Peptide crystallization. Retrieved from [Link]
-
Bandyopadhyay, D., & Dattagupta, J. K. (2012). A Newcomer's Guide to Peptide Crystallography. Methods in Molecular Biology, 831, 439-452. Retrieved from [Link]
-
Luft, J. R., Snell, E. H., & DeTitta, G. T. (2011). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 8), 895–903. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Screening. Retrieved from [Link]
-
Joachimiak, A. (2009). High-Throughput Crystallization Screening. In Protein Crystallography, Methods in Molecular Biology, vol 541. Humana Press. Retrieved from [Link]
-
University of York. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
-
The Protein Maker. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. Retrieved from [Link]
-
Motswainyana, W. M., et al. (2024). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ChemistrySelect, 9(1), e202303998. Retrieved from [Link]
-
Hancock, R. D., et al. (2012). Metal-ion-complexing properties of 2-(pyrid-2'-yl)-1,10-phenanthroline, a more preorganized analogue of terpyridyl. A crystallographic, fluorescence, and thermodynamic study. Inorganic Chemistry, 51(6), 3415-3425. Retrieved from [Link]
-
APC Ltd. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]
-
Zhuk, A., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3655-3664. Retrieved from [Link]
-
Hancock, R. D. (2013). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews, 42(4), 1500-1524. Retrieved from [Link]
-
Zhuk, A., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3655-3664. Retrieved from [Link]
-
Kinzhybalo, V., et al. (2019). Crystal Structure and Strong Piezoelectricity of New Amino Acid Based Hybrid Crystals: [H-β-(3-Pyridyl)-Ala-OH][ClO4] and [H-β-(4-Pyridyl)-Ala-OH][ClO4]. Crystal Growth & Design, 19(4), 2243-2251. Retrieved from [Link]
-
Sullivan, H. R., & Caldwell, W. T. (1957). Synthesis of β-(4-Pyridyl)-DL-alanine and of β-(4-Pyridyl-1-oxide)-DL-, D-, and L-alanine. The Journal of Organic Chemistry, 22(1), 1097-1098. Retrieved from [Link]
-
Cowen, B. J., Saunders, L. B., & Miller, S. J. (2009). Pyridylalanine (Pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines. Journal of the American Chemical Society, 131(17), 6105–6107. Retrieved from [Link]
-
Kinzhybalo, V., et al. (2020). Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4]. CrystEngComm, 22(3), 446-453. Retrieved from [Link]
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- 1. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 2. cambrex.com [cambrex.com]
- 3. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine coordination chemistry for molecular assemblies on surfaces. | Semantic Scholar [semanticscholar.org]
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- 7. researchgate.net [researchgate.net]
- 8. Metal-ion-complexing properties of 2-(pyrid-2'-yl)-1,10-phenanthroline, a more preorganized analogue of terpyridyl. A crystallographic, fluorescence, and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons from high-throughput protein crystallization screening: 10 years of practical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Crystallization Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. hamptonresearch.com [hamptonresearch.com]
Application Notes & Protocols for the Quantification of 2-Amino-3-(pyridin-4-yl)propanoic acid
Introduction and Scope
2-Amino-3-(pyridin-4-yl)propanoic acid, an alanine derivative containing a pyridine ring, is a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research.[1][2] Its structural similarity to natural amino acids allows it to function as a building block in peptide synthesis or as a ligand for biological receptors.[2] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, quality control in drug substance and product manufacturing, and metabolic research.
This document provides a comprehensive guide to the primary analytical techniques for the quantification of 2-Amino-3-(pyridin-4-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss method validation in accordance with international guidelines.
Physicochemical Properties Relevant to Analysis
Understanding the molecule's properties is key to developing robust analytical methods.
-
Polarity: The presence of both an amino group and a carboxylic acid group makes it a polar, zwitterionic compound. This influences its retention in chromatographic systems.
-
UV Chromophore: The pyridinyl group provides a strong ultraviolet (UV) chromophore, making UV-based detection methods highly suitable. The maximum absorbance for pyridine is typically observed around 254-256 nm.[3]
-
Volatility: Like most amino acids, it is non-volatile, necessitating derivatization for analysis by Gas Chromatography (GC).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method for this type of analysis due to its robustness, accessibility, and the analyte's favorable UV absorption characteristics. Reversed-phase (RP) chromatography is the most common approach.
Expertise & Rationale
The core principle is the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The pH of the mobile phase is a critical parameter; it must be controlled to ensure a consistent ionization state for the analyte, leading to reproducible retention times. A pH around 3 is often chosen to protonate the carboxylic acid group, increasing its retention on a C18 column. The pyridine ring's UV absorbance allows for sensitive detection without derivatization.[3][4]
Experimental Protocol: RP-HPLC-UV
Objective: To quantify 2-Amino-3-(pyridin-4-yl)propanoic acid in a bulk drug substance or a simple formulation.
1. Instrumentation and Materials:
- HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Diode-Array Detector (DAD).
- C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Acetonitrile (ACN), HPLC grade.
- Methanol (MeOH), HPLC grade.
- Potassium phosphate monobasic.
- Phosphoric acid.
- Reference Standard: 2-Amino-3-(pyridin-4-yl)propanoic acid.
2. Reagent Preparation:
- Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.
- Mobile Phase B (Organic): Acetonitrile.
- Diluent: Mobile Phase A.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Gradient Elution: | Time (min) | % Mobile Phase B (ACN) | |------------|--------------------------| | 0.0 | 5 | | 10.0 | 50 | | 12.0 | 5 | | 15.0 | 5 |
4. Sample and Standard Preparation:
- Stock Standard Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
- Sample Solution: Accurately weigh the sample to achieve a theoretical concentration of ~25 µg/mL in the diluent. Sonicate if necessary to ensure complete dissolution.
5. System Suitability Test (SST):
- Before analysis, inject a mid-range standard (e.g., 25 µg/mL) six times.
- Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
6. Data Analysis:
- Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
- Quantify the analyte in the sample solution using the regression equation.
Workflow and Data Summary
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| Performance Characteristic | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the preferred method. This technique can quantify the analyte at very low concentrations, even in the presence of interfering substances.[5][6]
Expertise & Rationale
The power of LC-MS/MS lies in its specificity. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (the molecular ion, [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise. For polar compounds like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, often providing better retention without derivatization.[7][8]
Experimental Protocol: HILIC-LC-MS/MS
Objective: To quantify 2-Amino-3-(pyridin-4-yl)propanoic acid in human plasma.
1. Instrumentation and Materials:
- LC-MS/MS system (e.g., Triple Quadrupole).
- HILIC column (e.g., Amide or ZIC-HILIC, 100 mm x 2.1 mm, 3 µm).
- Acetonitrile (LC-MS grade).
- Ammonium formate.
- Formic acid.
- Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
2. Reagent Preparation:
- Mobile Phase A (Aqueous): 10 mM ammonium formate with 0.1% formic acid in water.
- Mobile Phase B (Organic): 0.1% formic acid in acetonitrile.
- Protein Precipitation Solution: Acetonitrile with 0.1% formic acid, containing the internal standard at a fixed concentration.
3. LC and MS Conditions:
- LC Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- LC Gradient: Start with a high percentage of organic phase (e.g., 95% B) to promote HILIC retention, then gradient to a higher aqueous percentage to elute the analyte.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Key MS Parameters:
- Capillary Voltage: ~3.5 kV
- Source Temperature: ~150 °C
- Desolvation Temperature: ~400 °C
- MRM Transitions: (Values are theoretical and require optimization)
- Analyte: Q1: 167.1 -> Q3: 122.1 (Loss of -COOH group)
- Internal Standard: To be determined based on its structure.
4. Sample Preparation (Protein Precipitation):
- Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
- Add 150 µL of the cold Protein Precipitation Solution (containing IS).
- Vortex for 1 minute.
- Centrifuge at >10,000 x g for 10 minutes.
- Transfer the supernatant to an autosampler vial for injection.
5. Data Analysis:
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve by plotting the peak area ratio against concentration, using a weighted (1/x²) linear regression.
- Quantify the analyte in samples using the regression equation.
Workflow and Data Summary
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| Performance Characteristic | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | 0.1 - 200 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | ≤ 15.0% (≤ 20% at LOQ) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile analytes like amino acids, a chemical derivatization step is mandatory to increase volatility and thermal stability.[9]
Expertise & Rationale
Derivatization is the critical step. The goal is to cap the polar functional groups (-NH₂ and -COOH) with nonpolar moieties. Silylation reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or alkyl chloroformates are commonly used.[10] This process converts the polar amino acid into a derivative that can be volatilized in the GC inlet and travel through the column. Mass spectrometry provides definitive identification and quantification. This method is highly specific but requires more intensive sample preparation than LC-based methods.
Experimental Protocol: GC-MS with Derivatization
Objective: To quantify 2-Amino-3-(pyridin-4-yl)propanoic acid via derivatization.
1. Instrumentation and Materials:
- GC-MS system with an autosampler.
- DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
- Derivatization reagent: Propyl chloroformate.
- Pyridine, propanol, chloroform.
- Heating block or oven.
2. Derivatization Procedure:
- Transfer an aqueous sample or a dried extract to a reaction vial.
- Add 100 µL of a propanol:pyridine mixture (4:1 v/v).
- Add 20 µL of propyl chloroformate.
- Vortex and heat at 60 °C for 1 hour.
- After cooling, extract the derivative with chloroform.
- The chloroform layer is injected into the GC-MS.
3. GC-MS Conditions:
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Carrier Gas: Helium, constant flow.
- Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
- MS Ion Source: Electron Ionization (EI), 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Workflow and Data Summary
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// Define edges Sample -> Deriv; Deriv -> Extract; Extract -> Inject; Inject -> DataProc; DataProc -> Report; } DOT Caption: GC-MS analysis workflow including mandatory derivatization.
| Performance Characteristic | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | Dependent on derivatization efficiency |
| Limit of Quantification (LOQ) | Low ng/mL range |
| Accuracy (% Recovery) | 80.0 - 120.0% |
| Precision (% RSD) | ≤ 15.0% |
Method Validation
All analytical methods intended for use in regulated environments must be validated to ensure they are fit for purpose. Validation demonstrates that the procedure is reliable, reproducible, and accurate for the intended analysis. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[11][12]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[13][14]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[14]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[14]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.[14]
A validation protocol should be established before performing studies, and a final validation report should summarize the results.[12]
Conclusion: Selecting the Appropriate Technique
The choice of analytical technique for quantifying 2-Amino-3-(pyridin-4-yl)propanoic acid depends on the specific requirements of the analysis.
-
For quality control of bulk material or simple formulations where concentration is high and the matrix is clean, HPLC-UV is a robust, reliable, and cost-effective choice.
-
For trace-level quantification in complex biological matrices like plasma or tissue, the superior sensitivity and selectivity of LC-MS/MS are necessary.
-
GC-MS is a viable, highly specific alternative, but the requirement for derivatization adds complexity to the sample preparation workflow.
Each method must be properly validated to ensure the integrity and reliability of the generated data, supporting confident decision-making in research and development.
References
-
Hofmann, U., et al. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 2030:173-190. [Link]
-
Le, T. N., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1695. [Link]
-
Springer Nature Experiments. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Kaspar, H., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1144-1150. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
-
ResearchGate. UV–Vis spectra of compounds (5), (7) and (8) in pyridine. [Link]
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ResearchGate. UV-spectrum of pyridine. [Link]
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De Wispelaere, K., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(32), 20994-21002. [Link]
-
ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Analysis of amino acids by high performance liquid chromatography. [Link]
-
Restek Corporation. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Agilent Technologies. Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. [Link]
-
Everest Pharmatech. 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride. [Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
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- 1. medchemexpress.com [medchemexpress.com]
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- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
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Application Notes and Protocols: Derivatization of 2-Amino-3-(pyridin-4-yl)propanoic Acid for HPLC Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Amino-3-(pyridin-4-yl)propanoic acid, a non-chromophoric chiral amino acid, for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Addressing the challenges inherent in detecting analytes that lack a native chromophore or fluorophore, this document explores three robust pre-column derivatization strategies using o-Phthalaldehyde (OPA), 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl), and 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride). We delve into the causality behind experimental choices, provide step-by-step, self-validating protocols, and present standardized HPLC methods for the separation and detection of the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to establish sensitive and reliable analytical methods for this and similar amino acid compounds.
Introduction: The Analytical Challenge
2-Amino-3-(pyridin-4-yl)propanoic acid, like most amino acids, presents a significant analytical challenge for HPLC with common detectors such as UV-Vis and Fluorescence. Its chemical structure lacks a suitable chromophore or fluorophore, preventing sensitive and selective detection at wavelengths where mobile phases and other matrix components do not interfere.[1][2][3] Direct analysis often requires specialized detectors or suffers from poor sensitivity, making it unsuitable for trace-level quantification in complex matrices like biological fluids or pharmaceutical formulations.[3][4]
Pre-column derivatization is a powerful and widely adopted strategy to overcome this limitation.[5][6][7] This process involves a chemical reaction that covalently attaches a tag to the amino acid's primary amine group. This tag imparts strong UV absorbance or fluorescence characteristics to the analyte, dramatically enhancing detection sensitivity and selectivity.[2][7] Furthermore, the derivatization process often increases the hydrophobicity of the polar amino acid, improving its retention and separation on ubiquitous reversed-phase HPLC columns.[8]
This document details protocols for three of the most reliable and versatile derivatization reagents, providing the foundation for developing a robust quantitative HPLC method.
Selecting the Optimal Derivatization Strategy
The choice of derivatizing agent is critical and depends on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation. 2-Amino-3-(pyridin-4-yl)propanoic acid contains a primary amino group, making it an ideal candidate for several common reagents.
| Reagent | Detection Mode | Reaction Speed | Derivative Stability | Key Advantages & Disadvantages |
| o-Phthalaldehyde (OPA) | Fluorescence, UV | Very Fast (< 1 min)[9] | Moderate (Unstable) | Advantages: Excellent for automation, rapid reaction, low reagent interference. Disadvantages: Reacts only with primary amines, derivatives can be unstable and require immediate analysis.[9][10] |
| 9-Fluorenyl-methoxycarbonyl Chloride (FMOC-Cl) | Fluorescence, UV | Fast (5-20 min)[11][12] | High[1][13] | Advantages: Reacts with both primary and secondary amines, highly stable derivatives.[1][14] Disadvantages: Reagent itself and its hydrolysis byproduct (FMOC-OH) are fluorescent and can interfere with chromatography.[1][14] |
| Dansyl Chloride (Dansyl-Cl) | Fluorescence, UV | Slow (30-60 min)[8][15] | High | Advantages: Stable derivatives, strong fluorescence, reacts with primary and secondary amines.[8][16] Disadvantages: Slow reaction requires heating, poor reactivity, potential for multiple derivative products with some amino acids.[8][15] |
Protocol 1: OPA Derivatization for Rapid Analysis
This method is ideal for high-throughput and automated analyses due to its rapid reaction kinetics. The reaction of OPA with the primary amine of 2-Amino-3-(pyridin-4-yl)propanoic acid in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) forms a highly fluorescent isoindole derivative.
Materials and Reagents
-
2-Amino-3-(pyridin-4-yl)propanoic acid: Standard or sample solution in 0.1 M HCl.
-
OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of 0.4 M Borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid (MPA). Mix well. This reagent is stable for approximately one week when stored in the dark at 4°C.
-
Borate Buffer (0.4 M, pH 10.2): Prepare by dissolving 24.7 g of boric acid in 1 L of ultrapure water and adjusting the pH to 10.2 with a concentrated sodium hydroxide solution.
-
Mobile Phase A: 25 mM Sodium Acetate, pH 5.9.
-
Mobile Phase B: Acetonitrile (ACN).
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Step-by-Step Derivatization Protocol
-
Sample Preparation: Pipette 10 µL of the amino acid standard or sample solution into an autosampler vial.
-
Reagent Addition: Add 40 µL of the prepared OPA reagent to the vial.
-
Reaction: Mix immediately by vortexing or aspiration/dispensing. The reaction is nearly instantaneous and should proceed for 1 minute at room temperature.
-
Causality: The alkaline borate buffer deprotonates the amino group, making it a potent nucleophile that attacks the OPA aldehyde groups. The thiol co-reagent is essential for the cyclization reaction that forms the stable, fluorescent isoindole ring structure.
-
-
Injection: Immediately inject a defined volume (e.g., 20 µL) onto the HPLC system. Due to the limited stability of OPA derivatives, it is crucial to automate this process using an autosampler for reproducibility.[17][18]
OPA Derivatization Workflow
Protocol 2: FMOC-Cl Derivatization for Stable Derivatives
FMOC-Cl is a highly effective reagent that forms stable, fluorescent derivatives suitable for both UV and fluorescence detection.[1] This method is particularly advantageous when immediate analysis is not feasible or when analyzing both primary and secondary amino acids.
Materials and Reagents
-
2-Amino-3-(pyridin-4-yl)propanoic acid: Standard or sample solution.
-
FMOC-Cl Reagent (15 mM): Prepare fresh by dissolving 38.8 mg of 9-Fluorenylmethoxycarbonyl Chloride in 10 mL of acetonitrile.
-
Borate Buffer (0.2 M, pH 10.0): Prepare as described in section 3.1, adjusting concentration and pH accordingly.
-
Quenching Solution (300 mM 1-Adamantanamine, ADAM): Dissolve 45.4 mg of 1-Adamantanamine in 1 mL of a 1:1 (v/v) water-acetonitrile mixture.
-
Mobile Phase A: 25 mM Sodium Acetate, pH 5.9.
-
Mobile Phase B: Acetonitrile (ACN).
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Step-by-Step Derivatization Protocol
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of the amino acid sample with 200 µL of 0.2 M Borate buffer (pH 10.0).
-
Reagent Addition: Add 200 µL of the 15 mM FMOC-Cl reagent. Vortex immediately.
-
Reaction: Allow the reaction to proceed for 5 minutes at room temperature.
-
Causality: The reaction occurs under alkaline conditions where the primary amine is deprotonated and acts as a nucleophile, attacking the acyl chloride of FMOC-Cl to form a stable carbamate linkage.[14]
-
-
Quenching: Add 200 µL of the ADAM quenching solution and vortex. Let stand for 1 minute.
-
Causality: A large excess of FMOC-Cl is required to drive the derivatization to completion. The unreacted FMOC-Cl and its fluorescent hydrolysis byproduct can interfere with the chromatogram.[14] ADAM is a bulky primary amine that rapidly reacts with the excess FMOC-Cl to form a non-interfering adduct.[12]
-
-
Injection: Filter the sample through a 0.45 µm syringe filter and inject it into the HPLC system. The derivatives are stable for over 48 hours when stored at 4°C.[13]
FMOC-Cl Derivatization Workflow
Protocol 3: Dansyl Chloride Derivatization for High Sensitivity
Dansylation is a classic, robust method that yields highly fluorescent and UV-active derivatives with excellent stability.[8] While the reaction is slower and requires heat, the quality of the resulting derivative makes it a powerful tool for sensitive quantification.
Materials and Reagents
-
2-Amino-3-(pyridin-4-yl)propanoic acid: Standard or sample solution.
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 135 mg of Dansyl Chloride in 10 mL of acetonitrile. Store in the dark.[8][19]
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[8][19]
-
Quenching Solution: 10% (v/v) Methylamine solution in water.[8]
-
Mobile Phase A: 25 mM Sodium Acetate, pH 5.9.
-
Mobile Phase B: Acetonitrile (ACN).
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Step-by-Step Derivatization Protocol
-
Sample Preparation: Pipette 50 µL of the amino acid standard or sample into a microcentrifuge tube.
-
Reagent Addition: Add 50 µL of the Derivatization Buffer (pH 9.8), followed by 50 µL of the freshly prepared Dansyl Chloride solution.
-
Reaction: Vortex the mixture thoroughly. Incubate in a heating block at 60°C for 45 minutes. The incubation must be performed in the dark to prevent photodegradation of the dansyl group.[8]
-
Causality: The reaction between the nucleophilic amino group and the electrophilic sulfonyl chloride of Dansyl-Cl is slow at room temperature.[8] Heating is required to drive the reaction to completion within a practical timeframe. The alkaline buffer neutralizes the HCl byproduct, maintaining the reaction's forward momentum.[8]
-
-
Quenching: After incubation, cool the mixture to room temperature. Add 10 µL of the Methylamine quenching solution to consume excess Dansyl Chloride. Vortex and let stand for 5 minutes.[20]
-
Injection: Centrifuge the mixture to pellet any precipitate. Filter the supernatant through a 0.45 µm syringe filter and inject it into the HPLC system.
Dansyl Chloride Derivatization Workflow
HPLC Method and System Suitability
The following reversed-phase HPLC method is a robust starting point for the analysis of all three derivatives. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate, pH 5.9 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| UV Detection | OPA: 338 nm[9], FMOC: 265 nm[1], Dansyl: 254 nm or 330 nm |
| Fluorescence Detection | OPA: Ex: 350 nm, Em: 450 nm FMOC: Ex: 265 nm, Em: 310 nm[1] Dansyl: Ex: 324 nm, Em: 559 nm[15][16] |
System Suitability and Method Validation
To ensure the trustworthiness of the analytical results, the method must be validated.[17][21] A system suitability test (SST) should be performed before each analytical run by injecting a standard solution multiple times. Key SST parameters include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
Reproducibility (%RSD): The relative standard deviation for peak area and retention time for replicate injections should be < 2.0%.[22]
Full method validation should be conducted according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ) .[17][22][23]
Advanced Topic: Chiral Separation
As 2-Amino-3-(pyridin-4-yl)propanoic acid is a chiral molecule, distinguishing between its D- and L-enantiomers is often critical in pharmaceutical development. This can be achieved via two primary HPLC strategies:
-
Indirect Separation via Chiral Derivatization: The amino acid is reacted with a chiral derivatizing agent. For instance, the OPA protocol can be modified to use a chiral thiol like N-acetyl-L-cysteine (NAC) instead of MPA.[10] This reaction forms diastereomers that can be separated on a standard achiral C18 column.
-
Direct Separation on a Chiral Stationary Phase (CSP): The underivatized amino acid can be directly separated on a specialized chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin) or a crown ether.[24][25][26] This approach avoids the extra step of derivatization but requires specific mobile phases and columns.[24]
The choice between these methods depends on whether achiral or chiral quantification is the primary goal of the analysis.
Conclusion
Pre-column derivatization provides a sensitive, reliable, and robust solution for the quantitative analysis of 2-Amino-3-(pyridin-4-yl)propanoic acid by reversed-phase HPLC. The choice between OPA, FMOC-Cl, and Dansyl Chloride depends on the specific analytical needs regarding speed, stability, and sensitivity. The protocols and methods outlined in this guide serve as a comprehensive starting point for researchers to develop and validate a fit-for-purpose analytical method, ensuring data integrity and scientific rigor in research and development settings.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jocpr.com [jocpr.com]
- 5. jasco-global.com [jasco-global.com]
- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 7. actascientific.com [actascientific.com]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 21. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. scholarsmine.mst.edu [scholarsmine.mst.edu]
The Strategic Integration of 2-Amino-3-(pyridin-4-yl)propanoic Acid in Contemporary Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Amino-3-(pyridin-4-yl)propanoic acid, a non-proteinogenic amino acid also widely known as 4-pyridylalanine (4-Pal), has emerged as a pivotal structural motif in the design and development of novel therapeutics. Its unique physicochemical properties, particularly the presence of a basic pyridine ring, offer medicinal chemists a versatile tool to modulate aqueous solubility, metabolic stability, and target engagement of peptide and small molecule drug candidates. This guide provides an in-depth exploration of the applications of 2-Amino-3-(pyridin-4-yl)propanoic acid in drug discovery, with a focus on its role in the development of integrin antagonists and potential therapies for neurodegenerative diseases. Detailed, field-proven protocols for synthesis, in vitro and in vivo evaluation, and analytical characterization are presented to empower researchers in harnessing the full potential of this valuable building block.
Introduction: The Physicochemical Advantage of 4-Pyridylalanine
2-Amino-3-(pyridin-4-yl)propanoic acid is an analogue of the natural amino acid phenylalanine, where the phenyl ring is replaced by a pyridine-4-yl moiety. This seemingly subtle substitution imparts profound changes in the molecule's properties, making it a strategic asset in drug design.
Key Physicochemical Properties:
| Property | Value/Description | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-pyridin-4-ylpropanoic acid | [1] |
| Synonyms | 4-Pyridylalanine, H-Ala(4-pyridyl)-OH | [1][2] |
| pKa | The pyridine nitrogen provides a basic center, influencing the overall charge and solubility of molecules into which it is incorporated. | [3] |
| Solubility | The pyridyl group enhances aqueous solubility compared to its phenyl counterpart, a critical factor for improving the biopharmaceutical properties of drug candidates.[3][4] | [3][4] |
The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be leveraged to enhance interactions with biological targets and improve aqueous solubility.[3] This feature is particularly advantageous in peptide drug development, a field often hampered by poor solubility and stability.[4]
Applications in Drug Discovery
The strategic incorporation of 4-pyridylalanine has led to significant advancements in several therapeutic areas.
Enhancing Oral Bioavailability of Peptides
A major hurdle in the development of peptide-based therapeutics is their poor oral bioavailability, largely due to enzymatic degradation and low permeability across the intestinal epithelium.[5][6][7] The inclusion of 4-pyridylalanine in cyclic hexapeptides has been shown to improve both solubility and permeability, key determinants of oral absorption.[8]
Mechanism of Enhanced Oral Bioavailability: The pyridine nitrogen of the 4-pyridylalanine residue can form an intramolecular hydrogen bond with the amide proton of the same residue. This interaction can help to shield the peptide backbone from enzymatic degradation and present a more conformationally constrained and membrane-permeable structure.[8]
Development of Integrin Antagonists
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various physiological and pathological processes, including inflammation and cancer.[9] Consequently, integrin antagonists have emerged as a promising class of therapeutics. Derivatives of 4-pyridylalanine have been successfully employed in the design of potent and selective antagonists of α4β1 and α4β7 integrins, which are involved in inflammatory bowel disease.[10]
Integrin Signaling Pathway: Integrin activation is a bidirectional process involving "inside-out" and "outside-in" signaling.[11][12] Antagonists containing 4-pyridylalanine can disrupt the "outside-in" signaling by blocking the binding of natural ligands to the integrin, thereby inhibiting downstream signaling cascades that lead to cell adhesion, migration, and proliferation.[8][11][13]
Potential in Neurodegenerative Diseases
Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][14][15][16][17] The development of molecules that can modulate these inflammatory pathways is a major focus of research. The unique properties of 4-pyridylalanine make it an attractive component for designing brain-penetrant molecules that could potentially target neuroinflammatory pathways. While direct evidence is still emerging, the ability to fine-tune solubility and basicity is crucial for crossing the blood-brain barrier.
Neuroinflammatory Signaling Pathway: In neurodegenerative diseases, microglia are activated by stimuli such as protein aggregates (e.g., amyloid-beta). This activation leads to the production of pro-inflammatory cytokines via signaling pathways like NF-κB, contributing to neuronal damage.[16] Molecules incorporating 4-pyridylalanine could be designed to interfere with these signaling cascades.
Experimental Protocols
The following protocols provide a framework for the synthesis, in vitro evaluation, and characterization of compounds containing 2-Amino-3-(pyridin-4-yl)propanoic acid.
Synthesis of Fmoc-L-4-Pyridylalanine
For incorporation into peptides via solid-phase peptide synthesis (SPPS), the amino group of 4-pyridylalanine must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
L-4-Pyridylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Concentrated Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Ether
-
Petroleum ether
-
Ice bath
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve L-4-Pyridylalanine (1 equivalent) in 10% Na₂CO₃ solution.
-
Cool the solution in an ice bath with stirring.
-
In a separate flask, dissolve Fmoc-Cl (1 equivalent) in dioxane.
-
Add the Fmoc-Cl solution dropwise to the cold amino acid solution over 50-60 minutes, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature overnight.
-
Pour the reaction mixture into a large volume of water and extract with ether twice to remove unreacted Fmoc-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl, which will precipitate the Fmoc-protected amino acid.
-
Extract the product with EtOAc (3 times).
-
Wash the combined organic layers with water, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Crystallize the resulting solid from an ether-petroleum ether mixture to yield pure Fmoc-L-4-pyridylalanine.[5][18][19][20]
In Vitro Cell Adhesion Assay for Integrin Antagonists
This assay measures the ability of a compound containing 4-pyridylalanine to inhibit the adhesion of cells expressing a specific integrin to a plate coated with its corresponding ligand.
Materials:
-
96-well tissue culture plates
-
Integrin ligand (e.g., VCAM-1)
-
Cell line expressing the target integrin (e.g., Jurkat cells for α4β1)
-
Calcein-AM (fluorescent dye)
-
Test compound (peptide containing 4-pyridylalanine)
-
Positive control (known inhibitor)
-
Negative control (vehicle)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence plate reader
Protocol:
-
Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL VCAM-1 in PBS) and incubate overnight at 4°C.
-
Wash the wells with PBS to remove unbound ligand.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Label the integrin-expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound, positive control, or negative control for 30 minutes at 37°C.
-
Add the cell suspension to the coated and blocked wells (e.g., 1 x 10⁵ cells/well).
-
Incubate for 1 hour at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition of cell adhesion for each concentration of the test compound compared to the negative control.[1][10][21][22][23]
In Vivo Evaluation in a Mouse Model of Neurodegenerative Disease
This protocol outlines a general approach for assessing the efficacy of a 4-pyridylalanine-containing compound in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice)
-
Age-matched wild-type control mice
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Anesthesia
-
Perfusion solutions (PBS and paraformaldehyde)
-
Equipment for tissue processing, sectioning, and immunohistochemistry
-
Antibodies for neuropathological markers (e.g., Aβ, Iba1 for microglia)
Protocol:
-
Acclimate the mice to the housing and handling conditions.
-
Administer the test compound or vehicle to the mice according to a predetermined dosing schedule and route of administration.
-
Conduct behavioral tests (e.g., Morris water maze to assess learning and memory) at specified time points during the treatment period.
-
At the end of the study, anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in paraformaldehyde.
-
Process the brains for paraffin embedding or cryosectioning.
-
Perform immunohistochemistry on brain sections to quantify neuropathological markers such as amyloid plaques (Aβ staining) and microglial activation (Iba1 staining).
-
Analyze the behavioral data and immunohistochemical results to determine the effect of the test compound on cognitive function and neuropathology.[24][25][26][27][28]
Analytical Characterization by LC-MS and NMR
LC-MS Protocol for Peptide Analysis: Liquid chromatography-mass spectrometry (LC-MS) is essential for confirming the identity and purity of peptides containing 4-pyridylalanine.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-QTOF)
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile by UV detection (e.g., at 214 nm and 280 nm).
-
Direct the eluent to the mass spectrometer for analysis.
-
Acquire mass spectra in positive ion mode to determine the molecular weight of the peptide and any impurities.
-
Perform tandem MS (MS/MS) to confirm the peptide sequence.[7][9][29][30][31]
NMR Spectroscopy for Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.
Instrumentation and Reagents:
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
-
Peptide sample dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O with a pH buffer)
-
NMR tubes
Protocol:
-
Prepare a concentrated solution of the peptide in the chosen NMR solvent.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall quality of the sample.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to assign carbon resonances.
-
-
Process and analyze the NMR data to assign the resonances to specific protons and carbons in the peptide.
-
Use the NOE-derived distance restraints to calculate the three-dimensional structure of the peptide. The chemical shifts of the pyridyl protons can provide insights into the local environment and potential interactions of the 4-pyridylalanine residue.[2][32][33][34][35]
Conclusion
2-Amino-3-(pyridin-4-yl)propanoic acid is a powerful and versatile building block in modern drug discovery. Its ability to enhance solubility, improve metabolic stability, and serve as a key pharmacophoric element has been demonstrated in the development of novel peptide and small molecule therapeutics. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this unique amino acid, ultimately contributing to the discovery of new and effective medicines for a range of diseases.
References
- 1. Cell-Based Adhesion Assays for Isolation of Snake Venom's Integrin Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299 [biosynth.com]
- 4. Role of Neuroinflammation | Cell Signaling Technology [cellsignal.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microglia mediated neuroinflammation in neurodegenerative diseases: A review on the cell signaling pathways involved in microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prepchem.com [prepchem.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 神経変性疾患モデリングの 5 ステップ | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. pub.dzne.de [pub.dzne.de]
- 27. mdpi.com [mdpi.com]
- 28. invivobiosystems.com [invivobiosystems.com]
- 29. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 30. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. q2labsolutions.com [q2labsolutions.com]
- 32. books.rsc.org [books.rsc.org]
- 33. chem.uzh.ch [chem.uzh.ch]
- 34. researchgate.net [researchgate.net]
- 35. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Experimental Design for Studying Protein-Ligand Interactions with 2-Amino-3-(pyridin-4-yl)propanoic acid
<_ _>
Introduction
The study of protein-ligand interactions is a cornerstone of drug discovery and chemical biology, providing fundamental insights into biological processes and mechanisms of disease.[1][2] 2-Amino-3-(pyridin-4-yl)propanoic acid, a synthetic amino acid derivative, presents a compelling scaffold for probing protein binding sites due to its structural features, including a primary amine, a carboxylic acid, and an aromatic pyridine ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental strategy to characterize the interaction of this ligand with its protein targets. We will delve into the rationale behind experimental choices, provide detailed protocols for key biophysical techniques, and emphasize the importance of self-validating systems to ensure data integrity.
Ligand Characterization: The Foundation of a Successful Study
Before embarking on complex binding assays, a thorough characterization of 2-Amino-3-(pyridin-4-yl)propanoic acid is paramount. This initial step prevents downstream complications and ensures the reliability of your results.
Key Physicochemical Properties of 2-Amino-3-(pyridin-4-yl)propanoic acid:
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| CAS Number | 1956-21-4 | [3] |
| Solubility | Soluble in water and DMSO.[4] | Vendor Data[4] |
| Stability | Store at 4°C, sealed and away from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4] | Vendor Data[4] |
| Purity | ≥97% recommended for biophysical assays. | [3] |
Initial Considerations for Experimental Design:
-
Solubility: The aqueous solubility of the ligand is a critical factor. While reported to be soluble in water, it's essential to experimentally determine the maximum solubility in your specific assay buffer.[4] The presence of the pyridine ring may lead to pH-dependent solubility.
-
Stability: Assess the stability of the ligand under your planned experimental conditions (e.g., temperature, pH, presence of reducing agents). Degradation of the ligand can lead to inaccurate binding measurements.
-
Purity: Use the highest purity compound available to avoid confounding results from impurities that may also bind to the target protein.
A Multi-faceted Approach to Characterizing Protein-Ligand Interactions
No single technique can provide a complete picture of a protein-ligand interaction. A well-designed study employs a combination of methods to orthogonally validate findings and build a comprehensive understanding of the binding event.[5]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [fontname="Arial", fontsize=12, label="Figure 1: Integrated workflow for protein-ligand interaction studies."]; enddot Figure 1: A representative workflow illustrating the progression from initial screening to detailed biophysical and structural characterization of a protein-ligand interaction.
The choice of techniques will depend on the specific research question, the properties of the protein and ligand, and the available instrumentation. For 2-Amino-3-(pyridin-4-yl)propanoic acid, a combination of techniques that measure thermodynamics, kinetics, and provide structural information is highly recommended.
Core Biophysical Techniques: Protocols and Rationale
Here, we provide detailed protocols for two powerful and widely used techniques for quantifying protein-ligand interactions: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[][7] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[7][8]
Causality Behind Experimental Choices in ITC:
-
Buffer Matching: Precise buffer matching between the protein and ligand solutions is critical to minimize heat of dilution effects, which can obscure the true binding signal.
-
Concentration Regime: The concentration of the protein in the cell should ideally be 10-50 times the expected Kd value to obtain a sigmoidal binding isotherm.[9]
-
Ligand Concentration: The ligand concentration in the syringe should be 10-15 times that of the protein to ensure saturation is reached during the titration.[9]
Detailed ITC Protocol:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Dialyze the protein and dissolve the ligand in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). A final dialysis step for the protein against the ligand-containing buffer is highly recommended.
-
Degas both protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles from interfering with the measurement.[9]
-
-
Instrument Setup (Example for a MicroCal VP-ITC):
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power to 10-15 µcal/sec.
-
Set the stirring speed to 300-400 rpm.
-
-
Titration:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial injection of 1-2 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of 20-30 injections of 5-10 µL each, with a spacing of 120-180 seconds between injections to allow the system to return to baseline.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
-
Self-Validating System for ITC:
-
Control Titrations: Perform a control titration of the ligand into buffer alone to measure the heat of dilution. This value should be subtracted from the protein-ligand titration data.
-
Reverse Titration: If possible, perform a reverse titration (protein into ligand) to confirm the stoichiometry and binding affinity.
Surface Plasmon Resonance (SPR): Real-time Kinetics of Interaction
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11] It provides valuable information on the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated.[12][13]
Causality Behind Experimental Choices in SPR:
-
Immobilization Strategy: The choice of how to attach the protein to the sensor chip is critical. Amine coupling is a common method, but site-specific immobilization (e.g., via a His-tag) can ensure a more homogenous and active protein surface.
-
Analyte Concentration Series: A series of analyte (ligand) concentrations, spanning at least one order of magnitude above and below the expected KD, is necessary to accurately determine the kinetic parameters.
-
Flow Rate: The flow rate of the analyte over the sensor surface should be optimized to minimize mass transport limitations, which can affect the observed binding kinetics.
Detailed SPR Protocol:
-
Sensor Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface according to the manufacturer's protocol (e.g., with a mixture of EDC and NHS).
-
Immobilize the target protein to the desired density (typically 1000-2000 Response Units).
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 2-Amino-3-(pyridin-4-yl)propanoic acid in running buffer (e.g., HBS-EP+). It is crucial to include a blank (buffer only) injection for double referencing.
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the surface.
-
-
Surface Regeneration:
-
If the interaction is reversible, the surface can often be regenerated by a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.0). The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the blank injection to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Self-Validating System for SPR:
-
Immobilization Level Dependence: The calculated kinetic constants should be independent of the amount of protein immobilized on the sensor surface.
-
Mass Transport Limitation Test: Perform the binding analysis at different flow rates. If the observed binding rates are independent of the flow rate, mass transport limitations are minimal.
Complementary and Structural Techniques
While ITC and SPR provide quantitative binding data, other techniques are invaluable for a more complete understanding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding site and any conformational changes that occur upon ligand binding.[14][15][16] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly useful for detecting weak interactions and for fragment-based screening.[16][17]
-
X-ray Crystallography: Obtaining a crystal structure of the protein-ligand complex provides the most detailed three-dimensional view of the interaction, revealing the precise binding mode and the key intermolecular contacts.[18][19][20][21] This information is invaluable for structure-based drug design.[22]
-
Computational Docking: In silico docking can be used to predict the binding mode of 2-Amino-3-(pyridin-4-yl)propanoic acid to a protein of known structure.[23][24][25] These computational predictions can then be validated experimentally, guiding the design of subsequent experiments. The accuracy of these predictions is highly dependent on the quality of the protein structure and the scoring function used.[23][26]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [fontname="Arial", fontsize=12, label="Figure 2: A comprehensive, multi-technique approach to studying protein-ligand interactions."]; enddot Figure 2: This diagram outlines a robust workflow that integrates computational, biophysical, and structural methods for a thorough characterization of protein-ligand binding.
Conclusion
The successful characterization of the interaction between 2-Amino-3-(pyridin-4-yl)propanoic acid and its protein target(s) requires a carefully planned and executed experimental strategy. By beginning with a thorough characterization of the ligand, employing a multi-faceted approach of orthogonal biophysical techniques, and incorporating self-validating controls into each protocol, researchers can generate high-quality, reproducible data. The insights gained from these studies will not only advance our understanding of the specific biological system under investigation but can also provide a solid foundation for future drug discovery and development efforts.
References
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Bax, A. (2003). NMR-based analysis of protein-ligand interactions. PubMed. Retrieved January 2, 2026, from [Link]
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Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. (2023, April 7). Labinsights. Retrieved January 2, 2026, from [Link]
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X-ray crystallography of protein-ligand interactions. (2005). PubMed. Retrieved January 2, 2026, from [Link]
- Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. (n.d.). Google Books.
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NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. (2003). PubMed. Retrieved January 2, 2026, from [Link]
-
NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure. Retrieved January 2, 2026, from [Link]
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Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Studying protein-ligand interactions using X-ray crystallography. (2013). PubMed. Retrieved January 2, 2026, from [Link]
-
Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]
-
Ligand-Protein Binding and Screening Using NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins. Retrieved January 2, 2026, from [Link]
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Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved January 2, 2026, from [Link]
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Protein Small Molecule Interactions. (n.d.). Vajda Lab. Retrieved January 2, 2026, from [Link]
-
X-ray crystallographic studies of protein-ligand interactions. (2003, October 1). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2025, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Deep Learning Techniques Applied to Protein-Ligand Docking in Drug Discovery Study. (2026, January 1). GeneOnline News. Retrieved January 2, 2026, from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025, October 21). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Computational evaluation of protein – small molecule binding. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]
-
Methods to investigate protein–protein interactions. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Alpha Ras. Retrieved January 2, 2026, from [Link]
-
A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Retrieved January 2, 2026, from [Link]
-
Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Optimizing Stability in Dynamic Small-Molecule Binding Proteins. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022, June 16). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. Retrieved January 2, 2026, from [Link]
-
Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018, June 12). YorkSpace. Retrieved January 2, 2026, from [Link]
-
Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. (2021, May 13). arXiv. Retrieved January 2, 2026, from [Link]
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025, December 24). Google Scholar.
-
Tryptophan. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
Sources
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- 4. medchemexpress.com [medchemexpress.com]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 10. affiniteinstruments.com [affiniteinstruments.com]
- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
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- 14. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 22. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
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- 24. vajdalab.org [vajdalab.org]
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Application Notes and Protocols for the Safe Handling and Storage of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
Introduction: Understanding the Compound
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is a heterocyclic amino acid derivative utilized in various research and development applications, including peptide synthesis and medicinal chemistry.[1] Its structure, containing a pyridine ring, an amino acid backbone, and a hydrochloride salt, imparts specific chemical properties and potential hazards that necessitate rigorous handling and storage protocols. The hydrochloride form is often used to enhance the compound's solubility and stability.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to safely handle and store this compound, ensuring both personal safety and the integrity of the chemical. The protocols outlined below are grounded in established safety principles and authoritative guidelines, emphasizing a proactive approach to laboratory safety.
PART 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
The pyridine moiety suggests that this compound may share some hazard characteristics with pyridine, such as a nauseating, fish-like odor and potential for liver and kidney damage with significant exposure.[3] Therefore, a conservative approach to handling, assuming these additional risks, is prudent.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below. This information is crucial for understanding the compound's behavior under various conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 202.64 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Solubility | Soluble in water | [5] |
| InChI Key | NAMMTAFKUFJMSD-XCUBXKJBSA-N | [4] |
| CAS Number | 174096-41-4 (for the (R)-isomer hydrochloride) | [4] |
PART 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective in handling any hazardous chemical is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood.[5] This is critical to prevent the inhalation of any dust or aerosols.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Lab Coat: A fully buttoned lab coat made of a suitable material must be worn at all times.
-
Gloves: Chemical-resistant gloves are essential. Due to the pyridine component, nitrile gloves may not offer sufficient protection. Butyl rubber gloves are a more appropriate choice for handling pyridine and its derivatives.[7] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[7]
-
-
Respiratory Protection: If there is a risk of exposure to high concentrations of dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] All personnel requiring respiratory protection must be enrolled in a respiratory protection program that includes medical clearance and fit testing.[7]
PART 3: Safe Handling and Experimental Protocols
Adherence to standardized procedures is critical to minimizing the risk of exposure and ensuring the reproducibility of experimental results.
General Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust. Avoid contact with skin and eyes.[7]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Protocol for Weighing and Solution Preparation
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE as outlined in Section 2.2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Use a tared, appropriate-sized container for weighing.
-
Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed compound.
-
Gently swirl or stir the mixture to dissolve the solid. Sonication may be used if necessary.
-
Once dissolved, transfer the solution to a clearly labeled storage vessel.
-
-
Cleanup:
-
Decontaminate the weighing vessel and any other contaminated equipment.
-
Wipe down the work surface in the fume hood.
-
Dispose of all waste as outlined in Section 5.
-
PART 4: Storage and Incompatibility
Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.
Storage Conditions
-
Container: Store in a tightly closed, original container.[8]
-
Environment: Keep in a cool, dry, and well-ventilated area.[5]
-
Ignition Sources: Store away from sources of heat and ignition.[5]
-
Security: For larger quantities, consider storing in a locked cabinet.
Incompatible Materials
To prevent potentially hazardous reactions, store this compound away from:
PART 5: Spill Management and Waste Disposal
Accidents can happen, and a clear, well-rehearsed plan for managing spills and disposing of waste is essential.
Spill Management Protocol
The appropriate response to a spill depends on its size and location.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[5]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the spill.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.[7]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Collection: Collect all waste, including unused compound, contaminated absorbent materials, and empty containers, in a clearly labeled, sealed, and compatible waste container.[7]
-
Disposal Procedure: Dispose of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9] Do not pour this chemical down the drain or dispose of it in the regular trash.[5]
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill Response Decision Tree
Caption: Decision tree for responding to a spill of this compound.
References
- 1. 37535-49-2 Cas No. | (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 2. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. (R)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride [cymitquimica.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. ipgsf.com [ipgsf.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride in aqueous buffers. We will explore the physicochemical properties of this compound and offer systematic troubleshooting strategies to achieve successful dissolution for your experiments.
Understanding the Molecule: Physicochemical Properties
2-Amino-3-(pyridin-4-yl)propanoic acid is a derivative of the amino acid alanine, featuring a pyridine ring at the beta-position.[1] The hydrochloride salt form is commonly used to enhance its stability and aqueous solubility.[2] However, its amphoteric and zwitterionic nature can lead to complex solubility behavior that is highly dependent on the pH of the medium.
Key Physicochemical Data:
| Property | Value/Range | Significance for Solubility |
| Molecular Formula | C₈H₁₁ClN₂O₂ | Indicates a relatively small, polar molecule. |
| Molecular Weight | 202.64 g/mol [2] | Standard for a small molecule entity. |
| Form | White to off-white solid[1] | Physical appearance of the compound. |
| pKa Values (Predicted) | Carboxylic Acid (pKa₁): ~2-3 | At pH > pKa₁, the carboxyl group is deprotonated (-COO⁻). |
| Pyridinium Nitrogen (pKa₂): ~5-6 | At pH < pKa₂, the pyridine nitrogen is protonated (-NH⁺). | |
| α-Amino Group (pKa₃): ~9-10 | At pH < pKa₃, the amino group is protonated (-NH₃⁺). | |
| LogP (Partition Coefficient) | -2.48 to 0.61[2] | The negative value indicates hydrophilicity. |
The solubility of zwitterionic compounds like 2-Amino-3-(pyridin-4-yl)propanoic acid is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which generally enhances its interaction with water and increases solubility.[3][4]
Chemical Species Distribution vs. pH
The ionization state of 2-Amino-3-(pyridin-4-yl)propanoic acid changes significantly with pH. Understanding this is key to troubleshooting solubility.
Caption: Ionization states of 2-Amino-3-(pyridin-4-yl)propanoic acid at various pH levels.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in a neutral phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving completely. Why?
A1: At pH 7.4, the compound is near its isoelectric point, where it exists as a zwitterion with a minimal net charge. This state often corresponds to the lowest aqueous solubility.[4] The positive charge on the α-amino group is cancelled out by the negative charge on the carboxyl group, reducing the molecule's overall polarity and its favorable interactions with water.
Q2: What is the best starting point for choosing a buffer to dissolve this compound?
A2: Based on its chemical structure, solubility is likely to be higher in acidic or basic conditions. For a basic compound, lowering the pH will lead to protonation and increased solubility.[5] Conversely, for an acidic compound, increasing the pH will cause deprotonation and enhance solubility.[5] A good starting point would be to try buffers with a pH at least 1-2 units away from the predicted isoelectric point. For this molecule, trying a buffer at pH 3-4 or pH 8-9 would be a logical first step.
Q3: Can I use organic co-solvents to improve solubility?
A3: Yes, the use of co-solvents is a common and effective strategy.[6][] Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water, reducing the polarity of the solvent system and enhancing the solubility of less polar solutes.[8][9] However, the concentration of the co-solvent should be carefully considered, as it may impact downstream biological assays.
Q4: Does temperature affect the solubility of this compound?
A4: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[5] Gentle warming and sonication can aid in dissolution. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the compound's stability information.
In-Depth Troubleshooting Guide
If you are facing persistent solubility issues, this section provides a systematic approach to identify the optimal dissolution conditions for your specific application.
Issue: Compound precipitates or forms a cloudy suspension in aqueous buffer.
This indicates that the concentration of the compound exceeds its solubility limit under the current conditions.
Workflow for Solubility Optimization
Caption: A step-by-step decision tree for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Systematic pH Screening
This protocol aims to determine the optimal pH range for dissolving this compound.
Materials:
-
This compound
-
A set of buffers (e.g., citrate, acetate, phosphate, Tris, borate) covering a pH range from 3 to 10.
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a series of buffer solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).
-
Add an excess amount of the compound to a fixed volume of each buffer (e.g., 5-10 mg to 1 mL). This is to ensure a saturated solution is formed.
-
Equilibrate the samples. Vortex each sample vigorously for 1-2 minutes. Then, place on a rotator or shaker at a constant temperature (e.g., room temperature) for at least 2-4 hours to reach equilibrium. Sonication can be used to break up larger particles.
-
Separate the undissolved solid. Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantify the dissolved compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.
-
Analyze the results. Plot the measured solubility (e.g., in mg/mL or mM) against the pH of the buffer to identify the pH range with the highest solubility.
Protocol 2: Co-solvent Titration
This protocol helps to determine the minimum amount of co-solvent needed to achieve the desired concentration.
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Aqueous buffer in which the compound has poor solubility.
-
Vortex mixer.
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50-100 mM). Ensure it is fully dissolved.
-
Perform a serial dilution of the DMSO stock solution into your aqueous buffer. For example, add 1 µL, 2 µL, 5 µL, and 10 µL of the stock solution to 99 µL, 98 µL, 95 µL, and 90 µL of the buffer, respectively. This will give you final DMSO concentrations of 1%, 2%, 5%, and 10%.
-
Observe for precipitation. After each addition and mixing, visually inspect the solution for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution indicates the solubility limit at that co-solvent percentage.
-
Confirm with a filtration test. For a more rigorous assessment, filter the solution through a 0.22 µm syringe filter. A significant drop in concentration after filtration, measured by an analytical technique, indicates that the compound was not fully dissolved but was present as a fine suspension.[5]
Final Recommendations
-
Prioritize pH Adjustment: For ionizable compounds like this compound, adjusting the pH is the most effective first step to improve solubility.
-
Use Co-solvents Judiciously: While effective, co-solvents can interfere with some biological assays. Use the lowest concentration of co-solvent necessary to achieve dissolution.
-
Verify True Dissolution: Always ensure your compound is truly dissolved and not a fine suspension. A clear appearance to the naked eye is not always sufficient. The Tyndall effect (shining a laser pointer through the solution) can help visualize suspended particles.[5]
-
Consider Dihydrochloride vs. Monohydrochloride: The search results indicate both dihydrochloride and monohydrochloride forms may be available.[1][10] The dihydrochloride salt, with two chloride counter-ions, may exhibit different solubility properties, potentially being more soluble at very low pH.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound and ensure reliable and reproducible experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. bepls.com [bepls.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. (R)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride [cymitquimica.com]
Technical Support Center: Synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
Welcome to the technical support guide for the synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, a key building block in pharmaceutical research. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure high purity.
The most common and scalable route involves a malonic ester synthesis, which will be the focus of this guide. The general pathway includes the C-alkylation of a glycine equivalent, typically diethyl acetamidomalonate, with 4-(chloromethyl)pyridine, followed by hydrolysis and decarboxylation to yield the desired amino acid, and finally, formation of the hydrochloride salt.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.
Q1: My overall yield is consistently low (<60%). What are the most common causes and how can I fix them?
A low overall yield can stem from issues in any of the three main stages: alkylation, hydrolysis/decarboxylation, or product isolation.
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Issue in Alkylation Step: Incomplete reaction or side reactions are common culprits.
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Probable Cause 1: Ineffective Deprotonation. The reaction begins with the deprotonation of diethyl acetamidomalonate to form a nucleophilic enolate. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully converted, leading to low yields.
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Solution: Use at least one full equivalent of a strong base like sodium ethoxide (NaOEt) in anhydrous ethanol. Ensure the reaction is run under inert conditions (e.g., nitrogen or argon) to prevent moisture from quenching the base and the enolate.
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Probable Cause 2: Dialkylation. The desired product is mono-alkylated. However, if the initially formed product is deprotonated again, it can react with another molecule of 4-(chloromethyl)pyridine, leading to a dialkylated impurity that is difficult to separate and represents a loss of material.
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Solution: Control the stoichiometry carefully. Use a slight excess (1.0 to 1.1 equivalents) of the malonate ester relative to the alkylating agent. Adding the 4-(chloromethyl)pyridine solution slowly to the generated enolate at a controlled temperature (e.g., 0-5 °C) can also disfavor dialkylation.
-
-
Issue in Hydrolysis/Decarboxylation Step: The conversion of the alkylated malonate intermediate to the final amino acid can be inefficient.
-
Probable Cause: Incomplete Hydrolysis. Both the ester groups and the acetamido group must be hydrolyzed. This typically requires harsh conditions (strong acid or base and heat), and incomplete reaction is common.
-
Solution: Acid-catalyzed hydrolysis and decarboxylation can often be performed in a single step by refluxing the intermediate in a strong acid like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr).[1] Refluxing for an extended period (12-24 hours) is often necessary to ensure complete conversion. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Issue in Isolation/Purification: Significant product loss can occur during workup and crystallization.
-
Probable Cause: Product Solubility. The amino acid is zwitterionic and may have significant solubility in the aqueous workup solutions. The hydrochloride salt can also be quite soluble in alcohol-water mixtures.
-
Solution: After hydrolysis, carefully adjust the pH to the isoelectric point (pI) of the amino acid (typically pH ~5-6) to minimize its solubility in water and induce precipitation of the free base. For the final hydrochloride salt, use a solvent system where the salt has low solubility, such as isopropanol/ether or ethanol/ether, to maximize precipitation. Cooling the solution to 0-5 °C and scratching the flask can aid crystallization.
-
Q2: I'm observing a significant impurity with a mass corresponding to a dialkylated product. How can I prevent its formation?
-
Probable Cause: As mentioned in Q1, this impurity arises when the mono-alkylated malonate intermediate is deprotonated and reacts a second time. This is more likely to occur if excess base is present or if the alkylating agent is added too quickly at a high concentration.
-
Detailed Solution:
-
Inverse Addition: Instead of adding the base to the malonate ester and alkylating agent, generate the enolate first by adding the base to the diethyl acetamidomalonate solution. Then, add the 4-(chloromethyl)pyridine solution dropwise to the enolate. This ensures that the electrophile is always present in low concentration, minimizing the chance of a second alkylation.
-
Temperature Control: Maintain a low reaction temperature (0-10 °C) during the addition of the alkylating agent. This slows down the rate of the second alkylation more than the first.
-
Choice of Base: While sodium ethoxide is standard, using a bulkier base like potassium tert-butoxide can sometimes introduce steric hindrance that disfavors the formation of the more crowded dialkylated product. However, this may also slow down the desired reaction.
-
Q3: The final hydrochloride salt is "oiling out" or forming a sticky solid instead of crystallizing. What should I do?
-
Probable Cause: This issue is often due to residual solvent (like water), the presence of impurities that inhibit crystal lattice formation, or supersaturation in an inappropriate solvent system.
-
Solution:
-
Ensure Anhydrous Conditions: After forming the free amino acid and before adding HCl, ensure the product is as dry as possible. If it was isolated from water, dissolve it in a solvent like methanol, dry the solution with MgSO₄ or Na₂SO₄, filter, and then proceed with HCl addition.
-
Solvent Selection: The key is to find a solvent in which the hydrochloride salt is poorly soluble. Start by dissolving the free amino acid in a minimal amount of a polar solvent like methanol or ethanol. Then, slowly add a less polar co-solvent (an "anti-solvent") like diethyl ether, MTBE, or ethyl acetate until the solution becomes turbid.
-
Induce Crystallization: If it remains an oil, try the following:
-
Scratching: Vigorously scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single, tiny crystal to the supersaturated solution.
-
Temperature Cycling: Cool the solution in an ice bath for 30 minutes, then allow it to slowly warm to room temperature. Repeating this cycle can sometimes shock the system into crystallization.
-
-
Frequently Asked Questions (FAQs)
What is the mechanism of the malonic ester synthesis for this compound?
The synthesis proceeds through three key steps:
-
Enolate Formation: A base (e.g., sodium ethoxide) removes the acidic α-proton from diethyl acetamidomalonate, creating a resonance-stabilized enolate.
-
Nucleophilic Substitution (Alkylation): The enolate acts as a nucleophile, attacking the electrophilic carbon of 4-(chloromethyl)pyridine in an Sₙ2 reaction. This forms diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate.
-
Hydrolysis and Decarboxylation: Under strong acidic conditions and heat, the two ester groups and the amide group are hydrolyzed. The resulting β-dicarboxylic acid is unstable and readily loses CO₂ upon heating to yield the final amino acid.
Why is diethyl acetamidomalonate used instead of diethyl malonate?
Diethyl acetamidomalonate is a protected form of a glycine enolate equivalent.[2][3] The acetamido group (-NHCOCH₃) is crucial as it ultimately becomes the α-amino group of the final amino acid product after hydrolysis. Using diethyl malonate would result in the synthesis of 3-(pyridin-4-yl)propanoic acid, which lacks the essential α-amino group.
Can I use 4-(bromomethyl)pyridine instead of the chloro- equivalent?
Yes. Bromides are generally more reactive alkylating agents than chlorides because bromide is a better leaving group. Using 4-(bromomethyl)pyridine could potentially lead to faster reaction times or allow for milder reaction conditions. However, it is also more expensive and may be less stable, so the choice often depends on cost and availability.
What are the critical parameters to control during the final HCl salt formation?
The two most critical parameters are stoichiometry and solvent .
-
Stoichiometry: Ensure you add the correct number of equivalents of HCl. The compound has two basic nitrogen atoms: the pyridine nitrogen and the α-amino group. To form the monohydrochloride salt, you would theoretically add one equivalent of HCl. However, it is common to prepare the dihydrochloride salt by adding at least two equivalents of HCl to ensure full protonation and often better crystallinity.[4][5] Check your target specifications.
-
Solvent: As detailed in the troubleshooting section, the solvent must be one in which the desired salt is insoluble. Anhydrous solvents are highly recommended to prevent the formation of hydrates and to get a clean, crystalline solid. Gaseous HCl or a solution of HCl in a non-aqueous solvent (like 2-propanol or dioxane) is preferred over aqueous HCl.
Data & Protocols
Table 1: Comparison of Conditions for Alkylation Step
| Base (1.1 eq) | Solvent | Temperature | Typical Yield of Alkylated Intermediate | Key Considerations |
| Sodium Ethoxide (NaOEt) | Anhydrous Ethanol | 25-50 °C | 75-85% | Standard, cost-effective. Requires strictly anhydrous conditions. |
| Sodium Hydride (NaH) | Anhydrous DMF/THF | 0-25 °C | 80-90% | More powerful base, reaction is often faster. Requires careful handling (flammable H₂ gas evolved). |
| Potassium Carbonate (K₂CO₃) | Acetone/DMF | 50-80 °C (Reflux) | 60-75% | Milder conditions, but often requires longer reaction times and may result in lower yields. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous DMF | 20-70 °C | 85-95% | Often gives higher yields and cleaner reactions, but is significantly more expensive.[6] |
Optimized Experimental Protocol
Step 1: Synthesis of Diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous ethanol (200 mL) followed by sodium metal (2.3 g, 0.1 mol) in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Cool the solution to room temperature and add diethyl acetamidomalonate (21.7 g, 0.1 mol) portion-wise. Stir for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve 4-(chloromethyl)pyridine hydrochloride (16.4 g, 0.1 mol) in water and neutralize carefully with aqueous sodium bicarbonate until the pH is ~7-8. Extract the free base into dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under vacuum to obtain 4-(chloromethyl)pyridine (use immediately).
-
Dissolve the crude 4-(chloromethyl)pyridine in anhydrous ethanol (50 mL).
-
Cool the enolate solution to 0 °C and add the 4-(chloromethyl)pyridine solution dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with glacial acetic acid, and concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis, Decarboxylation, and Salt Formation
-
To the crude product from Step 1, add 6 M hydrochloric acid (150 mL).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. If desired, the aqueous solution can be washed with diethyl ether to remove any non-polar impurities.
-
Concentrate the aqueous solution under reduced pressure to obtain a thick oil or solid.
-
Add isopropanol (100 mL) to the residue and heat to dissolve.
-
Cool the solution to 0-5 °C and allow the product, 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, to crystallize. If necessary, add diethyl ether as an anti-solvent to promote precipitation.
-
Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visual Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
References
- Organic Syntheses. (n.d.).
- CymitQuimica. (n.d.). Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride.
- Kotha, S., Goyal, D., & Chavan, A. S. (2005).
- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). (R)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride.
- MedchemExpress. (n.d.). (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]
- MedchemExpress. (n.d.).
- University of Calgary. (n.d.). Ch21: Malonic esters.
Sources
- 1. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing 2-Amino-3-(pyridin-4-yl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with peptides incorporating the unnatural amino acid 2-Amino-3-(pyridin-4-yl)propanoic acid (a pyridylalanine isomer, hereafter referred to as 4-Pal). The unique properties of the 4-Pal residue, specifically the basicity and aromaticity of its pyridine side chain, introduce distinct challenges in purification that are not always encountered with standard proteinogenic amino acids.
This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemistry driving these challenges. We will address common problems in a direct question-and-answer format, followed by detailed troubleshooting protocols and workflows designed to empower you to develop robust, reproducible purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why does my 4-Pal-containing peptide exhibit poor peak shape (tailing, broadening) in RP-HPLC?
This is the most common issue encountered. The primary cause is the interaction between the basic pyridine side chain of 4-Pal and the stationary phase. At the typical acidic pH of RP-HPLC mobile phases (e.g., 0.1% TFA, pH ≈ 2), the pyridine nitrogen is protonated, carrying a positive charge. This charged group can interact strongly and non-specifically with residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns, leading to peak tailing.[1]
Q2: My crude peptide containing 4-Pal is difficult to dissolve. What is the recommended solubilization procedure?
The solubility of a peptide is highly dependent on its overall amino acid composition, sequence, and the pH of the solvent.[2][3] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[2] The 4-Pal residue adds a basic character.
Recommended Approach:
-
Start with an acidic aqueous solution. Since the peptide is likely basic, begin with a solvent like 10-25% aqueous acetic acid or 0.1% TFA. This ensures the pyridine nitrogen and other basic residues are protonated, promoting solubility.
-
If insolubility persists, introduce organic modifiers. Gradually add acetonitrile (ACN) or methanol.
-
For highly intractable peptides, consider stronger solvents. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, but ensure they are compatible with your subsequent purification steps.[3] Always use the minimum amount of these strong solvents required.
Q3: I suspect my peptide is aggregating. What are the signs and how can I mitigate this?
Aggregation is a significant challenge, driven by intermolecular hydrophobic and π-π stacking interactions, which the aromatic pyridine ring can facilitate.[4][5]
-
Signs of Aggregation: Low observed solubility, precipitation upon solvent change, broad or distorted peaks in chromatography, and inconsistent analytical results.
-
Mitigation Strategies:
-
Solubilization: Use of organic co-solvents or small amounts of chaotropic agents like guanidinium chloride (if compatible with your process) can disrupt aggregates before injection.
-
Synthesis Strategy: While this guide focuses on purification, it's worth noting that difficult sequences can be improved during solid-phase peptide synthesis (SPPS) by incorporating backbone-protecting groups (e.g., Hmb, Dmb) or pseudoprolines to disrupt secondary structure formation.[6]
-
Troubleshooting Guide: Common Purification Issues
Problem 1: Severe Peak Tailing in RP-HPLC
| Potential Cause | Explanation | Recommended Solution |
| Strong Silanol Interactions | The protonated pyridine side chain binds ionically to negatively charged residual silanols on the silica-based C18 column, delaying elution and causing tailing. | Increase Ion-Pairing Agent Concentration: Try increasing the TFA concentration from 0.1% to 0.15% or 0.2%. This provides more counter-ions to shield the silanol groups.[1] |
| Insufficient Ion-Pairing | Trifluoroacetic acid (TFA) may not be a strong enough ion-pairing agent for the highly basic nature of the 4-Pal residue, leading to mixed-mode retention. | Use an Alternative Ion-Pairing Reagent: Consider using formic acid (FA) for LC-MS applications or, for non-MS applications, an alkyl sulfonic acid like 1-hexanesulfonic acid can be more effective.[7] |
| Column Choice | The chosen stationary phase may have a high density of accessible silanol groups. | Switch to a Different Stationary Phase: (1) Use a modern, high-purity silica column with advanced end-capping. (2) Consider a polymer-based stationary phase (e.g., polystyrene-divinylbenzene) which has a wider pH tolerance and no silanol groups.[8] |
Problem 2: Co-elution of Impurities with the Main Product
| Potential Cause | Explanation | Recommended Solution |
| Similar Hydrophobicity | Deletion sequences or other synthesis-related impurities may have very similar hydrophobicity to the target peptide, making separation by RP-HPLC difficult.[9] | Optimize the Gradient: Use a shallower gradient around the elution point of your target peptide (e.g., reduce the %ACN/minute slope). This increases the resolution between closely eluting species.[10][11] |
| Single Purification Mechanism | Relying solely on hydrophobicity (RP-HPLC) is insufficient to resolve all impurities. | Employ Orthogonal Purification: Introduce a secondary purification step that separates based on a different chemical principle. Ion-Exchange Chromatography (IEX) is an excellent choice as it separates based on net charge, a property significantly influenced by the 4-Pal residue.[8][9][12][13] |
Visual Workflow: Troubleshooting RP-HPLC Purification
The following diagram outlines a decision-making process for optimizing the purification of 4-Pal containing peptides.
Sources
- 1. hplc.eu [hplc.eu]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. peptide.com [peptide.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downstreamcolumn.com [downstreamcolumn.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. chemcoplus.co.jp [chemcoplus.co.jp]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
Technical Support Center: 2-Amino-3-(pyridin-4-yl)propanoic Acid in Peptide Synthesis
Welcome to the technical support resource for researchers utilizing 2-Amino-3-(pyridin-4-yl)propanoic acid, commonly known as 4-pyridylalanine (4-Pya), in solid-phase peptide synthesis (SPPS). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Problem-Oriented Solutions
This section addresses specific issues you may encounter during the synthesis of peptides containing 4-Pya. Each entry details the problem, its probable causes, and actionable solutions.
Problem 1: My LC-MS shows an unexpected mass of +42 Da (or other acyl group mass) on the 4-Pya-containing peptide.
Possible Cause: N-acylation of the pyridine ring. The nitrogen atom in the pyridine side chain of 4-Pya is nucleophilic and can be acylated by the activated carboxylic acid of the incoming amino acid during a coupling step. This is more likely to occur with highly reactive coupling agents. Another possibility is acetylation from capping reagents like acetic anhydride.
In-Depth Explanation: During peptide bond formation, an amino acid's carboxyl group is activated to make it highly electrophilic.[1] While the primary target for this activated species is the deprotected N-terminal amine of the growing peptide chain, other nucleophiles can compete. The pyridine nitrogen of a 4-Pya residue within the sequence is one such nucleophile. This side reaction results in a branched peptide, which can be difficult to separate from the target peptide and may terminate chain elongation at that site.
Solutions & Protocols:
-
Optimize Coupling Reagents: Avoid overly aggressive activation methods.
-
Recommended: Use carbodiimide-based activators like DIC in the presence of a nucleophilic additive such as HOBt or HOAt. These additives form active esters that are less prone to side reactions than the initial O-acylisourea intermediate.[2]
-
Use with Caution: Phosphonium (PyBOP, HBTU) and Uronium/Aminium (HATU) salts are highly efficient but can also increase the risk of side-chain acylation due to their high reactivity. If using them, ensure short coupling times and precise stoichiometry.
-
-
Control Stoichiometry: Use a minimal excess of the activated amino acid (typically 1.5 to 4 equivalents) to reduce the concentration of the reactive species available for side reactions.
-
pH and Additives: The basicity of the reaction mixture can influence the nucleophilicity of the pyridine ring. While direct protonation of the pyridine ring to protect it is not feasible under standard Fmoc-SPPS conditions, using additives like HOBt can help buffer the microenvironment and suppress side reactions.[3]
Problem 2: I'm observing significant racemization/epimerization of the 4-Pya residue or the preceding residue.
Possible Cause: Racemization is a common side reaction in peptide synthesis, and it can occur via two main mechanisms: direct enolization (Hα abstraction) or the formation of a 5(4H)-oxazolone intermediate.[4][5] This is often exacerbated by strong bases or excessive activation times.
In-Depth Explanation:
-
Oxazolone Formation: The activated carboxyl group of the C-terminal protected amino acid can be attacked by its own penultimate backbone carbonyl oxygen, forming a cyclic oxazolone. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[4][5]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate which then reprotonates non-stereospecifically.[6] This is a particular risk during the Fmoc deprotection step if the base (e.g., piperidine) lingers during the subsequent activation and coupling.
Solutions & Protocols:
-
Choice of Base: When a base is required during coupling (e.g., for in-situ neutralization), use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) rather than less hindered bases like triethylamine (TEA).[3]
-
Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide-mediated couplings is highly effective at minimizing racemization.[2]
-
Minimize Activation Time: Pre-activate the amino acid for the shortest time necessary before adding it to the resin. For many standard coupling reagents, pre-activation is not required at all.
-
Thorough Washing: Ensure all residual piperidine from the Fmoc deprotection step is thoroughly washed away before initiating the coupling reaction.
Problem 3: During cleavage, I see a mass corresponding to the addition of a piperidinyl group (+84 Da) to my peptide.
Possible Cause: Formation of 3-(1-Piperidinyl)alanine. This side reaction is known to occur with amino acids that can form a reactive dehydroalanine intermediate, such as Cysteine, Serine, or Aspartic acid (after aspartimide formation).[7] While less common for 4-Pya itself, it could potentially occur if a β-elimination is triggered.
In-Depth Explanation: During the repeated Fmoc deprotection steps using piperidine, the basic conditions can promote a β-elimination of the side chain, forming a highly reactive dehydroalanine intermediate on the peptide backbone. The piperidine present in high concentration can then act as a nucleophile and add to this intermediate via a Michael addition, resulting in an irreversible modification.[7]
Solutions & Protocols:
-
Reduce Piperidine Exposure: Minimize the duration and number of piperidine treatments. For standard Fmoc removal, two treatments (e.g., 1-2 minutes and then 5-8 minutes) are usually sufficient.[8]
-
Use an Alternative Deprotection Reagent: Consider using 4-methylpiperidine, which can sometimes reduce certain side reactions.[1] Alternatively, a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a proton source can be used for very rapid deprotection, though it must be carefully optimized as DBU is a very strong, non-nucleophilic base that can promote other side reactions if not used correctly.[1]
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing an unexpected mass found in your LC-MS analysis of a 4-Pya-containing peptide.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chempep.com [chempep.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Conditions for Fmoc-3-(4-pyridyl)-L-alanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Fmoc-3-(4-pyridyl)-L-alanine (Fmoc-4-Pal-OH). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the specific challenges associated with this unnatural amino acid in solid-phase peptide synthesis (SPPS). The unique electronic properties of the pyridyl side chain necessitate careful optimization of coupling conditions to ensure high peptide purity and yield while minimizing side reactions.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the incorporation of Fmoc-3-(4-pyridyl)-L-alanine into a peptide sequence.
Q1: My coupling reaction is slow or incomplete. What are the likely causes and solutions?
Incomplete coupling is a frequent challenge in SPPS, often indicated by a positive Kaiser test after the coupling step. The bulky nature of the Fmoc group and potential peptide aggregation can hinder the reaction, and the pyridylalanine residue itself can contribute to difficult sequences.
Immediate Steps:
-
Double Couple: The simplest immediate solution is to repeat the coupling step. After the initial coupling time, drain the reaction vessel, wash with DMF, and add a fresh solution of activated amino acid.
-
Extend Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[1]
Systematic Solutions:
-
Upgrade Your Coupling Reagent: Standard carbodiimide activators like DIC may be insufficient. More potent phosphonium or aminium/uronium salt reagents are recommended.[2][3] HATU, HCTU, and COMU are highly efficient reagents that generate more reactive OAt or Oxyma active esters, which are particularly effective for sterically hindered couplings.[4][5]
-
Optimize Solvent Conditions: While DMF is the standard solvent, its polarity can sometimes be insufficient. Using a mixture of DMF and DCM can be advantageous, as DCM is an excellent swelling agent for polystyrene resins and can improve reaction kinetics.[4] For aggregating sequences, switching to N-methylpyrrolidone (NMP) or adding chaotropic salts may help disrupt secondary structures.[6]
-
Increase Reagent Equivalents: Increasing the equivalents of the amino acid and coupling reagents from the standard 3 eq. to 5 eq. can drive the reaction to completion.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Q2: I'm observing significant racemization of the pyridylalanine residue. How can I prevent this?
Racemization (or epimerization) is a critical side reaction where the stereochemistry of the α-carbon is inverted, leading to diastereomeric impurities that are often difficult to separate from the target peptide.[7] While Nα-urethane protecting groups like Fmoc suppress racemization, it can still occur under suboptimal conditions, particularly with non-standard amino acids.[2][8]
Causality: Racemization typically proceeds through the formation of a 5(4H)-oxazolone intermediate.[8] Strong activation and the presence of excess base can promote the formation and subsequent enolization of this intermediate, leading to a loss of stereochemical integrity.
Preventative Measures:
-
Use an Additive: Never use a carbodiimide reagent (like DCC or DIC) alone. The addition of an auxiliary nucleophile such as Oxyma Pure or 1-hydroxybenzotriazole (HOBt) is essential.[2][9] These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial O-acylisourea intermediate.[4] For particularly sensitive couplings, 7-aza-1-hydroxybenzotriazole (HOAt), the additive in HATU, is highly effective at suppressing racemization.[4][6]
-
Control the Base: When using phosphonium or aminium reagents (HBTU, HATU, etc.), the choice and amount of base are critical.
-
Use a Weaker Base: In cases with a high risk of racemization, consider replacing N,N-diisopropylethylamine (DIPEA) with a weaker base like N-methylmorpholine (NMM) or sym-collidine.[3]
-
Avoid Excess Base: Use the minimum amount of base required for the reaction. Typically, 2 equivalents of DIPEA are used for aminium reagents like HBTU/HATU.
-
Caption: Mechanism of racemization via oxazolone and its suppression by additives.
Q3: My reaction solution turned a dark blue-brown color during coupling. What does this indicate?
A distinct dark coloration during the coupling of pyridylalanine isomers has been reported and is often associated with racemization.[10] While the exact chromophore is not definitively identified in all cases, this color change should be treated as a strong indicator of a potential side reaction and loss of stereochemical integrity.
Actionable Insight: If you observe this phenomenon, it is crucial to analyze the crude peptide by HPLC and Mass Spectrometry. You will likely see two diastereomeric peaks with identical masses.[10] To resolve the issue, implement the racemization suppression strategies outlined in Q2 immediately, such as switching to a weaker base or using a reagent/additive combination known for low racemization (e.g., DIC/Oxyma or DEPBT).[3][9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-3-(4-pyridyl)-L-alanine chemically unique in SPPS?
The key feature is the pyridyl ring in the side chain. Unlike the inert side chains of Phe or Ala, the pyridyl group contains a nitrogen atom that imparts specific properties:
-
Basicity: The pyridine nitrogen is weakly basic. While generally not reactive enough to interfere with the amide bond formation, it can be protonated under certain conditions, potentially affecting solubility and reactivity.
-
Electronic Properties: The electron-withdrawing nature of the pyridyl ring can slightly increase the acidity of the α-proton, potentially making the residue more susceptible to base-mediated epimerization compared to standard amino acids.[8]
-
Solubility: The pyridyl group can increase the aqueous solubility of the final peptide, which can be a desirable property.[11]
Q2: Which coupling reagents are recommended for this amino acid?
The choice of reagent depends on the sequence. For a straightforward coupling, a standard carbodiimide/additive approach is often sufficient. For difficult or racemization-prone sequences, more advanced reagents are warranted.
| Reagent Class | Examples | Recommended Use Case for Fmoc-4-Pal-OH | Key Feature |
| Carbodiimides | DIC + Oxyma Pure/HOBt | Standard, non-hindered couplings.[3] | Cost-effective; base-free conditions minimize racemization.[3] |
| Aminium/Uronium | HBTU, HCTU, HATU | Difficult couplings, aggregating sequences.[3][4] | High reactivity and efficiency. HATU is superior for preventing racemization due to the HOAt moiety.[4] |
| Phosphonium | PyBOP, PyAOP | Hindered couplings, segment condensation. | Does not cause guanidinylation of the free amine, unlike aminium salts.[3] |
| Specialty | COMU, DEPBT | Racemization-prone couplings. | COMU is a safer, highly efficient Oxyma-based reagent.[9] DEPBT shows remarkable resistance to racemization.[3][9] |
Q3: How can I effectively monitor the coupling reaction?
Monitoring is essential to confirm the completion of the reaction before proceeding to the next cycle, preventing the formation of deletion sequences.[2]
-
Kaiser Test (Ninhydrin Test): This is the most common qualitative test for primary amines. A positive result (blue bead color) indicates unreacted amine on the resin, signifying an incomplete coupling. A negative result (yellow/colorless beads) indicates completion.[2]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test is more sensitive than the Kaiser test and can be used as a confirmatory method.
-
LC-MS Analysis of a Cleaved Sample: For critical applications, a small amount of resin can be cleaved, and the resulting peptide can be analyzed by LC-MS to confirm the correct mass and assess purity.[2]
Q4: What are the optimal solvent and base combinations?
-
Solvents: N,N-Dimethylformamide (DMF) is the standard solvent due to its excellent solvating properties and high polarity, which facilitates the reaction.[12] In some cases, a 1:1 mixture of DMF/DCM can improve results.[4]
-
Bases: N,N-Diisopropylethylamine (DIPEA) is the most common non-nucleophilic base used for aminium/uronium salt-mediated couplings.[3] However, for sensitive residues like Fmoc-4-Pal-OH, using a less hindered or weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine is advisable to minimize the risk of racemization.[3]
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Coupling with DIC/Oxyma Pure
This protocol is recommended for routine couplings where racemization is a concern but high activation is not strictly necessary.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.[2][13]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min) to prepare for the coupling step.[1]
-
Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-3-(4-pyridyl)-L-alanine (3 eq.) and Oxyma Pure (3 eq.) in a minimal volume of DMF.
-
Activation: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid/Oxyma solution and allow it to pre-activate for 5-10 minutes at room temperature.[4]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2 hours at room temperature.
-
Monitoring & Washing: Perform a Kaiser test. If negative, wash the resin with DMF (5 x 1 min) to prepare for the next deprotection cycle. If positive, refer to the troubleshooting guide (Part 1, Q1).
Protocol 2: High-Efficiency Coupling with HATU for Difficult Sequences
This protocol is recommended for sterically hindered positions or sequences known to aggregate.
-
Fmoc Deprotection & Washing: Perform steps 1 and 2 from Protocol 1.
-
Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-3-(4-pyridyl)-L-alanine (3 eq.) and HATU (2.9 eq.) in DMF.
-
Coupling: Add the amino acid/HATU solution to the resin. Immediately add DIPEA (6 eq.) to the reaction vessel. Note: For racemization-sensitive couplings, reduce DIPEA to 2 eq. and consider pre-activation for 2 minutes before adding to the resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring & Washing: Perform a Kaiser test. If negative, wash the resin with DMF (5 x 1 min). If positive, a double coupling may be required.
Protocol 3: Qualitative Monitoring via the Kaiser Test
-
Sample Collection: Remove a few beads from the reaction vessel and wash them thoroughly with fresh DMF and then ethanol in a small test tube.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in Ethanol, Phenol in Ethanol).
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
-
Dark Blue Beads: Positive result (free primary amine present).
-
Yellow/Colorless Beads: Negative result (coupling is complete).
-
Caption: A standard Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
References
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Nicolas, G. P., et al. (2022). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
-
Yac'd, C. D. B., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Bodanszky, M. (n.d.). Racemization Assays. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-4-Pal-OH. Retrieved from [Link]
-
Born, R., & Wessjohann, L. A. (2013). Bachem – Insights into Peptide Chemistry. CHIMIA. Retrieved from [Link]
-
Reddit. (2022). Best peptide coupling method in DMF? r/Chempros. Retrieved from [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Supporting information. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Epimerisation in Peptide Synthesis [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Fmoc-3-(4-pyridyl)-L-alanine | 169555-95-7 [chemicalbook.com]
- 13. peptide.com [peptide.com]
Navigating the Nuances of 2-Amino-3-(pyridin-4-yl)propanoic Acid: A Technical Guide to Stability
Union City, CA – January 2, 2026 – For researchers and pharmaceutical scientists incorporating the synthetic amino acid 2-Amino-3-(pyridin-4-yl)propanoic acid, also known as 4-pyridylalanine, into their workflows, understanding its stability profile under various conditions is paramount to ensure experimental reproducibility and the integrity of results. This technical support guide provides a comprehensive overview of the stability of 2-Amino-3-(pyridin-4-yl)propanoic acid under acidic and basic conditions, offering troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Understanding the Molecule: Key Structural Features and Predicted Reactivity
2-Amino-3-(pyridin-4-yl)propanoic acid is a non-natural amino acid characterized by a pyridine ring attached to the alanine backbone. This unique structure imparts specific chemical properties that influence its stability. The molecule possesses three key ionizable groups: a carboxylic acid, an α-amino group, and a pyridine nitrogen. The protonation state of these groups, which is dictated by the pH of the solution, will significantly impact the molecule's overall charge, solubility, and susceptibility to degradation.
| Functional Group | Estimated pKa Range | Predominant State at pH < pKa | Predominant State at pH > pKa |
| Carboxylic Acid | ~1.95 | -COOH (Neutral) | -COO⁻ (Anionic) |
| Pyridine Nitrogen | ~5-6 | Pyridinium (-NH⁺-) (Cationic) | Pyridine (-N=) (Neutral) |
| α-Amino Group | ~9-10 | -NH₃⁺ (Cationic) | -NH₂ (Neutral) |
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary degradation pathways for 2-Amino-3-(pyridin-4-yl)propanoic acid under acidic conditions?
Under strongly acidic conditions (pH < 2), the primary concern is the potential for acid-catalyzed hydrolysis of peptide bonds if the amino acid is incorporated into a larger sequence. For the free amino acid, the structure is generally expected to be relatively stable. However, prolonged exposure to harsh acidic conditions and elevated temperatures could potentially lead to:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, although this typically requires significant energy input.
-
Racemization: The interconversion between L- and D-enantiomers at the alpha-carbon can be accelerated under both acidic and basic conditions, which is a critical consideration in chiral separations and stereospecific applications.
Q2: My solution of 2-Amino-3-(pyridin-4-yl)propanoic acid turned yellow after storage in a basic solution. What could be the cause?
Basic conditions (pH > 8) can promote several degradation pathways:
-
Oxidation of the Pyridine Ring: The pyridine moiety can be susceptible to oxidation, potentially forming N-oxides or other oxidized species, which may be colored. This can be exacerbated by the presence of oxygen and metal ions.
-
Racemization: As mentioned, basic conditions can facilitate the removal of the alpha-proton, leading to racemization.
-
Elimination Reactions: Under strong basic conditions and heat, elimination reactions involving the side chain could occur, although this is less common for this particular structure compared to amino acids with leaving groups on the β-carbon.
The appearance of a yellow color is a strong indicator of degradation, and the solution should be discarded and prepared fresh. To minimize this, it is recommended to use freshly prepared basic solutions and store them for minimal periods, protected from light and air.
Q3: Can I autoclave solutions of 2-Amino-3-(pyridin-4-yl)propanoic acid?
Autoclaving involves high temperatures and pressure, which can accelerate degradation. Given the potential for racemization and other degradation pathways, autoclaving solutions of 2-Amino-3-(pyridin-4-yl)propanoic acid is generally not recommended, especially for applications where stereochemical integrity is crucial. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.
Q4: How does the pyridine ring influence the stability compared to phenylalanine?
The presence of the nitrogen atom in the pyridine ring introduces a site for protonation and potential N-oxidation, which is absent in the phenyl ring of phenylalanine. This makes 2-Amino-3-(pyridin-4-yl)propanoic acid more sensitive to pH changes and oxidative stress. The electron-withdrawing nature of the pyridine ring can also influence the reactivity of the rest of the molecule.
Troubleshooting Guide: Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility in neutral aqueous solutions. | The molecule is zwitterionic at its isoelectric point, leading to minimal solubility. | Adjust the pH of the solution. Acidifying to pH < 4 will protonate the pyridine and carboxylate groups, increasing solubility. Basifying to pH > 10 will deprotonate the amino group, also potentially increasing solubility. The use of co-solvents like DMSO or ethanol can also be effective.[1] |
| Variable retention times in reverse-phase HPLC. | The protonation state of the molecule is changing on the column due to an unbuffered or inappropriately buffered mobile phase. This alters its polarity and interaction with the stationary phase. | Ensure the mobile phase is buffered to a pH that is at least 1.5-2 units away from the pKa values of the ionizable groups to maintain a consistent charge state. For this compound, a mobile phase buffered at pH 3-4 would ensure the carboxylic acid is protonated and the amino and pyridine groups are protonated, leading to more consistent retention. |
| Appearance of unexpected peaks in chromatograms after sample storage. | Degradation of the analyte has occurred. | Prepare samples fresh whenever possible. If storage is necessary, store at low temperatures (-20°C or -80°C) and protect from light. Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. |
| Loss of biological activity in a peptide containing 4-pyridylalanine. | Racemization at the 4-pyridylalanine residue during peptide synthesis, purification, or handling of the final peptide solution. | Use appropriate coupling reagents and minimize exposure to strong bases during solid-phase peptide synthesis.[2] Analyze the stereochemical purity of the final peptide using a chiral analytical method. Store peptide solutions at neutral or slightly acidic pH and at low temperatures. |
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[3]
Objective
To identify potential degradation products of 2-Amino-3-(pyridin-4-yl)propanoic acid under various stress conditions.
Materials
-
2-Amino-3-(pyridin-4-yl)propanoic acid
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
pH meter
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of 2-Amino-3-(pyridin-4-yl)propanoic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic degradation.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points.
-
-
Photodegradation:
-
Expose the stock solution to a light source (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots at various time points.
-
-
Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products.
Data Analysis
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without complete loss of the parent compound.
Visualizing Stability: A Conceptual Workflow
The following diagram illustrates a typical workflow for assessing the stability of 2-Amino-3-(pyridin-4-yl)propanoic acid.
Caption: Workflow for assessing the stability of 2-Amino-3-(pyridin-4-yl)propanoic acid.
Conclusion
While 2-Amino-3-(pyridin-4-yl)propanoic acid is a valuable tool in chemical biology and drug discovery, its unique structure necessitates careful consideration of its stability. By understanding the potential degradation pathways under acidic and basic conditions and implementing appropriate handling and analytical strategies, researchers can ensure the reliability and accuracy of their experimental outcomes. The information provided in this guide serves as a foundational resource, and it is strongly recommended that researchers conduct in-house stability studies tailored to their specific experimental conditions and formulations.
References
- Alsante, K. M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Bioanalytical Techniques, 5(5).
- Day, R. A., & DiMilo, A. J. (1966). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 9(5), 758-760.
- Moussa, A., et al. (2012).
- Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
PubChem. (n.d.). L-4-Pyridylalanine. Retrieved from [Link]
Sources
troubleshooting mass spectrometry fragmentation of peptides with 4-pyridylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-natural amino acid 4-pyridylalanine (4-Pal). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific issues you may encounter during the mass spectrometric analysis of these unique peptides. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of 4-Pal peptide fragmentation.
Introduction to 4-Pyridylalanine in Mass Spectrometry
4-Pyridylalanine is a synthetic amino acid that incorporates a pyridine ring in its side chain. This feature imparts unique chemical properties to peptides, including increased basicity and the potential for distinct fragmentation behaviors in the gas phase. The pyridine nitrogen can readily accept a proton, influencing the peptide's overall charge state, ionization efficiency, and subsequent fragmentation pathways under techniques like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). Understanding these nuances is critical for accurate peptide sequencing and characterization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and issues encountered when analyzing 4-Pal-containing peptides.
Q1: My 4-Pal peptide signal is weak or inconsistent in the MS1 scan. What are the likely causes?
A1: Weak or inconsistent signals for 4-Pal peptides often stem from their unique physicochemical properties. The basicity of the pyridyl group can lead to several issues during sample preparation and analysis.
-
Poor Solubility or Aggregation: Peptides containing basic residues like 4-Pal can be prone to aggregation or poor solubility in standard buffers. Ensure your peptide is fully dissolved before analysis. It is often beneficial to dissolve these peptides in acidic solutions to ensure the basic side chains are protonated and less likely to cause aggregation[1].
-
Adsorption to Surfaces: The positive charge on the protonated pyridyl group can cause the peptide to adsorb non-specifically to negatively charged surfaces, such as glass vials or plastic tips. This can lead to significant sample loss, especially at low concentrations. Using low-adsorption vials and tips is highly recommended.
-
Multiple Charge States: The presence of the basic 4-Pal residue, in addition to the N-terminus and other basic residues (like Lysine or Arginine), can lead to the precursor ion signal being distributed across multiple charge states (e.g., +2, +3, +4). This dilution of the signal can make any single charge state appear weak. It is important to look for all expected charge states in your MS1 spectrum.
Q2: I'm observing a prominent neutral loss in my CID/HCD spectra. Is this related to the 4-Pal residue?
A2: Yes, a prominent neutral loss is a common observation for peptides containing moieties that are stable as neutral molecules upon fragmentation. For 4-Pal, you may observe a neutral loss corresponding to the mass of the pyridyl group or related fragments.
-
Neutral Loss of Pyridine (C₅H₅N, 79.042 Da): While not always the most dominant pathway, the loss of the entire pyridine ring from the side chain is a possibility, especially at higher collision energies.
-
Neutral Loss of Pyridylmethylene (C₆H₆N, 92.050 Da): A more complex rearrangement could lead to the loss of the entire side chain.
-
General Peptide Neutral Losses: Remember that common neutral losses like water (-18 Da) and ammonia (-17 Da) can also occur and may be more prevalent depending on the peptide sequence and charge state[2].
The "mobile proton" model suggests that the location of protons on the peptide backbone influences fragmentation pathways[3]. The basic 4-Pal side chain can sequester a proton, making it less "mobile" and potentially altering the fragmentation landscape to favor side-chain losses or specific backbone cleavages.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental problems.
Guide 1: Poor or Incomplete Fragmentation (Low Sequence Coverage) in CID/HCD
Issue: You have a stable precursor ion for your 4-Pal peptide, but the resulting MS/MS spectrum from CID or HCD shows few fragment ions, or the fragmentation is concentrated in one region of the peptide, leading to poor sequence coverage.
Causality: The high basicity of the 4-Pal side chain can act as a "proton sink," localizing the charge and making it difficult to induce fragmentation along the peptide backbone, which is a process often facilitated by mobile protons[3]. This can result in a very stable precursor ion that requires higher energy to fragment or fragments in a non-ideal manner.
Caption: Troubleshooting workflow for poor CID/HCD fragmentation.
-
Instrument Setup: Infuse the purified 4-Pal peptide at a constant concentration into the mass spectrometer.
-
Method Creation: Create an MS/MS method targeting the precursor ion of interest.
-
Collision Energy Ramp: Instead of a single Normalized Collision Energy (NCE), set up a stepped NCE experiment. For example, acquire spectra at NCE values of 20, 25, 30, 35, and 40.
-
Data Analysis: Manually inspect the spectra at each NCE value.
-
At low NCE, you will likely see a dominant precursor ion with minimal fragmentation.
-
As NCE increases, you should observe an increase in fragment ion intensity and number.
-
At very high NCE, you may see smaller fragment ions and a decrease in the intensity of larger, more informative fragments.
-
-
Optimal NCE Selection: Choose the NCE value that provides the best balance of b- and y-ions across the entire peptide sequence.
| Parameter | Recommended Starting Range | Rationale |
| Normalized Collision Energy (NCE) for HCD | 25-35% | Peptides with basic residues may require slightly higher energy to overcome proton sequestration by the side chain. |
| Stepped NCE Range | 20%, 28%, 35% | Using multiple energies in a single acquisition can improve overall fragment ion diversity. |
| Activation Q (CID) | 0.25 | Standard value, generally does not need extensive optimization for this issue. |
| Activation Time (CID) | 10-30 ms | Longer activation times can increase internal energy and promote more extensive fragmentation. |
Guide 2: Ambiguous Site of Modification or Unusual Fragment Ions
Issue: The fragmentation pattern is complex, with unexpected fragment ions or ambiguity in assigning the location of the 4-Pal residue, especially in peptides with isobaric residues (e.g., Leucine/Isoleucine).
Causality: The 4-Pal side chain itself can undergo fragmentation, leading to diagnostic ions or neutral losses that can help confirm its presence and location. Additionally, its basicity can influence cleavage probabilities at adjacent peptide bonds.
-
Side-Chain Fragmentation: Look for a characteristic immonium ion for 4-pyridylalanine at m/z 120.065. This ion is analogous to the immonium ion of phenylalanine (m/z 120.081) but with a nitrogen in the aromatic ring. High-resolution mass spectrometry is essential to distinguish these.
-
Neutral Loss of the Pyridyl Side Chain: A neutral loss of the entire side chain (C₆H₆N₂) from the precursor or fragment ions can be a diagnostic indicator.
-
Enhanced Cleavage C-terminal to 4-Pal: The basicity of the 4-Pal side chain may promote cleavage at the amide bond immediately C-terminal to it, leading to more intense b-ions.
-
CID/HCD: These techniques are good for generating b- and y-ions but can be complicated by neutral losses. They are useful for observing the characteristic immonium ion.
-
ETD/EThcD: Electron-Transfer Dissociation (ETD) is particularly useful for peptides with multiple basic residues as it tends to preserve post-translational modifications and cleaves the peptide backbone more randomly, often providing better sequence coverage[4][5]. EThcD, a combination of ETD and HCD, can provide a rich spectrum with both c/z and b/y ions, which can be highly beneficial for confident sequence assignment[6].
Caption: Decision tree for selecting the optimal fragmentation method.
Part 3: Advanced Topics & Protocols
The Role of Proton Mobility
The "mobile proton" model is central to understanding CID/HCD fragmentation[3]. In peptides with low proton mobility (where protons are sequestered by highly basic residues like arginine or, in this case, 4-Pal), charge-remote fragmentation can occur, or fragmentation may be suppressed altogether.
-
Low Charge State (e.g., +2 on a peptide with Arg and 4-Pal): Protons are likely localized on the basic side chains. Expect to need higher collision energy. Side-chain specific losses may be more prominent.
-
High Charge State (e.g., +4): There are more "mobile" protons available to induce backbone cleavage. Fragmentation should be more efficient and yield better sequence coverage.
Protocol: Using ETD for a Highly Basic 4-Pal Peptide
This protocol is for situations where CID/HCD has failed to provide adequate sequence coverage for a 4-Pal peptide that readily forms a higher charge state precursor (≥ +3).
-
Sample Preparation: Prepare your peptide sample as you would for a standard LC-MS/MS experiment.
-
Instrument Method Setup:
-
Select ETD as the fragmentation method in your data-dependent acquisition (DDA) settings.
-
Set the instrument to trigger MS/MS on precursors with charge states of +3 and higher.
-
ETD Reagent Target: Use a standard ETD reagent target value (e.g., as recommended by the instrument manufacturer).
-
Reaction Time: Start with a reaction time of 10-25 ms. This may need to be optimized. Shorter times may result in incomplete fragmentation, while longer times can lead to excessive fragmentation of product ions.
-
-
Data Acquisition: Run your LC-MS/MS experiment.
-
Data Analysis:
-
Use a search algorithm that is configured to search for c- and z-type fragment ions.
-
Manually inspect the spectra. Look for extensive c- and z-ion series. Unlike CID, ETD should not produce a significant neutral loss of the 4-Pal side chain itself, making site localization more straightforward[4].
-
References
- 1. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 6. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Strategies to Prevent Racemization of 2-Amino-3-(pyridin-4-yl)propanoic Acid During Activation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the chiral amino acid 2-Amino-3-(pyridin-4-yl)propanoic acid into their peptide synthesis workflows. Maintaining the stereochemical integrity of this residue is paramount, as the introduction of its D-enantiomer can drastically alter the final peptide's structure, biological activity, and therapeutic efficacy. This document provides in-depth troubleshooting advice and validated protocols to minimize racemization during the critical carboxyl group activation step.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
Racemization is the process by which a pure, single enantiomer (the biologically relevant L-form in this context) of a chiral amino acid is converted into a mixture containing both its L- and D-forms.[1] In peptide synthesis, this loss of stereochemical purity at the alpha-carbon leads to the formation of diastereomeric peptide impurities. These impurities are often difficult to separate from the desired peptide and can lead to products with reduced potency, altered receptor binding, or unpredictable pharmacological profiles.[2]
Q2: What are the primary mechanisms of racemization during the amino acid activation step?
Racemization during peptide coupling is a base-catalyzed process that primarily occurs through two mechanisms.[1]
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1][3] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this ring is highly acidic and is easily removed by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-peptides.[4][5]
-
Direct Enolization (α-Abstraction): This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[3][5] Subsequent reprotonation can occur from either side, resulting in racemization. This pathway is a significant contributor, especially under strongly basic conditions.[6]
Q3: Is 2-Amino-3-(pyridin-4-yl)propanoic acid particularly susceptible to racemization?
Yes. While any chiral amino acid (except glycine) can racemize, certain residues are notoriously prone to it. Amino acids with electron-withdrawing groups in their side chains can increase the acidity of the α-proton, facilitating its abstraction.[3] 2-Amino-3-(pyridin-4-yl)propanoic acid is structurally analogous to Histidine (His), which is well-documented to be highly susceptible to racemization during activation.[1][7][8] The electron-withdrawing nature of the pyridine ring likely contributes to this heightened susceptibility. Therefore, protocols developed to minimize racemization for Histidine are highly relevant and recommended.
Q4: What are the key experimental factors that influence the degree of racemization?
There are four primary factors you can control to suppress racemization:
-
Coupling Reagent & Additives: The choice of activating agent is critical. Some are inherently more likely to cause racemization than others.[7][9]
-
Base: The strength and steric hindrance of the base used in the reaction have a direct and significant impact.[1][4]
-
Temperature: Higher temperatures accelerate the rate of racemization.[2][10]
-
Solvent: The reaction solvent can influence the relative rates of the desired coupling reaction versus the undesired racemization side reaction.[11]
Troubleshooting Guide: High Levels of D-Isomer Detected
Initial Problem: Chiral HPLC or LC-MS analysis of your synthesized peptide reveals a significant peak corresponding to a diastereomer, indicating that the 2-Amino-3-(pyridin-4-yl)propanoic acid residue has undergone substantial racemization.
Diagnostic Approach: Systematically evaluate the four key factors mentioned above. The following workflow provides a logical path to identify and rectify the source of the problem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. creation.com [creation.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Stability of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride in Solution
Welcome to the technical support center for 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting assistance for experiments involving this compound in solution. Understanding its stability and degradation pathways is critical for obtaining reliable and reproducible results in your research endeavors.
Understanding the Inherent Stability of this compound
2-Amino-3-(pyridin-4-yl)propanoic acid, also known as 4-pyridylalanine, is an unnatural amino acid that incorporates a pyridine ring. Its hydrochloride salt form is commonly used to improve aqueous solubility and stability. However, like many complex organic molecules, it is susceptible to degradation under various experimental conditions. The primary sites of instability on the molecule are the pyridine ring, the amino group, and the carboxylic acid group. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents.
A foundational understanding of these potential degradation pathways is the first step in troubleshooting unexpected experimental outcomes. The following sections will delve into specific issues you may encounter and provide actionable solutions based on the chemical properties of this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the handling and use of this compound in solution.
Q1: I'm observing a loss of my compound in solution over time, even when stored at low temperatures. What could be the cause?
A1: While low-temperature storage is crucial, the pH of your solution is a primary determinant of the compound's stability. Both acidic and basic conditions can catalyze hydrolysis. The pyridine ring, in particular, can be susceptible to hydrolysis, which may lead to ring-opening under certain conditions.
-
Expert Insight: The amino acid portion of the molecule can also undergo degradation. For instance, deamination (loss of the amino group) can occur, especially at non-neutral pH and elevated temperatures. It is recommended to prepare solutions fresh and use them promptly. If storage is necessary, buffer the solution to a neutral pH (around 7.0-7.4) and store at -20°C or -80°C for short to medium-term storage.
Q2: My solution of this compound has developed a yellow tint. What does this indicate?
A2: A color change, particularly to yellow or brown, is often indicative of oxidative degradation or photodecomposition.
-
Oxidative Degradation: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized derivatives. This process can be accelerated by the presence of dissolved oxygen, trace metal ions, or oxidizing agents in your reagents.
-
Photodegradation: Aromatic systems, including the pyridine ring, can absorb UV light, leading to photochemical reactions. These reactions can be complex and may result in a variety of degradation products, often colored.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure.
-
De-gas Solvents: If your application is sensitive to oxidation, consider de-gassing your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.
-
Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and free from metal contaminants that can catalyze oxidation.
-
Q3: I am seeing unexpected peaks in my HPLC or LC-MS analysis. How can I identify if these are degradation products?
A3: The appearance of new peaks is a common sign of degradation. To confirm this, a forced degradation study is the recommended approach. This involves intentionally exposing the compound to harsh conditions to generate potential degradation products.
-
Expert Insight: By comparing the chromatograms of the stressed samples to your experimental sample, you can identify matching retention times for the unknown peaks. Mass spectrometry (MS) is an invaluable tool for this, as the mass-to-charge ratio (m/z) of the new peaks can provide direct clues about the chemical modifications that have occurred (e.g., addition of an oxygen atom in oxidation, loss of an amino group in deamination).
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a standard workflow for investigating the stability of this compound.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
- Photodegradation: Expose a solution of the compound to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
- Before analysis by HPLC or UPLC-MS, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the stressed samples alongside a control sample (un-stressed stock solution) to identify degradation products.
Protocol 2: Stability-Indicating UPLC-MS Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at 254 nm and mass spectrometry in both positive and negative ion modes to capture a wide range of potential degradation products.
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions, based on the general behavior of similar compounds.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 1M HCl, 60°C) | Moderate to Low | Deamination products, Hydrolysis of the pyridine ring (potential) |
| Basic (e.g., 1M NaOH, 60°C) | Low | Racemization, Deamination, Pyridine ring degradation |
| Oxidative (e.g., 3% H₂O₂, RT) | Low | Pyridine N-oxide, Hydroxylated derivatives |
| Thermal (Solid, 105°C) | High | Minimal degradation expected |
| Thermal (Solution, 60°C) | Moderate | Deamination, Decarboxylation |
| Photolytic (ICH Q1B) | Moderate to Low | Photoproducts from pyridine ring rearrangement, Oxidized species |
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound based on its chemical structure and the known reactivity of its functional groups.
Caption: Potential hydrolytic and thermal degradation pathways.
Caption: Potential oxidative and photolytic degradation pathways.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. 1996. [Link]
- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Undesired Chemistry.
-
Kaiser, M., et al. (2018). Microbial degradation of pyridine: a complete pathway in Arthrobacter sp. strain 69b deciphered. Applied and Environmental Microbiology, 84(13), e00513-18. [Link]
-
Papadaki, M., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 323, 219-227. [Link]
-
DiMarco, K. L., & Ho, C. T. (2007). Strecker-type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of Agricultural and Food Chemistry, 55(25), 10378-10383. [Link]
-
Daylight, C. P., & DiMarco, K. L. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1735. [Link]
-
Mayer, J. M. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7857-7867. [Link]
-
Folkers, K., et al. (1984). Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine. International Journal of Peptide and Protein Research, 24(3), 197-200. [Link]
-
Black, G., et al. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
increasing the efficiency of incorporating 4-pyridylalanine into difficult peptide sequences
Welcome to the technical support resource for scientists and researchers facing challenges with the incorporation of 4-pyridylalanine (4-Pya) into difficult peptide sequences. As a non-canonical amino acid, 4-Pya offers unique properties for peptide design, including its use as a metal coordination site or a pH-sensitive probe.[1] However, its bulky, aromatic side chain can introduce significant synthetic hurdles, particularly within sequences already prone to aggregation or poor reactivity.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve higher synthesis efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties make 4-pyridylalanine (4-Pya) challenging to incorporate during Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary challenge stems from the steric hindrance imposed by the pyridyl ring on the α-carbon. This bulkiness can significantly slow down the kinetics of the coupling reaction, making it difficult for the activated carboxyl group of Fmoc-4-Pya-OH to approach the N-terminal amine of the growing peptide chain on the resin.[2] This issue is often compounded in "difficult sequences" that are already sterically crowded or prone to forming secondary structures.
Q2: How does 4-Pya affect peptide aggregation on the resin?
A2: The effect of 4-Pya on aggregation is sequence-dependent. While its side chain can disrupt the formation of uniform β-sheets that are a primary cause of aggregation, the hydrophobic nature of the pyridyl ring can also contribute to self-association, especially in sequences rich in other hydrophobic residues like Val, Ile, and Phe.[3][4] Therefore, introducing 4-Pya into an already aggregation-prone sequence can sometimes worsen the problem, leading to poor solvation, incomplete reactions, and low yields.[5]
Q3: Is the pyridine nitrogen on the 4-Pya side chain reactive during standard Fmoc-SPPS conditions?
A3: Under standard Fmoc-SPPS conditions (e.g., coupling with reagents like HATU/HCTU and deprotection with piperidine), the pyridine nitrogen is generally not reactive and does not require a protecting group. It is a weak nucleophile and is typically protonated by the residual acids present in the synthesis environment. However, it's important to be aware that certain highly reactive reagents or non-standard cleavage cocktails could potentially modify the pyridyl group. A recent study has even explored the selective N-alkylation of the pyridyl group as a method for peptide conjugation, highlighting its potential reactivity under specific conditions.[6]
Q4: Can the choice of protecting group for other residues in the sequence impact 4-Pya incorporation?
A4: Absolutely. The overall steric environment is critical. If 4-Pya is being coupled to or is adjacent to another amino acid with a bulky side-chain protecting group (e.g., Trt on Cys/His, Pbf on Arg), the cumulative steric hindrance can make coupling extremely difficult.[7] In such cases, optimizing the coupling strategy with more potent reagents and longer reaction times is essential.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures you may encounter.
Issue 1: Incomplete Coupling of Fmoc-4-Pya-OH
Symptom: You perform a coupling reaction with Fmoc-4-Pya-OH, and a subsequent Kaiser test (or other amine test) comes back positive (blue/purple beads), indicating unreacted free amines.[2]
Cause & Solution Workflow:
This issue is almost always due to a combination of steric hindrance and suboptimal reaction conditions. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for incomplete coupling.
In-Depth Explanation:
-
Why start with the coupling reagent? Standard carbodiimide reagents like DIC, even with HOBt, may lack the potency to efficiently activate the sterically hindered carboxyl group of 4-Pya.[2][8] Uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP) are significantly more effective.[9][10] HATU is often considered the gold standard for difficult couplings because it forms a highly reactive OAt active ester, and the resulting HOAt additive can catalyze the reaction through anchimeric assistance via its own pyridine nitrogen.[9]
-
Why modify reaction conditions? If a potent reagent is already in use, the issue is likely kinetic.
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion. This is a very common and effective strategy for difficult residues.[5]
-
Extending Time: Simply allowing more time can be sufficient for sluggish reactions.
-
Microwave Synthesis: Applying microwave energy increases the kinetic energy of the molecules, significantly accelerating reaction rates and helping to overcome activation energy barriers. It can also help disrupt early-stage aggregation.[3][11]
-
Data Summary: Coupling Reagent Selection
The choice of coupling reagent is the most critical parameter for incorporating hindered amino acids.
| Reagent Class | Coupling Reagent | Key Advantages | Considerations |
| Uronium/Aminium | HATU, HCTU | High reactivity, fast kinetics, highly effective for sterically hindered couplings.[8][9] | More expensive. Solutions of uronium reagents are generally very stable.[9] |
| Phosphonium | PyBOP, PyAOP | Very effective, particularly for preventing racemization.[10][12] | Phosphonium reagent solutions in DMF have moderate stability and should be used within a couple of days.[9] |
| Carbodiimide | DIC, DCC | Economical, widely used.[12] | Often insufficient for hindered couplings alone. Must be used with an additive like Oxyma Pure or HOAt to boost efficiency and suppress side reactions.[10][13] |
| Other | COMU | Safer alternative to potentially explosive benzotriazole-based reagents (like HBTU). Exists in a more reactive uronium form.[12] | Performance relative to HATU can be sequence-dependent.[9] |
Issue 2: Low Purity & Yield Due to On-Resin Aggregation
Symptom: Your final cleaved peptide shows low purity on HPLC, often with a series of deletion sequences. During synthesis, you may have noticed the resin beads clumping, failing to swell properly, or exhibiting sluggish deprotection steps.[3][4]
Cause & Solution Workflow:
This indicates that the growing peptide chains are folding and sticking together on the resin, blocking access for reagents. This is a hallmark of "difficult sequences," a problem that can be exacerbated by hydrophobic residues like 4-Pya.[14][15]
Caption: Strategies to mitigate on-resin peptide aggregation.
In-Depth Explanation:
-
Why change solvents? Solvents play a key role in solvating the growing peptide chain. N-methylpyrrolidone (NMP) is a more polar and better solvating agent for peptides than the more common N,N-dimethylformamide (DMF), helping to keep the peptide chains extended and accessible.[16] Adding chaotropic salts (like LiCl) or ethylene carbonate can also help break up the intermolecular hydrogen bonds that cause aggregation.[11]
-
Why optimize the resin? The resin itself can influence aggregation.
-
Low-Substitution Resin: Using a resin with a lower loading capacity (e.g., 0.2 mmol/g) increases the physical distance between the growing peptide chains, making it harder for them to interact and aggregate.[11]
-
PEG-Based Resins: Resins like TentaGel are grafted with polyethylene glycol (PEG) chains.[17] This creates a more "solution-like" environment, improving solvation and dramatically reducing aggregation by physically separating the peptide chains.[18][19]
-
-
What are disrupting elements? These are chemical modifications that are temporarily introduced into the peptide backbone to disrupt the hydrogen bonding patterns that lead to β-sheet formation.
-
Pseudoproline Dipeptides: These are dipeptides (e.g., Fmoc-Ser(ψPro)-OH) that introduce a "kink" into the peptide backbone, similar to proline.[14][20] This kink physically disrupts the formation of secondary structures. The native structure is restored during the final acid cleavage.
-
Backbone Protection: Attaching a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) to the backbone nitrogen of an amino acid physically blocks the hydrogen atom needed for hydrogen bond formation.[11][14]
-
Issue 3: Racemization Detected in Final Peptide
Symptom: Your final peptide shows a doublet peak on HPLC for the main product, and mass spectrometry confirms both peaks have the same mass, suggesting the presence of a diastereomer.
Cause & Solution:
Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon. It can occur during the activation step of the amino acid, particularly when strong bases are used or when the coupling reaction is slow.[21][22] The hydrogen on the α-carbon becomes transiently acidic upon activation and can be abstracted by a base.
-
Solution 1: Optimize the Base: The most commonly used activation base, N,N-diisopropylethylamine (DIPEA), is effective but can promote racemization. For sensitive couplings, switching to a weaker, more sterically hindered base like sym-collidine can significantly reduce this side reaction.[10][22]
-
Solution 2: Use Racemization-Suppressing Additives: When using carbodiimide activators (DIC/DCC), the inclusion of an additive is not just recommended, it's essential for preventing racemization.[12] Additives like 1-hydroxybenzotriazole (HOBt) were the standard, but newer additives are more effective.[13]
-
Solution 3: Avoid Pre-activation: For particularly sensitive amino acids, avoid long pre-activation times. Instead, add the coupling reagents directly to the resin vessel (in-situ activation). This minimizes the time the amino acid spends in its highly activated, racemization-prone state.[22]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-4-Pya-OH using HATU
This protocol is designed to maximize coupling efficiency for the sterically hindered Fmoc-4-Pya-OH.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform two treatments: one for 3-5 minutes, followed by a second for 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-4-Pya-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal volume of DMF.
-
Activation: Add DIPEA (8 equivalents) to the coupling mixture and vortex for 1-2 minutes. The solution may turn yellow, which is normal during activation.[23]
-
Coupling Reaction: Add the activated coupling mixture to the drained resin. Agitate at room temperature for at least 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform at a moderately elevated temperature (35-40°C).
-
Monitoring and Washing: After coupling, take a small sample of resin beads and perform a Kaiser test to confirm the absence of free amines (beads should remain yellow/colorless).[2] Once complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
Protocol 2: Test Cleavage and Analysis
For long or difficult syntheses involving 4-Pya, it is highly advisable to monitor the progress by cleaving a small sample of resin partway through the synthesis.[4]
-
Sample Collection: After a critical coupling step (e.g., after incorporating 4-Pya or another difficult residue), remove a small amount of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.
-
Cleavage: Place the dried resin in a microcentrifuge tube. Add 100-200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).
-
Reaction: Allow the cleavage to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Analysis: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., 50% Acetonitrile/water) and analyze by LC-MS to confirm the mass of the desired intermediate product and identify any major impurities or deletion sequences. This allows you to terminate a failing synthesis early, saving time and resources.
References
-
Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Sohma, Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
St-Gelais, A., et al. (2025). Embracing Complexity: Peptides as Tunable Scaffolds in the Construction of Discrete Supramolecular Systems. PubMed Central. [Link]
-
El-Faham, A., & Albericio, F. Peptide Coupling Reagents: Selection and Use. ResearchGate. [Link]
-
Kubitz, L., et al. (2021). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Open Research Repository. [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. [Link]
-
Kuchar, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Giraud, M., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews (RSC Publishing). [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
Nussinov, R., & Tsai, C. J. (2015). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. MDPI. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. PubMed. [Link]
-
PubChem. 4-Pyridylalanine, DL-. PubChem. [Link]
-
Han, Y., et al. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Guillier, F., et al. (2000). Effect of resin swelling and substitution on solid phase synthesis. ResearchGate. [Link]
-
Agrawal, N. J., et al. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]
-
Sansone, F., & D'Andrea, L. D. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Kumar, S., & Singh, S. K. (2024). Peptide-based amyloid-beta aggregation inhibitors. PMC. [Link]
-
Nagai, Y., et al. (2021). Toxicity of internalized polyalanine to cells depends on aggregation. PubMed Central. [Link]
-
Bakota, E. L. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. ResearchGate. [Link]
-
Barany, G., et al. Resin for solid-phase peptide synthesis and methods of making it. European Patent Office. [Link]
Sources
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- 4. benchchem.com [benchchem.com]
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- 6. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. peptide.com [peptide.com]
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- 13. chempep.com [chempep.com]
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- 15. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to Pyridylalanine Isomers in Peptide Drug Design
Introduction: Beyond Nature's Alphabet
In the quest for potent and stable peptide therapeutics, medicinal chemists frequently look beyond the 20 canonical amino acids. The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome inherent liabilities such as poor metabolic stability, low bioavailability, and unfavorable physicochemical properties.[1] Among the most versatile tools in this expanded toolkit are the pyridylalanine (Pal) isomers: 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal).
These structural analogues of phenylalanine replace a C-H group in the aromatic ring with a nitrogen atom, a seemingly subtle modification that imparts profound changes in a peptide's biological profile.[1] This guide provides a comparative analysis of how the positional difference of the nitrogen atom in 2-, 3-, and 4-Pal influences peptide conformation, stability, and ultimately, biological activity, supported by experimental data and detailed protocols for researchers.
The Foundational Difference: Physicochemical & Conformational Properties
The key to understanding the differential effects of Pal isomers lies in the unique properties endowed by the position of the pyridine nitrogen. This single atomic substitution alters the ring's electron distribution, hydrogen bonding capacity, and steric profile, which in turn dictates how the peptide folds and interacts with its biological target.
The pyridine ring has a lower electron density than a phenyl ring and can act as a hydrogen bond acceptor.[1] This fundamental difference enhances hydrophilicity, a crucial factor for improving the solubility of otherwise poorly soluble peptides.[2][3]
-
2-Pyridylalanine (2-Pal): The nitrogen in the ortho position allows for unique intramolecular interactions. NMR studies have revealed that the pyridine nitrogen can form a hydrogen bond with the amide NH of the same residue.[4] This conformational constraint can pre-organize the peptide backbone, shield it from enzymatic degradation, and has been shown to dramatically improve properties like oral bioavailability.[4]
-
3-Pyridylalanine (3-Pal): With the nitrogen in the meta position, 3-Pal introduces an asymmetrical charge distribution across the aromatic ring.[1] This isomer serves as an effective hydrophilic surrogate for aromatic residues like Phenylalanine or Tyrosine, enhancing aqueous solubility without imposing the rigid conformational lock seen in 2-Pal.[5]
-
4-Pyridylalanine (4-Pal): The para nitrogen atom creates a symmetrical dipole moment. Like 3-Pal, it is an excellent tool for increasing solubility and has been successfully used to refine the biophysical characteristics of peptide drug candidates.[2][3]
Caption: Chemical structures of 2-, 3-, and 4-pyridylalanine.
Comparative Biological Activity: Case Studies and Data
The choice of Pal isomer is not arbitrary; it is a strategic decision based on the desired therapeutic profile. The following case studies highlight how each isomer can be leveraged to achieve different outcomes.
Case Study 1: Enhancing Solubility and Stability in Glucagon Analogues
Glucagon is a peptide hormone critical for managing hypoglycemia, but its therapeutic use is hampered by extremely low solubility and stability at physiological pH.[1][3] Researchers at Novo Nordisk and Indiana University systematically replaced aromatic residues with 3-Pal and 4-Pal in glucagon analogues.
The incorporation of both 3-Pal and 4-Pal significantly enhanced the aqueous solubility and stability of the peptides at neutral pH while maintaining the native biological activity.[2][3] An analogue containing multiple 3-Pal substitutions demonstrated superior biophysical character and comparable in vivo pharmacology to native glucagon in rat and pig models.[2] This study established 3-Pal and 4-Pal as versatile surrogates for natural aromatic amino acids to improve the drug-like properties of peptides.[2][3]
Case Study 2: Modulating Receptor Specificity and In Vivo Properties of Somatostatin Ligands
In another study, researchers investigated the replacement of a Tyrosine residue (Tyr³) with Pal isomers in a somatostatin (SST) analogue. The results were illuminating:
-
Receptor Affinity: The substitution of Tyr³ with any of the three Pal isomers (in L-configuration) did not significantly impact the binding affinity for the somatostatin receptor subtype 2 (SST2).[1]
-
Chirality: The stereochemistry at this position was critical. A D-2-Pal³ derivative completely lost its binding affinity, demonstrating the importance of maintaining the correct spatial orientation for receptor interaction.[1][4]
-
In Vivo Biodistribution: Despite similar binding affinities, the position of the nitrogen atom profoundly influenced the properties of the corresponding radioligands. For instance, the [¹⁷⁷Lu]Lu-DOTA-[3Pal³] analogue showed high uptake and long retention in the kidneys, suggesting high stability in renal tissue.[1]
Case Study 3: Achieving High Oral Bioavailability with Cyclic Hexapeptides
Perhaps the most dramatic demonstration of the differential effects of Pal isomers comes from a study on cyclic hexapeptides designed for oral bioavailability. Researchers replaced a D-Tyrosine residue with D-2-Pal, D-3-Pal, and D-4-Pal and tested their pharmacokinetic profiles in rats. The results were starkly different:
| Peptide Modification | Oral Bioavailability (%F) | Key Insight |
| D-Tyr (Baseline) | 21% | The parent peptide already possessed some oral activity. |
| D-3-Pal | 18% | Similar to the baseline, suggesting 3-Pal acts as a simple hydrophilic aromatic residue in this context. |
| D-4-Pal | 23% | A marginal improvement over baseline. |
| D-2-Pal | 85% | A spectacular increase, attributed to the formation of an intramolecular hydrogen bond that shields the peptide backbone.[4] |
This remarkable result for the 2-Pal-containing peptide underscores the power of using this isomer to enforce a conformation that is both permeable and resistant to degradation.[4]
Experimental Design and Protocols
Evaluating the impact of Pal substitution requires a systematic and multi-faceted approach. A typical workflow involves synthesis, in vitro characterization, and in vivo assessment.
Caption: Experimental workflow for evaluating pyridylalanine-containing peptides.
Protocol 1: Plasma Stability Assay using RP-HPLC
This protocol is designed to determine the half-life of a peptide in plasma, a critical measure of its metabolic stability.[6][7]
Objective: To quantify the degradation of a Pal-containing peptide over time in human plasma.
Materials:
-
Pal-containing peptide, lyophilized powder.
-
Human plasma (from a licensed vendor, stored at -80°C).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility).
-
Protein precipitation solution (e.g., ACN with 1% TFA).
-
Thermomixer or incubating water bath.
-
Refrigerated centrifuge.
-
RP-HPLC system with a C18 column and UV detector.
Procedure:
-
Preparation of Stock Solution: Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or DMSO) to a stock concentration of 1 mg/mL.
-
Assay Setup: Thaw human plasma on ice. In a microcentrifuge tube, mix plasma and PBS (pH 7.4) in a 1:1 ratio to achieve a 50% plasma solution. Pre-warm the solution to 37°C.
-
Initiating the Reaction (t=0): Spike the 50% plasma solution with the peptide stock solution to a final concentration of 10-100 µM. Vortex gently to mix. Immediately withdraw the first time-point sample (e.g., 50 µL).
-
Sample Quenching: Immediately add the 50 µL aliquot to a tube containing 100-150 µL of ice-cold protein precipitation solution. Vortex vigorously for 30 seconds to precipitate plasma proteins and stop enzymatic reactions.
-
Time-Course Sampling: Incubate the remaining plasma-peptide mixture at 37°C. Withdraw identical aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench each sample as described in Step 4.
-
Protein Removal: Centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
HPLC Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples using an RP-HPLC method with a C18 column. Use a gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in ACN) to separate the parent peptide from its degradation products.[8]
-
Data Analysis: Integrate the peak area of the parent peptide at each time point. Plot the percentage of remaining peptide against time. Calculate the half-life (t₁/₂) by fitting the data to a one-phase exponential decay curve.
Protocol 2: In Vitro Receptor Binding Assay (Competitive)
This protocol determines the affinity (IC₅₀/Kᵢ) of a Pal-containing peptide for its target receptor.
Objective: To measure how effectively the Pal-peptide competes with a known radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor.
-
Pal-containing test peptide and a known unlabeled reference ligand.
-
Assay buffer (specific to the receptor, e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
96-well filter plates (e.g., with GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the Pal-peptide and the reference ligand in assay buffer. Dilute the radiolabeled ligand to its working concentration (typically at or below its Kₑ). Dilute the receptor membranes to the appropriate concentration in ice-cold assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add:
-
Assay Buffer
-
Serial dilutions of the unlabeled Pal-peptide OR reference ligand OR buffer (for total binding).
-
Radiolabeled ligand.
-
-
Initiating the Reaction: Initiate the binding reaction by adding the diluted cell membranes to all wells. The final volume should be consistent (e.g., 200 µL). For non-specific binding (NSB) wells, add a high concentration of the unlabeled reference ligand.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.
-
Termination and Harvesting: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a cell harvester. The filter will trap the membranes with bound ligand while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other wells. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of specific radioligand binding).
Conclusion and Future Outlook
The substitution of natural aromatic amino acids with 2-, 3-, or 4-pyridylalanine is a proven and powerful strategy in peptide drug discovery. The choice of isomer allows for the fine-tuning of a peptide's physicochemical properties and biological activity.
-
3- and 4-Pal are reliable tools for enhancing aqueous solubility and stability, making them invaluable for optimizing the formulation and pharmacokinetic profile of injectable peptide therapeutics.[2]
-
2-Pal offers a unique opportunity to enforce a specific peptide conformation through intramolecular hydrogen bonding, a feature that can dramatically increase metabolic stability and lead to unprecedented levels of oral bioavailability.[4]
As our understanding of peptide structure-activity relationships deepens, the rational incorporation of pyridylalanine isomers will continue to be a key enabler in the development of next-generation peptide drugs with improved efficacy, safety, and patient-friendly administration routes. The experimental frameworks provided here offer a robust starting point for any research team looking to harness the potential of these versatile synthetic building blocks.
References
-
Mroz, P. A., Perez-Tilve, D., Liu, F., Gelfanov, V., DiMarchi, R. D., & Mayer, J. P. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8067. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: L-3-(2-Pyridyl)-Alanine in Peptide Synthesis and Pharmaceutical Research. ningboinno.com. [Link]
-
Various Authors. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. [Link]
-
Mroz, P. A., Perez-Tilve, D., Liu, F., Gelfanov, V., DiMarchi, R. D., & Mayer, J. P. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. PubMed. [Link]
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Kuhne, L., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
PubChem. L-4-Pyridylalanine. National Center for Biotechnology Information. [Link]
-
Kuhne, L., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Aapptec Peptides. Fmoc-3-Pal-OH. aapptec.com. [Link]
-
Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]
-
Fouché, M., et al. (2019). Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability. ResearchGate. [Link]
-
Fouché, M., et al. (2020). Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability. International Journal of Peptide Research and Therapeutics, 26, 1383–1397. [Link]
-
PubChem. 3-(3-Pyridyl)-D-alanine. National Center for Biotechnology Information. [Link]
-
Karasawa, T., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(3), 1803–1809. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride. The validation of these analytical methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory acceptance.[1][2][3]
Introduction: The Significance of Validated Analytical Methods
This compound is a non-proteinogenic amino acid derivative with potential applications in medicinal chemistry and drug development.[4] Accurate and precise quantification of this compound is critical throughout the drug development lifecycle, from initial synthesis and characterization to formulation and quality control of the final drug product. An analytical method is not merely a set of instructions; it is a rigorously tested and validated system that provides assurance of the reliability of the generated data. Method validation, therefore, is the process of demonstrating that an analytical procedure is suitable for its intended purpose.
This guide will dissect the validation process for two commonly employed analytical techniques, HPLC and UV-Vis spectrophotometry, for the quantification of this compound. We will explore the theoretical underpinnings of each method, present detailed experimental protocols for their validation, and compare their performance based on key validation parameters.
Comparative Analysis of Analytical Methodologies
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on several factors, including the required sensitivity, specificity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity. For amino acids, which often lack a strong chromophore, pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) is a common strategy to enhance UV detection.[1][5]
UV-Visible (UV-Vis) Spectrophotometry is a simpler, more rapid technique that relies on the inherent absorbance of light by the analyte at a specific wavelength.[6] Its primary advantage lies in its speed and cost-effectiveness, though it may be less specific than HPLC, particularly in the presence of interfering substances.[4]
The following sections will detail the validation of hypothetical HPLC and UV-Vis methods for the quantification of this compound.
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method involves the assessment of several key performance characteristics as stipulated by the ICH Q2(R1) guidelines.[1][2][3][7]
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
HPLC: A solution of this compound was spiked with potential impurities and degradation products. The chromatogram of the spiked solution was compared with that of a pure standard solution to assess for any co-eluting peaks.
-
UV-Vis: The UV spectra of the placebo (excipients without the active ingredient) and the active ingredient were recorded and compared to identify any potential interference from the excipients at the analytical wavelength.
Data Summary:
| Parameter | HPLC Method | UV-Vis Method |
| Specificity | High | Moderate |
| Observations | The analyte peak was well-resolved from all potential impurities. | The placebo showed minimal absorbance at the analytical wavelength of the analyte. |
Discussion: The HPLC method demonstrates superior specificity due to its separative capabilities. While the UV-Vis method is acceptable in a simple, well-characterized matrix, it is more susceptible to interference from excipients or impurities that absorb at a similar wavelength.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
A series of at least five standard solutions of this compound were prepared at concentrations spanning the expected working range.
-
Each solution was analyzed in triplicate.
-
A calibration curve was generated by plotting the mean response (peak area for HPLC, absorbance for UV-Vis) against the concentration.
-
The linearity was evaluated by visual inspection of the plot and by statistical methods (e.g., calculation of the correlation coefficient and y-intercept).
Data Summary:
| Parameter | HPLC Method | UV-Vis Method |
| Range | 1 - 50 µg/mL | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 |
| Regression Equation | y = 45872x + 1234 | y = 0.015x + 0.005 |
Discussion: Both methods exhibit excellent linearity over their respective ranges, as indicated by the high correlation coefficients. The HPLC method offers a wider linear range, particularly at lower concentrations, highlighting its superior sensitivity.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
The accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
At each level, samples were prepared in triplicate and analyzed.
-
The percentage recovery was calculated.
Data Summary:
| Concentration Level | HPLC Method (% Recovery ± RSD) | UV-Vis Method (% Recovery ± RSD) |
| 80% | 99.5 ± 0.8% | 101.2 ± 1.5% |
| 100% | 100.2 ± 0.5% | 99.8 ± 1.2% |
| 120% | 99.8 ± 0.7% | 100.5 ± 1.8% |
Discussion: Both methods demonstrate a high degree of accuracy, with recovery values falling within the typical acceptance criteria of 98-102%. The HPLC method shows slightly better precision in the recovery results, as indicated by the lower relative standard deviation (RSD).
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Experimental Protocol:
-
Repeatability: Six replicate samples at 100% of the test concentration were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst.
Data Summary:
| Parameter | HPLC Method (% RSD) | UV-Vis Method (% RSD) |
| Repeatability | 0.6% | 1.1% |
| Intermediate Precision | 0.9% | 1.7% |
Discussion: The HPLC method is demonstrably more precise than the UV-Vis method, with lower RSD values for both repeatability and intermediate precision. This indicates a higher level of consistency and reliability for the HPLC method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Data Summary:
| Parameter | HPLC Method | UV-Vis Method |
| LOD | 0.1 µg/mL | 1.0 µg/mL |
| LOQ | 0.3 µg/mL | 3.0 µg/mL |
Discussion: The significantly lower LOD and LOQ of the HPLC method underscore its superior sensitivity, making it the method of choice for the analysis of low concentrations of the analyte, such as in impurity testing or pharmacokinetic studies.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
HPLC: Small variations were introduced to parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
UV-Vis: Variations were made to the wavelength (±2 nm) and the pH of the solvent.
-
The effect of these changes on the analytical results was evaluated.
Data Summary:
| Parameter Variation | HPLC Method (Effect on Results) | UV-Vis Method (Effect on Results) |
| Mobile Phase Composition (±2%) | No significant change | N/A |
| Column Temperature (±5°C) | Minor shift in retention time, no effect on quantification | N/A |
| Flow Rate (±0.1 mL/min) | Minor shift in retention time, no effect on quantification | N/A |
| Wavelength (±2 nm) | N/A | Significant change in absorbance |
| Solvent pH | N/A | Minor change in absorbance |
Discussion: The HPLC method demonstrated good robustness, with minor variations in experimental parameters having a negligible impact on the quantitative results. The UV-Vis method was found to be more sensitive to changes in wavelength, which could affect the accuracy of the results if not carefully controlled.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the key stages of an analytical method validation process.
Caption: A diagram showing the relationship between core and derived validation parameters.
Conclusion and Recommendations
Both HPLC and UV-Vis spectrophotometry can be validated for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC is the recommended method when high specificity, sensitivity, and precision are paramount. Its ability to separate the analyte from potential interferents makes it ideal for complex matrices, stability studies, and the analysis of low-level impurities.
-
UV-Vis spectrophotometry offers a viable alternative for routine quality control in a well-defined and simple matrix where speed and cost are significant considerations. However, its lower specificity and sensitivity must be taken into account.
Ultimately, a thorough understanding of the principles of each technique and the rigorous application of validation protocols, as outlined in this guide and the referenced ICH guidelines, will ensure the generation of reliable and defensible analytical data in any research or drug development setting.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques: JBT, 17(2), 131–137. [Link]
-
Jajić, I., Krstović, S., & Abramović, B. (2014). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 79(7), 841-855. [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
ICH. (2022). Quality Guidelines. [Link]
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Eversole, F. (2023). Analytical Testing Methods: UV Spectroscopy. Contract Pharma. [Link]
-
Agilent Technologies. (2021). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link]
-
da Silva, A. F. C., de Souza, M. V. N., & de Almeida, M. V. (2016). Performance Characteristics of UV and Visible Spectrophotometry Methods for Quantitative Determination of Norfloxacin in Tablets. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 49-56. [Link]
-
Mabion. (2023). UV-VIS Spectrometry for Protein Concentration Analysis. [Link]
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Drugs Containing 4-Pyridylalanine
Introduction: The Strategic Role of 4-Pyridylalanine in Modern Drug Design
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, specificity, and improved pharmacokinetic profiles is perpetual. Non-natural amino acids are indispensable tools in this endeavor, allowing for the fine-tuning of peptide and small molecule drug candidates.[1][2] Among these, 3-(4-Pyridyl)-L-alanine (4-Pal), a structural analogue of phenylalanine, has emerged as a crucial building block.[3] Its unique pyridyl side chain imparts distinct physicochemical properties that can significantly influence a drug's behavior, from target binding to its performance in a complex biological system.[1]
This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs incorporating 4-pyridylalanine. We will move beyond a simple recitation of data to explore the causal relationships between the molecular properties conferred by 4-Pal and the often-observed divergence between laboratory assays and whole-organism outcomes. Understanding this translational gap is paramount for researchers, scientists, and drug development professionals aiming to rationally design more effective therapeutics. We will dissect experimental data, provide detailed protocols for key validation assays, and offer insights grounded in established pharmacological principles.
The Physicochemical Impact of the Pyridyl Moiety: A Double-Edged Sword
The substitution of a phenyl ring (as in phenylalanine) with a 4-pyridyl ring introduces a nitrogen atom into the aromatic system. This seemingly minor change has profound consequences for a molecule's properties, which directly impacts its biological activity.
-
Enhanced Hydrophilicity and Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the aqueous solubility of the parent molecule.[4] This is a critical advantage, as poor solubility is a major hurdle in drug development, complicating formulation and limiting bioavailability. In a notable study on glucagon analogues, the incorporation of 4-pyridylalanine was shown to significantly enhance aqueous solubility and stability at neutral pH, making the peptide better suited for medicinal use.[5][6]
-
Altered Electronic and Binding Properties: The pyridine ring has a different electron density distribution compared to a phenyl ring.[4] This can alter pi-pi stacking and cation-pi interactions with biological targets, potentially modifying binding affinity and selectivity. The position of the nitrogen atom is crucial; the para position in 4-Pal creates a different charge distribution and dipole moment compared to its meta (3-Pal) or ortho (2-Pal) isomers, influencing receptor interactions differently.[4]
-
Metabolic Stability and Pharmacokinetics: While enhancing solubility, the pyridyl group can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The basicity of the pyridine nitrogen can affect cell permeability and interaction with metabolic enzymes like the Cytochrome P450 family, which must be carefully evaluated during preclinical development.[7]
Part 1: The Controlled Environment: In Vitro Efficacy Assessment
In vitro studies are the foundational step in drug discovery, offering a controlled, high-throughput environment to assess a compound's activity against a specific biological target.[8] These assays isolate a single variable—be it an enzyme, a receptor, or a cell line—to provide a clean, mechanistic readout of a drug's potential.
Common In Vitro Assay Platforms
-
Receptor Binding Assays: Quantify the affinity (Kd, Ki) of a 4-Pal-containing drug for its molecular target.
-
Enzyme Inhibition Assays: Determine the concentration of drug required to inhibit 50% of an enzyme's activity (IC50).
-
Cell-Based Assays: Measure a drug's effect on cellular function, such as proliferation, cytotoxicity (EC50), or the activation of a specific signaling pathway. These are crucial for understanding how a drug performs in a more complex biological context than a simple enzyme assay.
Data Presentation: In Vitro Efficacy of 4-Pyridylalanine Derivatives
The following table summarizes representative in vitro data for compounds where 4-pyridylalanine or related structures have been incorporated.
| Compound/Drug Class | Target/Model System | Key Efficacy Metric (IC50/EC50) | Key Finding | Source |
| Glucagon Analogue (Gcg[3-Pal6,10,13, Aib16]) | Glucagon Receptor (HEK293 cells) | Comparable to native glucagon | 4-Pal substitution maintains biological activity while improving biophysical properties. | [5],[6] |
| Pyridine Derivatives (S1-S4) | MCF-7 & A549 Cancer Cell Lines | ~5-15 µM (as free compounds) | Showed cytotoxic effects against human cancer cell lines. | [9] |
| Pyridopyrimidine Inhibitor (Compound 29) | MAP4K4 Kinase | 1.1 nM (Biochemical IC50) | Potent and selective inhibition of the target kinase. | [10] |
| Nitrofurantoin Analogs (11 & 12) | Trypanosoma species | < 0.34 µM | High trypanocidal activity against human and animal trypanosomes. | [11],[12] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of a 4-Pal-containing compound on a cancer cell line, such as MCF-7.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound containing 4-pyridylalanine, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-Pal test compound in culture media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: The Complexity of Reality: In Vivo Efficacy Assessment
While in vitro data is essential for screening and mechanism-of-action studies, it cannot predict how a drug will behave in a living organism.[13] In vivo models, typically involving animals like mice or rats, are indispensable for evaluating a drug's overall therapeutic effect, which is a composite of its pharmacodynamics (what the drug does to the body) and its pharmacokinetics (what the body does to the drug).
The Translational Challenge: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
The transition from a petri dish to a living animal introduces immense complexity.[8] A drug that is highly potent in vitro may fail in vivo for numerous reasons:
-
Poor Bioavailability: The drug may not be absorbed effectively into the bloodstream after oral administration.
-
Rapid Metabolism/Clearance: The liver and kidneys may metabolize or excrete the drug too quickly, preventing it from reaching therapeutic concentrations at the target site.
-
Off-Target Toxicity: The drug may cause unforeseen side effects in other tissues or organs.
-
Poor Tissue Penetration: The drug may not effectively cross biological barriers (like the blood-brain barrier) to reach its target.
Data Presentation: In Vivo Efficacy of 4-Pyridylalanine Derivatives
This table presents in vivo data for the same or similar compounds to highlight the comparison with the in vitro results.
| Compound/Drug Class | Animal Model | Key Efficacy Metric | Key Finding | Source |
| Glucagon Analogue (Gcg[3-Pal6,10,13, Aib16]) | Insulin-induced hypoglycemia in rats and pigs | Comparable pharmacology to native glucagon | The improved biophysical properties translated to effective in vivo performance. | [5],[6] |
| Pyridine Derivative (S4-loaded LPNCs) | Ehrlich ascites carcinoma (EAC) solid tumor-bearing mice | Superior tumor growth inhibition vs. free drug | Nano-formulation was required to translate in vitro cytotoxicity to in vivo antitumor activity. | [9] |
| Pyridopyrimidine Inhibitor (Compound 29) | Human tumor xenograft model in mice | Demonstrated pharmacodynamic effect (target modulation) | Good in vivo exposure was achieved, allowing the drug to engage its target. | [10] |
| Nitrofurantoin Analogs (9, 11, & 12) | T. congolense infection in mice | No treatment efficacy | Despite potent in vitro activity, the analogs failed in vivo, likely due to poor pharmacokinetic properties (e.g., high lipophilicity, low solubility in physiological fluids). | [11],[12] |
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a common method for assessing the in vivo efficacy of a 4-Pal-containing anticancer agent using a subcutaneous tumor model in mice, as inspired by the study on pyridine derivatives.[9]
Objective: To evaluate the ability of a test compound to inhibit tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
A549 human lung cancer cells
-
Matrigel
-
Test compound (formulated for oral or intraperitoneal administration)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Inoculation: Harvest A549 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice daily. Once the tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign the mice into treatment groups (n=5-10 mice per group), such as:
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 10 mg/kg, daily oral gavage)
-
Group 3: Positive Control (a standard-of-care chemotherapy drug)
-
-
Dosing: Administer the treatments according to the predetermined schedule and route. Monitor the body weight of the animals as an indicator of general toxicity.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size or after a set duration (e.g., 21 days).
-
Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the drug's efficacy. At the end of the study, tumors can be excised for further biomarker or histological analysis.
Bridging the Gap: A Unified View of Drug Efficacy
The data clearly illustrates that a direct correlation between in vitro potency and in vivo success is not guaranteed. The incorporation of 4-pyridylalanine provides a fascinating case study in this translational challenge.
-
Success Story (Glucagon Analogues): Here, the primary benefit of 4-Pal incorporation was the enhancement of aqueous solubility.[5][6] This biophysical improvement did not compromise in vitro receptor binding but was critical for developing a viable drug product that could perform effectively in vivo. The in vitro efficacy was a necessary but insufficient predictor; the physicochemical enhancement was the key to translation.
-
Translational Failure (Nitrofurantoin Analogs): This case presents the opposite scenario. The compounds were exceptionally potent in vitro but failed completely in animal models.[11][12] The authors suggest that the properties leading to high in vitro activity (e.g., lipophilicity) were detrimental to their in vivo pharmacokinetics, preventing them from reaching the target at sufficient concentrations. This is a classic example of where a promising in vitro result can be misleading without concurrent ADME profiling.
-
Success through Formulation (Pyridine Derivatives): The free pyridine derivatives showed moderate in vitro cytotoxicity, but their in vivo efficacy was only unlocked when encapsulated in lipid nanocapsules (LPNCs).[9] This highlights how drug delivery technologies can bridge the in vitro-vivo gap by improving a compound's solubility, stability, and targeted delivery, thereby enhancing its therapeutic index.
Workflow for Evaluating 4-Pal Containing Drug Candidates
The following diagram illustrates a logical workflow that integrates in vitro and in vivo assessments for a more holistic evaluation of drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of Antibodies Against Peptides Containing 2-Amino-3-(pyridin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Specificity Challenge of Non-Natural Amino Acids
In the realm of peptide-based therapeutics and advanced diagnostics, the incorporation of non-natural amino acids (nAAs) like 2-Amino-3-(pyridin-4-yl)propanoic acid (4-Pal) offers a powerful strategy to enhance peptide stability, modulate biological activity, and introduce novel functionalities.[1][2] However, these unique residues also present a formidable challenge for antibody development: ensuring exquisite specificity. An antibody's utility is fundamentally defined by its ability to bind its intended target without recognizing related off-target molecules.[3][4]
The introduction of a 4-Pal residue creates a novel epitope, but its structural similarity to other pyridyl-alanine isomers (2-Pal and 3-Pal) and natural aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) makes it a hotspot for potential cross-reactivity.[1][2] Undesired cross-reactivity can lead to inaccurate quantification in assays, reduced therapeutic efficacy, or unforeseen off-target effects in vivo. Therefore, rigorous, empirical validation of antibody specificity is not merely a quality control step but a foundational requirement for reproducible science and safe therapeutic development.[5]
This guide provides a comprehensive framework for designing and executing comparative cross-reactivity studies. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer clear methods for data interpretation, empowering you to select the most specific antibody clone for your application.
The Antigenic Landscape: Why 4-Pal Demands Scrutiny
To design a robust cross-reactivity study, one must first understand the subtle structural differences between the target and potential off-targets. The 4-Pal residue is an aromatic amino acid, but the nitrogen atom in the pyridine ring introduces a dipole moment and hydrogen bonding capabilities not present in Phenylalanine.[2]
| Amino Acid | Key Structural Feature | Rationale for Cross-Reactivity Concern |
| 2-Amino-3-(pyridin-4-yl)propanoic acid (4-Pal) | Target. Pyridine ring with nitrogen at the para position. | The intended binding target. |
| 2-Amino-3-(pyridin-2-yl)propanoic acid (2-Pal) | Isomer. Nitrogen at the ortho position. | Similar size and aromaticity; tests for positional specificity. |
| 2-Amino-3-(pyridin-3-yl)propanoic acid (3-Pal) | Isomer. Nitrogen at the meta position. | Similar size and aromaticity; tests for positional specificity.[2] |
| L-Phenylalanine (Phe) | Natural Analog. Benzene ring. | The closest natural aromatic analog without the ring nitrogen.[2] |
| L-Tyrosine (Tyr) | Natural Analog. Phenol group. | Aromatic with a polar hydroxyl group. |
| L-Tryptophan (Trp) | Natural Analog. Indole ring. | Larger, bicyclic aromatic structure. |
An antibody that is truly specific to the 4-Pal-containing peptide should exhibit high affinity for the target peptide and negligible binding to peptides where the 4-Pal residue is substituted with these analogs.
Designing a Self-Validating Cross-Reactivity Study
The cornerstone of a trustworthy cross-reactivity assessment is a well-designed experimental workflow and a comprehensive panel of competitor peptides. This system is "self-validating" because the inclusion of carefully selected controls allows for the unambiguous interpretation of the results.
The Essential Peptide Panel:
-
Target Peptide: The primary sequence containing the 4-Pal residue.
-
Isomeric Peptides: The same sequence with 4-Pal replaced by 2-Pal and 3-Pal.
-
Natural Analog Peptides: The sequence with 4-Pal replaced by Phe, Tyr, and Trp.
-
Scrambled Peptide: The same amino acid composition as the target peptide but in a randomized order. This is a crucial negative control to test for non-specific binding to the overall amino acid composition.
-
Unrelated Negative Control: A peptide with a completely different sequence.
Comparative Immunoassay Methodologies
No single technique tells the whole story. A multi-faceted approach using orthogonal methods provides the most comprehensive and reliable assessment of antibody specificity.[4]
A. Competitive ELISA: The Gold Standard for Specificity Quantification
A competitive ELISA is superior to a direct binding ELISA for cross-reactivity because it directly measures the ability of a competing peptide to inhibit the binding of your antibody to its immobilized target. This format allows for the determination of the 50% inhibitory concentration (IC50), a quantitative measure of cross-reactivity.
Sources
A Comparative Analysis of 2-Amino-3-(pyridin-4-yl)propanoic Acid Analogs in Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the structural modification of amino acids provides a fertile ground for the development of novel therapeutic agents. Among these, 2-Amino-3-(pyridin-4-yl)propanoic acid, also known as 4-pyridylalanine, serves as a versatile scaffold. Its pyridine ring offers unique electronic properties and hydrogen bonding capabilities, making it an attractive building block for designing compounds with a wide range of biological activities. This guide provides a comprehensive comparative analysis of 4-pyridylalanine analogs, delving into their synthesis, structure-activity relationships (SAR), and performance in various research applications, supported by experimental data and detailed protocols.
The Significance of the 4-Pyridylalanine Scaffold
The incorporation of the 4-pyridylalanine moiety into peptide or small molecule structures can profoundly influence their pharmacological profiles. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can alter the compound's solubility, cell permeability, and interaction with biological targets. These properties have been exploited to develop analogs with applications in diverse therapeutic areas, including oncology, infectious diseases, and neurology.
Comparative Analysis of Biological Activities
The true value of analog development lies in the systematic evaluation of how structural modifications translate into functional differences. Below, we compare the performance of various 4-pyridylalanine analogs across different biological assays.
Anticancer Activity
The pyridine ring is a common feature in many approved anticancer drugs. Analogs of 4-pyridylalanine have been investigated for their potential to inhibit cancer cell proliferation. The cytotoxic effects of these compounds are often evaluated using MTT or similar assays on various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 values) of Selected Propanoic Acid Analogs
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-acetyl-4-pyridylalanine | MCF-7 (Breast) | 45.2 | Fictional Data for Illustration |
| Analog 2 | 4-pyridylalanine methyl ester | PC-3 (Prostate) | 28.7 | Fictional Data for Illustration |
| Analog 3 | 3-(4,5-diphenyloxazol-2-yl)propanoic acid derivative (Ph₃SnL1) | MCF-7 (Breast) | 0.218 ± 0.025 | [1][2] |
| Analog 4 | 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid derivative (Ph₃SnL3) | HepG2 (Liver) | Not specified, but potent | [1][2] |
| Analog 5 | Glycyrrhetinic acid-amino acid peptide derivative | MCF-7 (Breast) | 5.1 - 7.4 µg/mL | [3] |
| Analog 6 | Quinoline-oxadiazole derivative | HepG2 (Hepatocellular) | 0.137 - 0.332 µg/mL | [4] |
| Cisplatin | Reference Drug | Various | Variable | [1][2] |
Note: The data in this table is compiled from multiple sources and includes different classes of propanoic acid derivatives to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.
The data indicates that modifications to the core propanoic acid structure can lead to significant changes in anticancer potency. For instance, organotin(IV) carboxylates derived from propanoic acid derivatives have demonstrated sub-micromolar IC50 values, highlighting the impact of incorporating metal complexes.[1][2]
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. The unique structural features of 4-pyridylalanine analogs make them promising candidates for the development of new antibiotics and antifungals. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 2: Comparative Antimicrobial Activity (MIC values) of Selected Amino Acid Analogs
| Compound ID | Modification | Target Organism | MIC (µM or µg/mL) | Reference |
| Analog 7 | Lauric acid conjugated 2-(4-aminopiperidin-4-yl)acetic acid derivative (P2) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.1 - 6.2 µM | [5] |
| Analog 8 | Lauric acid conjugated 2-(4-aminopiperidin-4-yl)acetic acid derivative (P4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.1 - 6.2 µM | [5] |
| Analog 9 | Citropin 1.1 analog (DAN-1-13) | Staphylococcus aureus | 4 - 32 µg/mL | [6] |
| Analog 10 | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | Staphylococcus aureus | 8 mg/L | [7] |
| Formic Acid | Organic Acid | E. coli / Salmonella spp. | 600 ppm (MIC50) | [8] |
Note: This table includes a variety of amino acid and organic acid derivatives to showcase different approaches to antimicrobial drug design.
The results show that conjugating fatty acids to amino acid scaffolds can yield potent antimicrobial agents against multidrug-resistant bacteria.[5] Furthermore, synthetic antimicrobial peptide analogs incorporating unnatural amino acids demonstrate significant activity.[6]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The relationship between the chemical structure of an analog and its biological activity is a cornerstone of drug design. For 4-pyridylalanine analogs, key SAR considerations include:
-
Position of the Pyridine Nitrogen: The isomeric position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) significantly influences the electronic distribution and steric hindrance, thereby affecting receptor binding and enzyme inhibition.
-
Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can modulate lipophilicity, electronic properties, and metabolic stability. For example, electron-withdrawing groups can alter the pKa of the pyridine nitrogen, while bulky groups can provide steric hindrance to prevent enzymatic degradation.
-
Modifications of the Amino Acid Backbone: Changes to the carboxyl and amino groups, such as esterification or N-alkylation, can impact the compound's prodrug potential, cell permeability, and binding interactions.
Enzyme Inhibition
Many 4-pyridylalanine analogs exert their biological effects by inhibiting specific enzymes. The inhibitory potency is often quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
Table 3: Enzyme Inhibition Data for Selected Analogs
| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Analog 11 | Zipper-interacting protein kinase (ZiPro) | 0.14 µM | [9] |
| Analog 12 | Pyridoxal kinase | Potent inhibitor (Ki not specified) | [10] |
| Oxalate | Lactate dehydrogenase | Uncompetitive inhibitor | [11] |
| Oxamate | Lactate dehydrogenase | Competitive inhibitor | [11] |
Understanding the type of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for elucidating the mechanism of action. This can be determined through enzyme kinetic studies, often visualized using Lineweaver-Burk plots.[12]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of 4-pyridylalanine analogs.
Synthesis of a 3-(2-cyano-4-pyridyl)alanine Analog
This protocol describes a two-step synthesis of a cyano-substituted 4-pyridylalanine derivative, a useful intermediate for creating macrocyclic peptide inhibitors.[9]
Step 1: Oxidation to the N-oxide
-
Dissolve commercially available Fmoc-L-3-(4-pyridyl)alanine in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-oxide intermediate.
Step 2: Regioselective Cyanation
-
Dissolve the N-oxide intermediate in an appropriate solvent (e.g., acetonitrile).
-
Add a cyanating agent, such as trimethylsilyl cyanide (TMSCN), and a catalyst (e.g., a Lewis acid).
-
Heat the reaction mixture at a specified temperature (e.g., reflux) until the reaction is complete (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., water) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired Fmoc-L-3-(2-cyano-4-pyridyl)alanine.
Diagram 1: Synthetic Workflow for 3-(2-cyano-4-pyridyl)alanine Analog
Caption: Synthetic route to a cyano-substituted 4-pyridylalanine analog.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of 4-pyridylalanine analogs against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 2: Workflow for In Vitro Anticancer Activity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Signaling Pathways and Molecular Mechanisms
The biological effects of 4-pyridylalanine analogs are ultimately mediated through their interaction with specific signaling pathways. While the precise pathways can vary depending on the analog and the biological context, some general principles apply. For instance, amino acid analogs can interfere with amino acid sensing and transport, thereby affecting downstream signaling cascades that regulate cell growth, proliferation, and metabolism.
One key pathway often implicated is the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth and metabolism that responds to nutrient availability, including amino acids.
Sources
- 1. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the antimicrobial and anti-biofilm activity of three synthetic antimicrobial Citropin analogs and their ability to fight against Staphylococcus aureus and Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. On the inhibitory activity of 4-vinyl analogues of pyridoxal: enzyme and cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: new ways of analysing data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
A Comparative Guide to 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride and its Isomers in Peptide Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide therapeutic design. Among these, the pyridylalanines (Pal), isomers of 2-Amino-3-(pyridin-yl)propanoic acid, offer a nuanced yet powerful toolset for modulating the physicochemical and pharmacological properties of peptides. This guide provides an in-depth comparative analysis of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride (4-Pal), and its 2- and 3-isomers, benchmarked against the natural aromatic amino acid, L-phenylalanine. Through case studies supported by experimental data, we will explore the causal relationships behind the experimental choices to incorporate these versatile building blocks.
The Rationale for Pyridylalanine Incorporation: Beyond Phenylalanine
The substitution of phenylalanine with a pyridylalanine isomer introduces a nitrogen atom into the aromatic side chain. This seemingly subtle modification has profound implications for a peptide's properties, primarily by altering its hydrophilicity, hydrogen bonding capacity, and potential for specific molecular interactions, all of which can be leveraged to overcome common challenges in peptide drug development such as poor solubility and rapid enzymatic degradation.
Case Study 1: Modulating Receptor Affinity and Biodistribution in Somatostatin Analogs
The strategic placement of pyridylalanine isomers can fine-tune the receptor binding affinity and in vivo biodistribution of peptide therapeutics. A compelling example is the modification of somatostatin antagonists, which are crucial for the imaging and treatment of neuroendocrine tumors.
Comparative Analysis of Physicochemical and Biological Properties
In a study investigating the impact of substituting Tyrosine (Tyr), an aromatic amino acid structurally similar to Phenylalanine, with 2-Pal, 3-Pal, and 4-Pal at position 3 of a radiolabeled somatostatin antagonist (DOTA-LM3), significant differences in hydrophilicity, receptor binding, and cellular uptake were observed.
| Compound | Hydrophilicity (logD) | Receptor Binding Affinity (KD, nM) | Cellular Uptake (% added activity) |
| DOTA-LM3 (Tyr3) | -2.3 ± 0.1 | 0.09 ± 0.02 | 67.25 ± 1.41 |
| [177Lu]Lu-DOTA-[l2Pal3]-LM3 | -2.3 ± 0.1 | 0.18 ± 0.02 | 77.12 ± 1.97 |
| [177Lu]Lu-DOTA-[3Pal3]-LM3 | -2.5 ± 0.1 | 0.15 ± 0.01 | 82.90 ± 2.42 |
| [177Lu]Lu-DOTA-[4Pal3]-LM3 | -2.6 ± 0.1 | 0.11 ± 0.01 | 83.20 ± 0.70 |
Data synthesized from a study on radiolabeled somatostatin antagonists.[1]
Key Insights:
-
Hydrophilicity: The incorporation of pyridylalanine isomers, particularly 3-Pal and 4-Pal, increased the hydrophilicity of the peptide compared to the parent compound containing Tyrosine.[1] This is a direct consequence of the nitrogen atom in the pyridine ring, which can engage in hydrogen bonding with water.
-
Receptor Affinity: All pyridylalanine-containing analogs exhibited high binding affinity for the somatostatin receptor subtype 2 (SST2) in the low nanomolar range. Notably, the 4-Pal derivative showed a binding affinity comparable to the parent peptide.[1]
-
Cellular Uptake: The 3-Pal and 4-Pal analogs demonstrated significantly higher cellular uptake compared to the parent peptide, suggesting that the increased hydrophilicity and specific interactions mediated by the pyridine nitrogen may enhance receptor-mediated endocytosis.[1]
Experimental Workflow: Comparative Analysis of Peptide Analogs
dot
Caption: Workflow for the comparative analysis of pyridylalanine-modified peptides.
Case Study 2: Enhancing Oral Bioavailability of Cyclic Hexapeptides
A major hurdle in peptide drug development is achieving oral bioavailability. The incorporation of pyridylalanine isomers has been explored as a strategy to improve the permeability of cyclic hexapeptides.
Comparative Analysis of Permeability
In a study focused on cyclic hexapeptides, the substitution with 2-Pal, 3-Pal, and 4-Pal isomers was systematically evaluated for its effect on permeability. The 2-pyridyl-Ala modification was of particular interest due to the potential for the pyridyl-nitrogen to form an intramolecular hydrogen bond with the amide proton of the same residue, which can shield polar groups and enhance membrane permeability.[2]
While specific quantitative data for a direct comparison of all three isomers' permeability is not detailed in a single table in the cited literature, the study highlights the principle that such modifications can be a viable strategy to enhance oral uptake. The research underscores the importance of balancing improved permeability with maintained solubility.[2]
Signaling Pathway of GPCR-Targeted Peptides
The biological activity of many peptide therapeutics, including somatostatin analogs, is mediated through G-protein coupled receptors (GPCRs). The binding of the peptide ligand to the GPCR initiates a cascade of intracellular signaling events.
dot
Sources
A Comparative Guide to Benchmarking the Performance of 4-Pyridylalanine in Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases in the body. This guide provides an in-depth technical comparison of 4-pyridylalanine, an unnatural amino acid, as a strategic tool to enhance peptide stability. We will delve into the mechanistic rationale, present supporting experimental data from analogous studies, and provide detailed protocols for benchmarking peptide stability.
The Challenge of Peptide Instability: A Race Against Degradation
Native peptides are often susceptible to enzymatic cleavage by proteases, leading to a short in vivo half-life and reduced therapeutic efficacy.[1] This rapid degradation necessitates frequent and high-dose administrations, increasing the cost of treatment and impacting patient compliance. The introduction of unnatural amino acids is a key strategy to overcome these limitations by altering the peptide's structure to be less recognizable to proteases.[2][3]
4-Pyridylalanine: A Versatile Tool for Enhanced Stability and Function
4-Pyridylalanine (4-Pal) is a non-proteinogenic amino acid that is structurally similar to phenylalanine but contains a pyridine ring in its side chain. This substitution offers several advantages for enhancing peptide stability and overall developability. The incorporation of 4-pyridylalanine has been shown to improve the biophysical properties and stability of peptides, such as glucagon.[4] Furthermore, a derivative of 4-pyridylalanine has been successfully used to cyclize a peptide, resulting in a significant increase in its resistance to proteolytic degradation.[5]
The enhanced stability conferred by 4-pyridylalanine can be attributed to a combination of factors:
-
Steric Hindrance: The bulky and rigid pyridine ring can sterically hinder the approach of proteases to the peptide backbone, making it more difficult for the enzymes to bind and cleave the peptide bonds.
-
Altered Electronic Properties: The nitrogen atom in the pyridine ring alters the electronic distribution of the aromatic side chain, which can influence interactions with the active site of proteases.
-
Conformational Rigidity: The incorporation of 4-pyridylalanine can introduce conformational constraints, leading to a more stable secondary structure that is less prone to unfolding and degradation.[6]
Benchmarking Peptide Stability: Experimental Methodologies
A thorough assessment of peptide stability requires a multi-faceted approach, combining proteolytic degradation assays with conformational analysis.
Proteolytic Stability Assays
These assays directly measure the rate of peptide degradation in the presence of proteases. Two common and informative assays are the in vitro digestion with a specific protease like trypsin and incubation in human serum, which mimics the physiological environment.
Experimental Protocol: In Vitro Proteolytic Stability Assay with Trypsin
This protocol outlines the steps to assess the stability of a peptide against trypsin, a common serine protease.
-
Materials:
-
Test peptide and control peptide (native counterpart) stock solutions (e.g., 1 mg/mL in an appropriate solvent).
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the incubation buffer and the test peptide to a final concentration of 100 µg/mL.
-
Initiate Reaction: Add trypsin to the peptide solution to a final protease:peptide ratio of 1:100 (w/w). Vortex briefly.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Experimental Protocol: Peptide Stability Assay in Human Serum
This protocol assesses the stability of a peptide in a more physiologically relevant matrix.
-
Materials:
-
Test peptide and control peptide stock solutions.
-
Human serum (commercially available).
-
Quenching and protein precipitation solution (e.g., acetonitrile with 1% TFA).
-
HPLC or LC-MS system.
-
-
Procedure:
-
Serum Preparation: Thaw human serum on ice and centrifuge to remove any precipitates.
-
Reaction Setup: Pre-warm the serum to 37°C. Add the test peptide to the serum to a final concentration of 100 µg/mL.
-
Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points.
-
Quenching and Precipitation: Add two volumes of the quenching solution to each aliquot to stop degradation and precipitate serum proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant by HPLC or LC-MS to quantify the remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time to determine the half-life.
-
Conformational Analysis
Understanding the structural impact of incorporating 4-pyridylalanine is crucial for interpreting stability data.
-
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of peptides (e.g., α-helix, β-sheet, random coil) in solution. A more stable and defined secondary structure upon 4-pyridylalanine incorporation would be indicative of enhanced conformational rigidity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution information about the three-dimensional structure of peptides in solution, allowing for the identification of specific intramolecular interactions that may contribute to stability.
Comparative Performance of 4-Pyridylalanine
Table 1: Illustrative Comparative Stability of Peptides with Unnatural Amino Acid Substitutions
| Peptide Modification | Assay Conditions | Half-Life / % Remaining | Rationale for Expected Improvement with 4-Pyridylalanine |
| Native Peptide (All L-amino acids) | Incubation with proteases | Typically low (e.g., <1 hour) | Susceptible to enzymatic cleavage at multiple sites. |
| D-amino acid substitution | Incubation with proteases | Significantly increased (e.g., >24 hours) | Proteases are stereospecific for L-amino acids.[2] |
| Biphenylalanine substitution | Incubation with proteases | Substantially increased | The bulky biphenyl group provides significant steric hindrance.[8] |
| 4-Pyridylalanine substitution (Predicted) | Incubation with proteases | Expected to be significantly increased | The pyridyl group is expected to provide substantial steric hindrance, similar to other bulky unnatural amino acids, and may also alter local conformation to disfavor protease binding. |
Visualizing the Concepts
To better understand the experimental workflows and the proposed mechanism of stability enhancement, the following diagrams are provided.
Caption: Experimental workflow for assessing peptide stability.
Caption: Proposed mechanism of 4-pyridylalanine-enhanced stability.
Conclusion
The incorporation of 4-pyridylalanine into peptides represents a promising strategy to overcome the critical challenge of proteolytic instability. By introducing steric hindrance and promoting a more rigid conformation, 4-pyridylalanine can significantly extend the half-life of peptide therapeutics. The experimental protocols and comparative framework presented in this guide provide a robust system for researchers to benchmark the performance of 4-pyridylalanine-modified peptides and accelerate the development of more stable and effective peptide-based drugs. While direct comparative quantitative data for 4-pyridylalanine is still emerging, the foundational principles and supporting evidence from analogous unnatural amino acids provide a strong rationale for its application in enhancing peptide stability.
References
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Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061-8067. [Link]
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Nitsche, C., et al. (2019). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Chemical Science, 10(36), 8445-8450. [Link]
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Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(12), 1565-1580. [Link]
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Gellman, S. H. (1998). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Accounts of Chemical Research, 31(4), 173-180. [Link]
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Apostolopoulos, V., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 13(6), 879. [Link]
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Lau, J. L., & Dunn, M. K. (2018). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Future Medicinal Chemistry, 10(2), 181-190. [Link]
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Srinivasan, S., et al. (2015). Peptide Conformation Analysis Using an Integrated Bayesian Approach. The Journal of Physical Chemistry B, 119(29), 9235-9246. [Link]
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Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]
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Case, D. A. (2002). Four typical conformations of the alanine dipeptide analogue. Biopolymers, 65(6), 351-366. [Link]
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How Long Do Peptides Stay in Your System? Half-Life, Detection, and Clearance Times. (2025). Peptides.com. [Link]
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Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]
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Henninot, A., et al. (2022). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Al-Azzam, O., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]
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Kessler, D., et al. (2020). Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability. International Journal of Peptide Research and Therapeutics, 26, 1383-1397. [Link]
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Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]
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Lee, D. W., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. ACS Central Science, 7(12), 2059-2068. [Link]
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Alhamadsheh, M. (2018). Extending the half-life of therapeutic peptides. Research Outreach, (101), 102-105. [Link]
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Cavaco, M., & Andreu, D. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition, 60(4), 1686-1688. [Link]
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A Comparative Guide to Confirming the Stereochemistry of Synthetic (S)-2-Amino-3-(pyridin-4-yl)propanoic Acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of modern pharmaceutical development. The three-dimensional arrangement of atoms dictates molecular recognition, and consequently, the efficacy and safety of a drug candidate.[1][2][3] This guide provides an in-depth, objective comparison of established analytical techniques for confirming the stereochemistry of chiral molecules, with a specific focus on the synthetic non-proteinogenic amino acid, (S)-2-amino-3-(pyridin-4-yl)propanoic acid. This compound, a chiral heterocyclic amino acid, serves as a valuable building block in medicinal chemistry and peptide synthesis.[4] We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most fitting method for your research needs.
The Imperative of Stereochemical Confirmation
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that necessitate the characterization and control of individual enantiomers in drug substances.[5][6] Therefore, robust and reliable analytical methods for confirming absolute configuration and determining enantiomeric excess (ee) are not just a matter of scientific rigor, but a critical regulatory requirement.[5][7]
A Comparative Analysis of Key Stereochemical Determination Techniques
The selection of an analytical method is a strategic decision, influenced by factors such as the nature of the analyte, sample availability, required accuracy, and access to instrumentation. Here, we compare four powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents, Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.
| Feature | NMR with Chiral Derivatizing Agents | Chiral HPLC | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Conversion of enantiomers into diastereomers with distinct NMR spectra.[8] | Differential interaction of enantiomers with a chiral stationary phase.[7][9] | Differential absorption of left and right circularly polarized infrared light.[10][11] | Diffraction of X-rays by a single crystal to map the 3D atomic arrangement.[12][13] |
| Sample Requirement | 1-10 mg | Micrograms to milligrams | 5-15 mg in solution[14] | A high-quality single crystal (typically 0.1-0.3 mm)[14] |
| Analysis Time | 4-8 hours (including derivatization and NMR acquisition)[14] | 15-60 minutes per sample | 1-12 hours for measurement; hours to days for computation[14] | Highly variable; crystal growth can take days to weeks.[14] |
| Key Advantage | Provides structural information and ee in a single experiment. | High throughput and excellent for determining enantiomeric excess.[7] | Determines absolute configuration in solution, no crystallization needed.[1][15] | The "gold standard" for unambiguous absolute configuration determination.[1][12] |
| Key Limitation | Requires chemical derivatization, which may introduce impurities or cause racemization.[7] | Does not inherently determine absolute configuration without a known standard. | Requires computational modeling for spectral interpretation.[1][16] | The major bottleneck is the requirement for a suitable single crystal.[1][17] |
In-Depth Methodologies and Experimental Protocols
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This technique leverages the formation of diastereomers, which, unlike enantiomers, have distinct physical properties and thus different NMR spectra.[8][18][19] For amino acids like 2-amino-3-(pyridin-4-yl)propanoic acid, reagents that react with the primary amine are particularly useful.
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used CDA for the analysis of amino acids.[20][21][22][23] It reacts with the amino group of the target amino acid to form diastereomers that can be readily distinguished by HPLC or NMR.[23][24]
Experimental Protocol: Derivatization with Marfey's Reagent for HPLC-UV Analysis
-
Sample Preparation: Dissolve approximately 1 mg of synthetic 2-amino-3-(pyridin-4-yl)propanoic acid in 200 µL of 1 M NaHCO₃.
-
Derivatization: Add a solution of Marfey's reagent (10 mg/mL in acetone; approximately 1.5 molar equivalents) to the amino acid solution.
-
Reaction: Incubate the mixture at 40°C for 1 hour.
-
Quenching: Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system equipped with a standard C18 column and a UV detector (monitoring at 340 nm).
-
Comparison: The retention times of the derivatized (S)- and potential (R)-enantiomers are compared to those of derivatized standards.
While traditionally used for chiral alcohols and amines, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be adapted for amino acids after protection of the carboxylic acid group.[8][25][26][27][28] The analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric amides allows for the determination of absolute configuration.[8][27]
Experimental Protocol: Mosher's Amide Formation for NMR Analysis
-
Esterification: Protect the carboxylic acid of 2-amino-3-(pyridin-4-yl)propanoic acid as a methyl ester using standard methods (e.g., SOCl₂ in methanol).
-
Sample Preparation: In two separate, dry NMR tubes, dissolve approximately 2-3 mg of the methyl ester in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Derivatization: To one tube, add a slight excess of (R)-(-)-Mosher's acid chloride. To the other tube, add a slight excess of (S)-(+)-Mosher's acid chloride. Add a non-nucleophilic base like pyridine to each tube.
-
Reaction: Allow the reactions to proceed to completion at room temperature.
-
NMR Analysis: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.
-
Data Interpretation: Compare the chemical shifts of protons adjacent to the newly formed stereocenter. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on Mosher's model.
Caption: Workflow for Mosher's Acid Analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their purity.[7][9][29] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[7][30] For amino acids, several types of CSPs are effective, including those based on macrocyclic antibiotics (e.g., teicoplanin), crown ethers, and ligand-exchange columns.[31][32][33]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column Selection: Choose an appropriate chiral column. For 2-amino-3-(pyridin-4-yl)propanoic acid, a crown-ether or a macrocyclic antibiotic-based CSP is a good starting point.
-
Mobile Phase Preparation: Prepare and degas the mobile phase as recommended by the column manufacturer. For crown-ether columns, an acidic aqueous-organic mobile phase is common.
-
Sample Preparation: Dissolve the synthetic amino acid in the mobile phase at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Run the analysis under isocratic or gradient conditions.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers (requires injection of a racemic or individual standards if available).
-
Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
-
Caption: Generalized workflow for chiral HPLC analysis.
Vibrational Circular Dichroism (VCD)
VCD is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[1][16] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[1][11]
Experimental Protocol: VCD for Absolute Configuration Determination
-
Experimental Spectrum Acquisition:
-
Dissolve 5-15 mg of the synthetic amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to avoid solvent IR absorption overlap.
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
-
Computational Spectrum Prediction:
-
Perform a conformational search for the (S)-enantiomer of 2-amino-3-(pyridin-4-yl)propanoic acid using molecular mechanics.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using DFT.
-
Generate a Boltzmann-averaged predicted VCD spectrum for the (S)-enantiomer. The spectrum for the (R)-enantiomer is the mirror image.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the predicted spectra for both the (S)- and (R)-enantiomers.
-
If the experimental spectrum matches the predicted spectrum for the (S)-enantiomer in terms of the signs and relative intensities of the major bands, the absolute configuration is confirmed as (S).
-
Caption: Logic for VCD-based absolute configuration assignment.
Single-Crystal X-ray Crystallography
This technique is considered the definitive method for determining the absolute configuration of a chiral molecule.[12][13][34] It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise spatial arrangement of all atoms.[12][35]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow a single, high-quality crystal of the synthetic amino acid from a suitable solvent or solvent mixture. This can take from days to weeks.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Collect the diffraction data. To determine the absolute configuration, the measurement of anomalous dispersion effects is crucial.[12]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter. A Flack parameter close to 0 for the modeled enantiomer indicates a correct assignment.[17]
Conclusion: An Integrated Approach for Unambiguous Confirmation
For the crucial task of confirming the stereochemistry of synthetic (S)-2-amino-3-(pyridin-4-yl)propanoic acid, a multi-faceted approach provides the highest level of confidence. Chiral HPLC is an indispensable tool for the routine determination of enantiomeric excess due to its high throughput and sensitivity. For the initial, unambiguous assignment of the absolute configuration, single-crystal X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. In cases where crystallization is challenging, Vibrational Circular Dichroism offers a powerful, solution-phase alternative. NMR-based methods using chiral derivatizing agents, such as Marfey's or Mosher's reagents, serve as excellent orthogonal techniques to corroborate the findings and can be particularly useful when only small amounts of sample are available. By understanding the principles, strengths, and limitations of each method, researchers can strategically design a validation system that ensures the scientific integrity and regulatory compliance of their chiral molecules.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed protocol for the safe handling of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The procedures outlined here are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with this compound is the critical first step in establishing a safe handling protocol. The compound's hydrochloride salt form, often a crystalline solid, presents risks primarily through inhalation of dust particles, skin contact, eye contact, and accidental ingestion.
Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Skin Irritation : Causes irritation upon contact with the skin.[1][2]
-
Serious Eye Irritation : Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[1][2]
These classifications dictate the minimum required PPE and handling procedures. The following table summarizes the key hazard statements associated with this chemical.
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Acute toxicity, oral | H302 | Harmful if swallowed. |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1][2] |
| Serious eye damage/irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1][2] |
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the specific hazards identified above. The following PPE is mandatory when handling this compound.
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are essential to protect from airborne dust and accidental splashes.[3]
-
Face Shield : When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[3][4] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
To prevent skin irritation, complete skin coverage is necessary.
-
Laboratory Coat : A long-sleeved lab coat is required. For enhanced protection, coats with tight-fitting cuffs are recommended to prevent dust from entering the sleeves.[4]
-
Full-Length Pants and Closed-Toe Shoes : This is a standard and mandatory laboratory practice to ensure no skin on the lower body or feet is exposed.[5]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Chemical-Resistant Gloves : Nitrile gloves are a suitable choice for general handling of this compound.[3][5] It is crucial to check the glove manufacturer's specifications for breakthrough time and compatibility. Always inspect gloves for tears or punctures before use.
-
Proper Glove Technique : Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of in accordance with waste procedures.[6] Wash hands thoroughly after handling the compound, even after gloves have been worn.[1][2]
Respiratory Protection
The potential for respiratory tract irritation from dust inhalation requires stringent engineering controls and, if necessary, respiratory protection.
-
Engineering Controls : All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize the generation and inhalation of dust.[7] The work area must be well-ventilated.[1][2]
-
Respirators : If engineering controls are insufficient to prevent dust generation, a properly fitted NIOSH-approved respirator is required.[6][8] For fine dust, a particulate respirator (e.g., N95) may be sufficient, but a risk assessment should be conducted to determine if a respirator with acid gas cartridges is more appropriate.[3]
Procedural Workflow for PPE Usage
The correct order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Spill, Exposure, and Disposal Plans
Even with the best precautions, accidents can happen. A clear, actionable plan is essential.
Emergency Exposure Procedures
Immediate action is required to mitigate the effects of exposure.
-
Skin Contact : Immediately remove any contaminated clothing.[2] Wash the affected skin thoroughly with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact : Immediately flush the eyes cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1] Seek immediate medical attention if irritation persists.[1][2]
-
Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1][2]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Spill Management
-
Containment : Prevent the further spread of the spill. For solid material, avoid actions that create dust.[1][9]
-
Cleanup : Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains or waterways.[1][6][10]
-
Decontamination : Clean the spill area thoroughly once the material has been removed.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste. This must be done through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2][10]
-
Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical should be placed in a sealed, labeled bag and disposed of as hazardous waste.[6]
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the protection of yourself and your colleagues while maintaining the integrity of your research.
References
-
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride-SDS-MedChemExpress. MedChemExpress.
-
2-Amino-3-(pyridin-4-yl)propanoic acid - AK Scientific, Inc. AK Scientific, Inc.1
-
Amino Acid Standard - SAFETY DATA SHEET. Agilent. 8
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. 11
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
Personal Protective Equipment - Center for Emerging and Re-emerging Infectious Diseases. University of Washington. 5
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. 4
-
2-Amino-3-(3-methylpyridin-4-yl)propanoic Acid - AK Scientific, Inc. AK Scientific, Inc.2
-
(2S)-2-Amino-3-(pyridin-4-yl)propanoic acid - Apollo Scientific. Apollo Scientific. 10
-
Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. Agilent. 9
-
What PPE Should You Wear When Handling Acid 2025? - LeelineWork. LeelineWork. 3
-
CAS#:4876-14-6 | 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. AdooQ BioScience. 7
-
MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid. BOC Sciences. 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
